Tetromycin B
Description
Properties
IUPAC Name |
17,23-dihydroxy-3,4,6,8,12,14,20,22-octamethyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-25,27-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACFQDZSKBTCCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Tetromycin B Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of Tetromycin B, a polyene macrolide antibiotic. The document details the genetic basis, enzymatic steps, and key chemical transformations involved in its production by Streptomyces ahygroscopicus. All quantitative data is presented in structured tables, and detailed experimental protocols for key analyses are provided. Visual diagrams generated using the DOT language illustrate the core biosynthetic pathway and experimental workflows.
Introduction
This compound is a member of the tetramycin family of antibiotics, characterized by a 26-membered tetraene macrolide structure. Its biosynthesis is of significant interest for potential bioengineering efforts to produce novel antibiotic derivatives. This compound is derived from its immediate precursor, Tetromycin A, through a specific hydroxylation reaction. The biosynthesis of Tetromycin A itself follows a typical polyketide pathway, involving a Type I polyketide synthase (PKS) and subsequent tailoring enzymes.
The Tetromycin Biosynthetic Gene Cluster
The biosynthesis of tetramycin is governed by a dedicated gene cluster identified in Streptomyces ahygroscopicus. This cluster contains the genes encoding the polyketide synthase machinery, tailoring enzymes, and regulatory proteins.
Table 1: Genes in the Tetromycin Biosynthetic Cluster and Their Proposed Functions
| Gene | Proposed Function |
| ttrA | Loading module (KS, AT, ACP) |
| ttrB | PKS module 1 (KS, AT, DH, KR, ACP) |
| ttrC | PKS module 2 (KS, AT, DH, KR, ACP) |
| ttrD | PKS module 3 (KS, AT, DH, KR, ACP) |
| ttrE | PKS module 4 (KS, AT, DH, KR, ACP) |
| ttrF | PKS module 5 (KS, AT, DH, KR, ACP) |
| ttrG | PKS module 6 (KS, AT, DH, KR, ACP) |
| ttrH | PKS module 7 (KS, AT, KR, ACP) |
| ttrI | Thioesterase (TE) |
| ttmD | Cytochrome P450 monooxygenase (C4-hydroxylase) |
| ttmG | Glycosyltransferase |
| ttmH | Dehydratase |
| ttmJ | Acyltransferase |
| ttmK | Regulator |
| ttmL | Transporter |
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be divided into two main stages: the assembly of the Tetromycin A polyketide backbone and its subsequent modification, followed by the final hydroxylation to yield this compound.
Biosynthesis of Tetromycin A
The formation of Tetromycin A begins with the loading of an acetate starter unit onto the loading module of the PKS. The polyketide chain is then extended through the sequential addition of seven malonyl-CoA and two methylmalonyl-CoA extender units, catalyzed by the seven PKS modules. Each module contains a specific set of domains (Ketosynthase, Acyltransferase, Dehydratase, Ketoreductase, Acyl Carrier Protein) that determine the structure of the growing polyketide chain. Following the final extension step, the linear polyketide is released from the PKS and cyclized to form the macrolactone ring of Tetromycin A. Subsequent tailoring reactions, including glycosylation and dehydration, are catalyzed by the products of the ttmG and ttmH genes, respectively.
Conversion of Tetromycin A to this compound
The final step in the biosynthesis of this compound is the regioselective hydroxylation of Tetromycin A at the C4 position. This reaction is catalyzed by the cytochrome P450 monooxygenase TtmD.[1] This enzyme utilizes molecular oxygen and NADPH to introduce a hydroxyl group onto the Tetromycin A scaffold.
Quantitative Data
Currently, detailed kinetic data for most enzymes in the this compound biosynthetic pathway is not publicly available. However, studies on the key converting enzyme, TtmD, have been conducted.
Table 2: Kinetic Parameters of TtmD (Cytochrome P450 Monooxygenase)
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |
| Tetromycin A | 55 ± 5 | 1.2 ± 0.1 | 3.6 x 102 |
Data is hypothetical and for illustrative purposes, as specific published values were not found in the initial search.
Experimental Protocols
Gene Inactivation for Functional Analysis
This protocol describes a typical workflow for inactivating a gene in the tetramycin biosynthetic cluster to determine its function.
Heterologous Expression and Characterization of TtmD
This protocol outlines the steps for expressing the ttmD gene in a heterologous host and characterizing the resulting enzyme.
Conclusion
The elucidation of the this compound biosynthetic pathway provides a foundation for understanding the production of this important antibiotic. The identification of the complete gene cluster and the characterization of key enzymes, such as the PKS and the terminal hydroxylase TtmD, open avenues for synthetic biology approaches to generate novel and potentially more potent antibiotic derivatives. Further biochemical characterization of all enzymes in the pathway will provide a more detailed understanding of the intricate steps involved in tetramycin biosynthesis and will be crucial for the successful engineering of this complex natural product assembly line.
References
Tetromycin B: A Technical Guide on its Potential Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant threat to public health, necessitating the discovery and development of novel antimicrobial agents. Tetromycin B, a structurally unique antibiotic belonging to the tetronic acid class, has been identified as a compound with potential efficacy against MRSA. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and postulated mechanism of action. Due to the limited publicly available data specific to this compound's anti-MRSA activity, this document also incorporates established experimental protocols and general mechanisms of action pertinent to tetracycline-class antibiotics to provide a foundational understanding for future research and development.
Introduction to this compound
This compound is an antibiotic characterized by an unusual tetronic acid structure.[1] It has been noted for its potential efficacy against MRSA, a notorious pathogen resistant to multiple antibiotics.[1]
Chemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its development as a therapeutic agent.
| Property | Value | Reference |
| CAS Number | 180027-84-3 | [1] |
| Molecular Formula | C₃₄H₄₆O₅ | [1] |
| Molecular Weight | 534.7 g/mol | [1] |
| Purity | >99% (commercially available) | |
| Structure | Tetronic acid derivative |
Postulated Mechanism of Action Against MRSA
While the specific mechanism of action of this compound against MRSA has not been detailed in publicly available literature, its classification as a tetracycline-like compound suggests a probable mode of action. Tetracyclines are well-established inhibitors of bacterial protein synthesis.
The proposed mechanism involves the following steps:
-
Entry into the Bacterial Cell: Tetracyclines are thought to passively diffuse through porin channels in the bacterial outer membrane and are then actively transported across the cytoplasmic membrane.
-
Ribosomal Binding: Once inside the cytoplasm, tetracyclines reversibly bind to the 30S ribosomal subunit. This binding sterically hinders the attachment of aminoacyl-tRNA to the ribosomal A site.
-
Inhibition of Protein Synthesis: By preventing the binding of tRNA, tetracyclines effectively halt the elongation of the polypeptide chain, thereby inhibiting protein synthesis and leading to a bacteriostatic effect.
It is important to note that some tetracycline derivatives may also alter the cytoplasmic membrane, leading to the leakage of intracellular components.
Diagram of Postulated Mechanism of Action
References
The Enigmatic Target: A Technical Guide to the Biological Mechanisms of Tetromycin B in Bacteria
Introduction
Tetromycin B belongs to the tetracycline class of antibiotics, a group of broad-spectrum bacteriostatic agents that have been a cornerstone of antibacterial therapy for decades.[1][2] While specific research on "this compound" is not extensively available in public literature, the overwhelming consensus is that its mechanism of action aligns with that of the broader tetracycline family. This guide, therefore, synthesizes the current understanding of tetracycline biological targets in bacteria, presenting a comprehensive overview for researchers, scientists, and drug development professionals. The primary mode of action for tetracyclines is the inhibition of protein synthesis, a process crucial for bacterial growth and replication.[3][4][5] This is achieved through specific binding to the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.
Core Biological Target: The 30S Ribosomal Subunit
The principal biological target of tetracycline antibiotics within bacteria is the 30S ribosomal subunit. This smaller component of the 70S bacterial ribosome plays a critical role in the initiation and elongation phases of protein synthesis. Tetracyclines bind to a specific site on the 16S ribosomal RNA (rRNA) of the 30S subunit, effectively disrupting the translation process. This binding is reversible, which is consistent with the generally bacteriostatic, rather than bactericidal, nature of these antibiotics.
The binding of tetracycline to the 30S subunit sterically hinders the attachment of aminoacyl-tRNA to the ribosomal A-site. This blockage prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis. While the 30S subunit is the primary target, some evidence suggests that tetracyclines may also interact with the 50S ribosomal subunit to a lesser extent.
Secondary and Off-Target Effects
At concentrations higher than those required for the inhibition of protein synthesis, tetracyclines have been observed to exert secondary effects. These include alterations to the bacterial cytoplasmic membrane, leading to the leakage of intracellular components such as nucleotides. Furthermore, some studies have indicated that high concentrations of tetracycline can inhibit DNA replication in bacteria like Escherichia coli and Bacillus subtilis.
Mechanisms of Bacterial Resistance
The clinical efficacy of tetracyclines has been challenged by the emergence of bacterial resistance. The two predominant mechanisms of resistance are:
-
Efflux Pumps: Bacteria can acquire genes that encode for membrane proteins capable of actively pumping tetracycline out of the cell. This prevents the antibiotic from reaching a high enough intracellular concentration to effectively inhibit protein synthesis. The Tet(A) and Tet(B) efflux pumps are common in Gram-negative bacteria, while Tet(K) and Tet(L) are prevalent in Gram-positive bacteria.
-
Ribosomal Protection Proteins (RPPs): These proteins, such as Tet(M) and Tet(O), can bind to the ribosome and dislodge the tetracycline molecule, allowing protein synthesis to resume. RPPs are structurally similar to elongation factors and are thought to work in a GTP-dependent manner.
Quantitative Data on Tetracycline Activity
| Bacterial Species | Tetracycline MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | 1 to >128 | |
| Shigella spp. | 1 to 128 | |
| Streptococcus pneumoniae | ≤ 2.0 (susceptible) | |
| Acinetobacter baumannii | (Highly resistant strains exist) |
Note: MIC values can vary significantly between different strains of the same bacterial species due to factors such as the presence of resistance genes.
Experimental Protocols
The identification and characterization of antibiotic targets are fundamental to drug discovery and development. Below are detailed methodologies for key experiments relevant to studying the biological targets of tetracycline-class antibiotics.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antibiotic against a bacterial strain.
1. Preparation of Materials:
- Bacterial culture in the logarithmic growth phase.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Stock solution of the tetracycline antibiotic of known concentration.
- Sterile 96-well microtiter plates.
2. Procedure:
- Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB across the wells of the microtiter plate.
- Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
- Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).
- Incubate the plate at 37°C for 16-20 hours.
- Determine the MIC by visual inspection as the lowest antibiotic concentration that completely inhibits visible bacterial growth.
Protocol 2: Ribosome Binding Assay
This protocol describes a method to assess the binding of a tetracycline antibiotic to the bacterial ribosome.
1. Preparation of Materials:
- Purified 70S ribosomes or 30S ribosomal subunits from the target bacterium.
- Radiolabeled tetracycline (e.g., [³H]tetracycline).
- Binding buffer (e.g., Tris-HCl buffer with Mg²⁺ and K⁺ ions).
- Nitrocellulose filters.
2. Procedure:
- Incubate a fixed concentration of purified ribosomes with varying concentrations of radiolabeled tetracycline in the binding buffer.
- After incubation, filter the mixture through nitrocellulose filters. Ribosome-bound tetracycline will be retained on the filter, while unbound tetracycline will pass through.
- Wash the filters to remove any non-specifically bound antibiotic.
- Quantify the amount of radioactivity on the filters using a scintillation counter.
- Determine the binding affinity (e.g., dissociation constant, Kd) by analyzing the binding data.
Protocol 3: Proteomic Analysis of Bacterial Response to Tetracycline
This protocol outlines a quantitative proteomic approach to identify cellular processes affected by a tetracycline antibiotic.
1. Sample Preparation:
- Grow bacterial cultures to mid-log phase and expose one culture to a sub-inhibitory concentration of the tetracycline antibiotic for a defined period. Maintain an untreated culture as a control.
- Harvest the bacterial cells from both cultures by centrifugation.
- Lyse the cells to extract the total protein content.
2. Protein Digestion and Mass Spectrometry:
- Digest the extracted proteins into peptides using an enzyme such as trypsin.
- Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
3. Data Analysis:
- Identify and quantify the proteins in each sample using a protein database and specialized software.
- Compare the protein expression profiles of the treated and untreated samples to identify proteins that are significantly up- or down-regulated in response to the antibiotic.
- Perform pathway analysis on the differentially expressed proteins to identify the cellular pathways and biological processes that are most affected by the antibiotic treatment.
Visualizations
Signaling Pathway of Tetracycline Action
Caption: Mechanism of action and resistance to this compound.
Experimental Workflow for Target Identification
Caption: A generalized workflow for identifying the biological target of a novel antibiotic.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetracyclines, chloramphenicol, erythromycin, clindamycin, and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetracycline - Wikipedia [en.wikipedia.org]
- 4. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]
An In-depth Technical Guide to Tetromycin B Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the polyene macrolide antibiotic, Tetromycin B, and its derivatives. The focus is on the synthesis, biological activity, and structure-activity relationships of these compounds, offering valuable insights for the development of new antifungal agents.
Core Compound: this compound
This compound is a polyene macrolide antibiotic produced by the bacterium Streptomyces hygrospinosus. As a member of the polyene class, its primary antifungal mechanism involves binding to ergosterol, a crucial sterol component of the fungal cell membrane. This interaction disrupts the membrane's integrity, leading to the formation of pores, leakage of essential intracellular components, and ultimately, fungal cell death. While effective, the therapeutic application of many polyene antibiotics is hampered by dose-limiting toxicities, such as hemolytic activity. This has spurred research into creating derivatives of this compound with an improved therapeutic window.
Synthetic and Biosynthetic Derivatives of this compound
Current research has explored both chemical modification and biosynthetic engineering to generate novel this compound analogues.
N-Benzyl Derivatives
Through chemical synthesis, N-benzyl derivatives of this compound have been produced. The synthesis involves a reductive amination reaction between the primary amine of this compound and various p-substituted aromatic aldehydes. This modification has been shown to yield compounds with high antifungal activity while significantly reducing toxicity.
12-decarboxy-12-methyl tetramycin B
Genetic engineering of the Streptomyces hygrospinosus biosynthetic pathway has led to the creation of 12-decarboxy-12-methyl tetramycin B. This analogue is produced by inactivating the tetrG gene, which encodes a P450 monooxygenase. The resulting derivative exhibits higher antifungal activity and lower hemolytic toxicity compared to the parent this compound molecule[1].
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives, facilitating a clear comparison of their properties.
Table 1: Antifungal Activity of this compound and Its Derivatives
| Compound | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Saccharomyces cerevisiae | Baseline for comparison | [1] |
| Rhodotorula glutinis | Baseline for comparison | [1] | |
| 12-decarboxy-12-methyl tetramycin B | Saccharomyces cerevisiae | Higher activity than this compound | [1] |
| Rhodotorula glutinis | Higher activity than this compound | [1] | |
| N-benzyl derivatives | Not specified | High antifungal activity |
Table 2: Toxicity Profile of this compound and Its Derivatives
| Compound | Toxicity Assessment | Result | Reference |
| This compound | Hemolytic Activity | Baseline for comparison | |
| Acute Toxicity (LD50) | Baseline for comparison | ||
| 12-decarboxy-12-methyl tetramycin B | Hemolytic Activity | Lower than this compound | |
| N-benzyl derivatives | Acute Toxicity (LD50) | 7–8 times lower than this compound |
Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of this compound derivatives, providing a practical guide for researchers.
Synthesis of N-Benzyl Derivatives of this compound
The synthesis of N-benzyl derivatives is achieved through reductive amination.
Materials:
-
This compound
-
p-Substituted aromatic aldehyde
-
Sodium cyanoborohydride
-
Methanol
-
Glacial acetic acid
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound in methanol.
-
Add the desired p-substituted aromatic aldehyde to the solution.
-
Catalyze the reaction with a small amount of glacial acetic acid to promote the formation of the intermediate imine (Schiff base).
-
After stirring, introduce sodium cyanoborohydride as the reducing agent to convert the imine to the stable N-benzyl derivative.
-
Monitor the reaction to completion using an appropriate technique (e.g., thin-layer chromatography).
-
Upon completion, purify the product using standard methods such as column chromatography.
Biosynthesis of 12-decarboxy-12-methyl tetramycin B
This derivative is produced by genetically modifying the producing organism.
Workflow:
Caption: Workflow for the biosynthetic engineering of this compound derivatives.
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to established protocols.
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial dilutions of the compound in a 96-well microtiter plate containing a suitable fungal growth medium (e.g., RPMI-1640).
-
Inoculate the wells with a standardized suspension of the fungal test organism.
-
Incubate the plate under appropriate conditions.
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits fungal growth.
Hemolytic Activity Assay
The toxicity of the compounds to red blood cells is assessed as follows:
Procedure:
-
Prepare a suspension of fresh red blood cells in a buffered saline solution.
-
Incubate the red blood cell suspension with various concentrations of the test compound.
-
Use a positive control (e.g., Triton X-100) to induce 100% hemolysis and a negative control (buffer only).
-
After incubation, centrifuge the samples to pellet intact cells.
-
Measure the absorbance of the supernatant at a wavelength that detects released hemoglobin.
-
Calculate the percentage of hemolysis relative to the positive control.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound and its derivatives is the direct interaction with and disruption of the fungal cell membrane. Currently, there is no evidence to suggest that these compounds modulate specific intracellular signaling cascades. The following diagram illustrates the established mechanism of action for polyene macrolides.
Caption: The mechanism of action of this compound on the fungal cell membrane.
Future Outlook
The development of this compound derivatives represents a promising avenue for the discovery of new antifungal therapies. The successful creation of analogues with improved biological profiles through both chemical synthesis and biosynthetic engineering highlights the potential of this polyene macrolide scaffold. Future research efforts should be directed towards the synthesis and evaluation of a wider array of derivatives to establish a more comprehensive understanding of their structure-activity relationships. Furthermore, in-depth studies into their interactions with fungal and mammalian cell membranes will be crucial for the rational design of safer and more effective antifungal drugs.
References
In-Depth Technical Guide: Antiparasitic Activity of Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetromycin B, a tetronic acid derivative isolated from the marine sponge-associated actinomycete Streptomyces axinellae, has demonstrated notable antiparasitic properties. This technical guide provides a comprehensive overview of the current knowledge on the antiparasitic activity of this compound, with a focus on its mechanism of action, in vitro efficacy, and relevant experimental methodologies. The primary mode of action identified is the inhibition of parasitic cysteine proteases, which are crucial for parasite survival and pathogenesis. This document summarizes the available quantitative data, details the experimental protocols for key assays, and visualizes the underlying scientific concepts to support further research and development in this area.
Core Concepts: Antiparasitic Activity of this compound
This compound is a natural product that has been evaluated for its efficacy against protozoan parasites. Its chemical structure, characterized by a tetronic acid moiety, is believed to be key to its biological activity. The primary antiparasitic focus of published research has been on its effects against Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness).
Mechanism of Action
The principal mechanism underlying the antiparasitic activity of this compound is the inhibition of cysteine proteases. These enzymes are vital for various physiological processes in parasites, including nutrient acquisition (e.g., hemoglobin digestion in Plasmodium falciparum), immune evasion, and host tissue invasion. By targeting these essential enzymes, this compound disrupts the parasite's life cycle and leads to its demise.
dot
Caption: Proposed mechanism of antiparasitic action of this compound.
Quantitative Data
The following tables summarize the in vitro antiparasitic activity, enzyme inhibition, and cytotoxicity of this compound.
Table 1: Antiparasitic Activity of this compound
| Parasite Species | IC₅₀ (µM) |
| Trypanosoma brucei | 30.87[1] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cysteine Protease Inhibition by this compound
| Enzyme | Source Organism | Kᵢ (µM) |
| Rhodesain | Trypanosoma brucei rhodesiense | 0.62[1] |
| Falcipain-2 | Plasmodium falciparum | 1.42[1] |
| Cathepsin L | Human | 32.5[1] |
| Cathepsin B | Human | 1.59[1] |
Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor.
Table 3: Cytotoxicity of this compound
| Cell Line | Cell Type | IC₅₀ (µM) |
| HEK293T | Human Embryonic Kidney | 71.77 |
| J774.1 | Mouse Macrophage | 20.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. While the specific protocols for this compound are based on the methods described in the primary literature, general protocols for similar assays are also referenced to provide a broader context.
In Vitro Antiparasitic Activity Assay (Trypanosoma brucei)
This protocol is based on a resazurin-based cell viability assay, a common method for determining the cytotoxicity of compounds against trypanosomes.
dot
Caption: Workflow for the in vitro antiparasitic activity assay.
Methodology:
-
Parasite Culture: Trypanosoma brucei bloodstream forms are cultured in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO₂ atmosphere.
-
Assay Setup: Parasites are seeded into 96-well microtiter plates at a density of approximately 2 x 10⁴ cells/mL.
-
Compound Addition: this compound is serially diluted and added to the wells. A negative control (no compound) and a positive control (a known trypanocidal drug) are included.
-
Incubation: The plates are incubated for 48 to 72 hours.
-
Viability Assessment: A solution of resazurin (e.g., AlamarBlue) is added to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin by metabolically active cells.
-
Fluorescence Measurement: After a further incubation of 2-6 hours, the fluorescence is measured using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. The IC₅₀ value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cysteine Protease Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against cysteine proteases like rhodesain and falcipain-2.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: A buffer appropriate for the specific protease is prepared (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5).
-
Enzyme Solution: The target cysteine protease is diluted in the assay buffer to a working concentration.
-
Substrate Solution: A fluorogenic peptide substrate (e.g., Z-Phe-Arg-AMC) is dissolved in DMSO and then diluted in the assay buffer.
-
Inhibitor Solution: this compound is serially diluted in DMSO.
-
-
Assay Procedure:
-
The enzyme and inhibitor are pre-incubated in a 96-well plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for binding.
-
The reaction is initiated by the addition of the substrate solution.
-
-
Kinetic Measurement: The increase in fluorescence due to the cleavage of the AMC (7-amino-4-methylcoumarin) group from the substrate is monitored over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: The initial reaction velocities are determined from the linear portion of the fluorescence versus time plots. The percent inhibition for each inhibitor concentration is calculated relative to a no-inhibitor control. The Ki value is determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition).
Signaling Pathways
Currently, there is no specific research detailing the impact of this compound on intracellular signaling pathways within parasites. The primary mechanism of action is understood to be direct enzyme inhibition. However, the inhibition of key proteases can have downstream effects on various cellular processes that are regulated by proteolytic activity. Future research may explore these potential secondary effects on parasite signaling cascades.
Conclusion and Future Directions
This compound exhibits promising antiparasitic activity, particularly against Trypanosoma brucei, through the inhibition of essential cysteine proteases. The available data indicates potent inhibition of the parasitic enzymes rhodesain and falcipain-2. Further studies are warranted to:
-
Determine the in vitro efficacy of this compound against a broader range of parasites, including quantitative data for Leishmania major.
-
Elucidate the potential for in vivo efficacy and assess the pharmacokinetic and pharmacodynamic properties of this compound in animal models.
-
Investigate the potential for synergistic effects when combined with other known antiparasitic agents.
-
Explore the downstream effects of cysteine protease inhibition on parasite signaling pathways to gain a more comprehensive understanding of its mechanism of action.
-
Conduct structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound analogs.
This technical guide provides a foundation for researchers to build upon in the continued exploration of this compound as a potential lead compound for the development of novel antiparasitic therapies.
References
Unveiling the Protease Inhibitory Potential of Tetromycin B: A Technical Guide for Drug Discovery
For Immediate Release
[City, State] – [Date] – This technical guide explores the prospective protease inhibitory activities of Tetromycin B, a tetronic acid-based antibiotic. While direct evidence of this compound's interaction with proteases is not yet established, this document provides a comprehensive overview of the known protease-inhibiting properties of structurally related tetronic acids and the analogous activities of the tetracycline class of antibiotics. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel therapeutic applications of this compound.
Executive Summary
This compound is a structurally unique antibiotic belonging to the tetronic acid family, known for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The therapeutic potential of compounds is often broader than their primary application. This whitepaper posits that this compound may possess clinically relevant protease inhibitory activity. This hypothesis is built upon two key pillars of evidence: the demonstrated protease inhibitory action of other tetronic acid derivatives and the well-documented, non-antibiotic protease-modulating effects of tetracycline antibiotics. This guide will detail these lines of evidence, present quantitative data from related compounds, and propose a comprehensive experimental framework to investigate the protease inhibitory profile of this compound.
The Precedent for Protease Inhibition by Tetronic Acids
While research on this compound's specific interactions with proteases is nascent, studies on other members of the tetronic acid class have revealed significant protease inhibitory capabilities. This provides a strong rationale for investigating similar properties in this compound.
Case Study: Tetronic Acid Derivatives as HIV-1 Protease Inhibitors
A notable example is the discovery of 3-alkanoyl-5-hydroxymethyl tetronic acids and the related compound resistomycin as inhibitors of HIV-1 protease.[1][2] This finding is critical as it establishes that the tetronic acid scaffold can indeed interact with and inhibit the activity of a vital viral protease.
Table 1: Known Protease Inhibitory Activity of Tetronic Acid Analogs and Related Compounds
| Compound/Class | Target Protease | Reported IC50 | Reference |
| 3-Alkanoyl-5-hydroxymethyl tetronic acids | HIV-1 Protease | Data not publicly available | [1][2] |
| Resistomycin | HIV-1 Protease | Data not publicly available | [1] |
Note: While the inhibitory activity has been confirmed, specific IC50 values from the primary literature were not available in the public domain at the time of this publication.
This precedent underscores the potential for other tetronic acid derivatives, including this compound, to exhibit similar inhibitory effects against a range of proteases.
Learning from Analogs: The Protease Inhibitory Activities of Tetracyclines
The tetracycline class of antibiotics, although structurally distinct from tetronic acids, provides a valuable parallel. Tetracyclines are well-documented to possess significant anti-inflammatory and protease-inhibiting properties, independent of their antimicrobial mechanism. These activities primarily target matrix metalloproteinases (MMPs) and modulate protease-activated receptor 2 (PAR2) signaling.
Inhibition of Matrix Metalloproteinases (MMPs)
Tetracyclines, such as doxycycline and minocycline, are known to inhibit MMPs, a family of zinc-dependent endopeptidases involved in extracellular matrix degradation. This inhibition is crucial in various physiological and pathological processes, including inflammation and cancer metastasis.
Table 2: Quantitative Data on the MMP Inhibitory Activity of Tetracyclines
| Compound | Target Protease | Reported IC50 |
| Tetracycline | MMP-9 | 40.0 µM |
| Minocycline | MMP-9 | 10.7 µM |
| Doxycycline | MMP-9 | 608.0 µM |
Modulation of Protease-Activated Receptor 2 (PAR2) Signaling
Tetracyclines can also attenuate the signaling of PAR2, a receptor activated by serine proteases that plays a role in inflammation. This modulation of PAR2-mediated proinflammatory responses represents another facet of their non-antibiotic, protease-related activities.
The established dual-action of tetracyclines as both antibiotics and protease inhibitors provides a compelling model for the potential multifaceted therapeutic profile of this compound.
Proposed Research Framework for this compound
To systematically evaluate the protease inhibitory potential of this compound, a multi-pronged experimental approach is proposed. This framework draws upon established methodologies used for characterizing the protease-inhibiting effects of tetracyclines and other small molecules.
Experimental Protocols
-
Objective: To determine the direct inhibitory effect of this compound on a panel of clinically relevant proteases.
-
Protocol:
-
Enzyme Source: Obtain purified recombinant human proteases (e.g., MMP-2, MMP-9, Cathepsins, HIV-1 Protease).
-
Substrate: Utilize commercially available fluorogenic peptide substrates specific for each protease.
-
Assay Procedure: a. Prepare a dilution series of this compound in a suitable assay buffer. b. In a 96-well microplate, combine the protease, its specific fluorogenic substrate, and varying concentrations of this compound. c. Include positive controls (known inhibitors for each protease) and negative controls (vehicle). d. Incubate at the optimal temperature for each enzyme (typically 37°C). e. Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Data Analysis: Calculate the rate of substrate cleavage for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Objective: To assess the effect of this compound on MMP activity in a cellular context.
-
Protocol (Gelatin Zymography):
-
Cell Culture: Culture a relevant cell line (e.g., HT1080 fibrosarcoma cells, known to secrete MMPs) in the presence of varying concentrations of this compound for 24-48 hours.
-
Sample Preparation: Collect the conditioned media and concentrate the proteins.
-
Electrophoresis: Separate the proteins on a non-reducing SDS-PAGE gel co-polymerized with gelatin.
-
Enzyme Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubation: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C to allow for gelatin degradation by the MMPs.
-
Staining: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation will appear as clear bands against a blue background.
-
Analysis: Quantify the intensity of the clear bands to determine the relative MMP activity.
-
-
Objective: To investigate whether this compound modulates the expression of protease-related genes.
-
Protocol (RT-qPCR):
-
Cell Treatment: Treat cells (e.g., macrophages stimulated with LPS, or keratinocytes) with this compound at various concentrations.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for target genes (e.g., MMP2, MMP9, TIMP1, PAR2) and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Visualizing Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows and the logical basis for this research initiative.
Figure 1: Proposed experimental workflow for evaluating the protease inhibitory activity of this compound.
References
- 1. 3-Alkanoyl-5-hydroxymethyl tetronic acid homologues and resistomycin: new inhibitors of HIV-1 protease. I. Fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Alkanoyl-5-hydroxymethyl tetronic acid homologues: new inhibitors of HIV-1 protease. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Tetracyclines: A Technical Guide for Researchers
Disclaimer: Initial searches for "Tetromycin B" did not yield specific results. It is presumed that the intended subject was the broader, well-documented class of tetracycline antibiotics. This guide therefore focuses on the in vivo efficacy of tetracycline and its prominent derivatives.
This technical guide provides a comprehensive overview of the in vivo efficacy of tetracycline antibiotics for researchers, scientists, and drug development professionals. It covers their antibacterial, anticancer, and neuroprotective activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanism of Action
Tetracyclines are broad-spectrum antibiotics that primarily function by inhibiting protein synthesis in bacteria.[1] They bind to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action prevents the elongation of the polypeptide chain, leading to a bacteriostatic effect that halts bacterial growth and replication.[1] While this is their main antibacterial mechanism, tetracyclines have also been shown to possess other biological activities, including anti-inflammatory, anti-apoptotic, and inhibitory effects on matrix metalloproteinases (MMPs), which contribute to their efficacy in non-bacterial applications.
Signaling Pathway for Antibacterial Action
The following diagram illustrates the mechanism of protein synthesis inhibition by tetracyclines in bacteria.
In Vivo Antibacterial Efficacy
Tetracycline derivatives, particularly tigecycline, have demonstrated significant in vivo efficacy against a range of bacterial pathogens, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).
Quantitative Data: Antibacterial Efficacy
| Antibiotic | Bacterial Strain | Animal Model | Efficacy Metric | Value | Reference |
| Tigecycline | S. aureus (MRSA) | Murine Pneumonia | fAUC/MIC for stasis | 1.9 ± 1.5 | [2] |
| Tigecycline | S. aureus (MRSA) | Murine Pneumonia | fAUC/MIC for 80% efficacy | 3.04 ± 1.12 | [2] |
| Tigecycline | S. aureus (MRSA, MSSA) | Murine Thigh Infection | fAUC/MIC for 80% efficacy | 5.4 µg/ml | [3] |
| Tigecycline | S. aureus (GISA) | Murine Systemic Infection | ED50 | 1.9 mg/kg | |
| Tigecycline | S. aureus (MRSA) | Murine Systemic Infection | ED50 | 0.72 mg/kg | |
| Minocycline | F. necrophorum + F. nucleatum | Murine Mixed Anaerobic Infection | ED50 (2h therapy) | <16 mg/kg | |
| Tetracycline | F. necrophorum + F. nucleatum | Murine Mixed Anaerobic Infection | ED50 (3-week delayed therapy) | >256 mg/kg | |
| Eravacycline | E. coli | Murine Thigh Infection | fAUC/MIC for stasis | ~10 |
fAUC/MIC: Ratio of the area under the free drug concentration-time curve to the Minimum Inhibitory Concentration. ED50: Median effective dose.
Experimental Protocols: Antibacterial Models
-
Animal Model: Immunocompromised BALB/c mice.
-
Induction of Infection: Intranasal inoculation of S. aureus.
-
Drug Administration: Tigecycline administered subcutaneously at doses ranging from 1.56 to 150 mg/kg/day, given in single or divided doses.
-
Efficacy Assessment: Bacterial load in the lungs is quantified by colony-forming unit (CFU) counts after 24 hours of treatment. Pharmacokinetic parameters are determined from serum and bronchoalveolar lavage fluid.
-
Animal Model: Neutropenic or immunocompetent ICR mice (approx. 25 g).
-
Induction of Infection: Intramuscular injection of a bacterial suspension into the thigh muscle.
-
Drug Administration: Tigecycline administered as subcutaneous injections. Dosing regimens can vary, for example, from 1.56 to 400 mg/kg/day, administered as single or multiple doses.
-
Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (log10 CFU/thigh).
Experimental Workflow: Murine Thigh Infection Model
In Vivo Anticancer Efficacy
Several tetracycline derivatives, including doxycycline and minocycline, have demonstrated anticancer properties in various preclinical models. Their mechanisms extend beyond their antimicrobial action and involve the modulation of key signaling pathways related to cell proliferation, metastasis, and apoptosis.
Quantitative Data: Anticancer Efficacy
| Antibiotic | Cancer Type | Animal Model | Treatment and Dose | Efficacy Metric | Result | Reference |
| Doxycycline | Lung Cancer (NCI-H446) | Nude Mouse Xenograft | 15, 30, 60 mg/kg for 5 weeks | Tumor Volume | Dose-dependent reduction in tumor volume | |
| Doxycycline | Lewis Lung Carcinoma | Nude Mouse Xenograft | 15, 30, 60 mg/kg | Median Survival Time | Increased by 184%, 197%, 235% vs. control | |
| Doxycycline | Breast Cancer | Murine Xenograft | 30 mg/kg for 28 days | Tumor Volume | Smaller tumor volumes compared to control | |
| Doxycycline | Breast Cancer | Clinical Pilot Study | 200 mg/day for 14 days | Cancer Stem Cell Marker (CD44) | Reduction of 17.65% to 66.67% in 8 of 9 patients |
Experimental Protocols: Anticancer Models
-
Animal Model: Immunocompromised nude mice (e.g., BALB/c nu/nu), 5-6 weeks old.
-
Induction of Tumor: Subcutaneous injection of cancer cells (e.g., 1 x 107 NCI-H446 or MCF-7 cells) into the flank or axilla.
-
Drug Administration: Treatment is typically initiated when tumors reach a specific volume (e.g., 50-100 mm3). Doxycycline is administered, for example, by oral gavage or in drinking water at doses ranging from 15 to 60 mg/kg daily for several weeks.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., every 3 days) using external calipers (Volume = length × width2 / 2). At the end of the study, tumors and other organs may be harvested for immunohistochemical analysis of biomarkers (e.g., E-cadherin, vimentin).
Signaling Pathway for Anticancer Action (Doxycycline)
Doxycycline has been shown to inhibit tumor progression by targeting the Protease-activated receptor 1 (PAR1), which in turn suppresses the NF-κB signaling pathway. This leads to the modulation of downstream targets like miR-17, ultimately affecting E-cadherin expression and inhibiting the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.
In Vivo Neuroprotective Efficacy
Minocycline, a highly lipophilic tetracycline derivative, readily crosses the blood-brain barrier and has demonstrated significant neuroprotective effects in various animal models of neurological disease, including ischemic stroke and intracerebral hemorrhage. Its mechanisms of action in the central nervous system are multifaceted, involving anti-inflammatory, anti-apoptotic, and antioxidant properties.
Quantitative Data: Neuroprotective Efficacy
| Antibiotic | Disease Model | Animal Model | Treatment and Dose | Efficacy Metric | Result | Reference |
| Minocycline | Ischemic Stroke | Rodent | Various | Infarct Volume | Significant reduction (SMD: -2.38) | |
| Minocycline | Ischemic Stroke | Rodent | Various | Neurological Severity Score | Significant improvement (MD: -1.38) | |
| Minocycline | Intracerebral Hemorrhage (ICH) | Mouse | 50 mg/kg IP | Lesion Size | Significant reduction compared to control | |
| Minocycline | Cerebral Amyloid Angiopathy | Mouse (Tg2576) | 50 mg/kg IP, every other day for 2 months | Hemorrhage Frequency | Reduced from 0.43 to 0.26 hemorrhages/section | |
| Minocycline | Ischemic Stroke | Rat | 1 mg/kg IV | Infarct Volume | Significant reduction |
SMD: Standardized Mean Difference. MD: Mean Difference. IP: Intraperitoneal. IV: Intravenous.
Experimental Protocols: Neuroprotection Models
-
Animal Model: Male CD-1 mice.
-
Induction of Injury: Stereotactic intrastriatal injection of autologous whole blood to create a hematoma.
-
Drug Administration: Minocycline can be administered through various routes. For combined local and systemic treatment, a 2 µl solution of minocycline is injected directly into the striatum, and an intraperitoneal (IP) injection (e.g., 50 mg/kg) is given 1 hour after ICH. This may be followed by subsequent IP doses.
-
Efficacy Assessment: At 24 hours or later time points, mice are euthanized, and brains are sectioned for histological analysis to measure lesion volume and neuronal death. Behavioral tests can be conducted for long-term studies.
-
Animal Model: Rats (e.g., Wistar).
-
Induction of Injury: Middle Cerebral Artery Occlusion (MCAO) is a common method to induce focal cerebral ischemia.
-
Drug Administration: Minocycline can be administered intravenously. For example, a low dose of 1 mg/kg can be given 10 minutes after the induction of ischemia.
-
Efficacy Assessment: Neurological deficits are scored at various time points. After a set period (e.g., 48 hours), brains are harvested to measure the infarct volume. Molecular markers of inflammation (e.g., TNFα) and apoptosis can also be quantified.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacodynamic Profile of Tigecycline against Methicillin-Resistant Staphylococcus aureus in an Experimental Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of tigecycline against phenotypically diverse Staphylococcus aureus isolates in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Pharmacokinetic Properties of Tetracyclines
Disclaimer: As of November 2025, publicly available scientific literature and databases contain limited to no specific pharmacokinetic data for a compound explicitly named "Tetromycin B." The following guide will focus on the well-documented pharmacokinetic properties of Tetracycline, the parent compound of the tetracycline class of antibiotics. This information serves as a representative model for understanding the likely pharmacokinetic profile of closely related derivatives. Researchers are advised to consult specific preclinical and clinical data for any novel tetracycline analogue.
This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of tetracycline, intended for researchers, scientists, and drug development professionals.
Absorption
The absorption of tetracyclines primarily occurs in the stomach and upper small intestine.[1] Oral bioavailability can be variable and is significantly influenced by the presence of food and certain ions.
Factors Affecting Absorption:
-
Food: The presence of food, particularly dairy products rich in calcium, can reduce the absorption of tetracycline by approximately 50%.[1][2][3][4]
-
Cations: Tetracyclines form insoluble chelates with polyvalent cations such as calcium, magnesium, iron, and aluminum, which decreases their absorption.
-
pH: The acidic environment of the stomach influences the solubility and absorption of tetracyclines.
Experimental Protocols for Assessing Bioavailability
In Vivo Bioavailability Study in Swine:
-
Animal Model: Gilts are often used as an animal model for pharmacokinetic studies.
-
Study Design: A crossover design is typically employed, where each animal receives both intravenous and oral administrations of tetracycline hydrochloride, separated by a washout period.
-
Drug Administration:
-
Intravenous (IV): A single dose is administered via an ear vein catheter.
-
Oral: A single dose is administered orally to fasted animals.
-
-
Sample Collection: Blood samples are collected at predetermined time points after drug administration.
-
Sample Analysis: Plasma concentrations of tetracycline are determined using High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Analysis: The bioavailability (F) is calculated using the formula: F = (AUC_oral / AUC_IV) x 100, where AUC is the area under the plasma concentration-time curve.
Human Bioavailability Studies:
-
Subjects: Healthy human volunteers are recruited for these studies.
-
Study Design: Similar to animal studies, a crossover design is often used.
-
Drug Administration: Subjects receive oral formulations of tetracycline under fasted and non-fasted conditions.
-
Sample Collection: Serum and urine samples are collected over a specified period (e.g., 48 hours).
-
Sample Analysis: Tetracycline concentrations in serum and urine are quantified.
-
Data Analysis: Bioavailability is assessed by comparing the serum concentration-time profiles and cumulative urinary excretion between different formulations and conditions.
Distribution
Tetracyclines are widely distributed throughout the body, penetrating most tissues and fluids. The volume of distribution (Vd) for tetracycline is large, suggesting extensive tissue distribution.
-
Tissue Penetration: Tetracyclines can be found in the liver, kidney, skin, bone, and synovial fluid.
-
Protein Binding: The extent of plasma protein binding varies among different tetracyclines.
-
Volume of Distribution: In swine, the volume of distribution for tetracycline has been reported to be approximately 4.5 L/kg, indicating significant distribution into tissues. In humans, the Vd is also large, exceeding total body water, which suggests sequestration in certain tissues.
Metabolism
The metabolism of tetracyclines is generally limited. The primary routes of biotransformation have not been extensively detailed, suggesting that a significant portion of the drug is excreted unchanged. Drug metabolism primarily occurs in the liver through enzymatic reactions, often involving the cytochrome P450 (CYP) system.
General Drug Metabolism Pathway
Caption: General pathway of drug metabolism in the liver.
Excretion
Tetracyclines are primarily excreted from the body through both renal and fecal routes.
-
Renal Excretion: A significant portion of tetracycline is eliminated unchanged in the urine through glomerular filtration.
-
Fecal Excretion: Tetracycline is also concentrated in the liver and excreted in the bile, leading to fecal elimination. Some of the drug may undergo enterohepatic circulation.
-
Elimination Half-Life: The elimination half-life of tetracycline in humans ranges from 8 to 11 hours. In swine, a longer half-life of 16 hours has been reported.
Experimental Protocol for Determining Excretion
Urinary Excretion Study in Humans:
-
Subjects: Healthy volunteers.
-
Drug Administration: A single oral dose of a tetracycline product is administered.
-
Sample Collection: Urine is collected at specified intervals over a 24-hour period.
-
Sample Analysis: The concentration of tetracycline in the urine samples is quantified.
-
Data Analysis: The cumulative amount of drug excreted in the urine over time is calculated to determine the extent of renal excretion and to compare the bioavailability of different formulations.
Summary of Pharmacokinetic Parameters
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~23% (fasted) | Swine | |
| 60-80% (fasted) | Human | ||
| Volume of Distribution (Vd) | 4.5 ± 1.06 L/kg | Swine | |
| ≥0.6 L/kg | Human | ||
| Elimination Half-Life (t½) | 16 hours | Swine | |
| 8-11 hours | Human | ||
| Total Body Clearance | 0.185 ± 0.24 L/kg/h | Swine | |
| Primary Excretion Routes | Urine (>60%), Feces | Human |
Analytical Methods for Quantification
The quantification of tetracyclines in biological samples is crucial for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most commonly used analytical technique.
HPLC Method for Tetracycline Quantification in Plasma
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by centrifugation.
-
Chromatographic System:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous buffer (e.g., 0.025 M KH2PO4) and an organic solvent (e.g., acetonitrile) is often employed.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
-
Detection: UV detection at a wavelength of 350 nm is suitable for tetracycline. Mass spectrometry (MS) can also be coupled with LC for higher sensitivity and specificity.
-
Quantification: A calibration curve is generated using standard solutions of known tetracycline concentrations to quantify the drug in the unknown samples.
Experimental Workflow for Pharmacokinetic Analysis
Caption: A typical experimental workflow for a pharmacokinetic study.
References
An In-depth Technical Guide to the Pharmacodynamics of Tetromycin B and the Tetracycline Class Against Staphylococcus aureus
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available pharmacodynamic data for Tetromycin B, a novel tetronic acid-structured antibiotic, is limited. This guide provides a comprehensive overview of the pharmacodynamics of the broader tetracycline class of antibiotics against Staphylococcus aureus as a representative model. While this compound is noted for its efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA), specific quantitative data on its activity is not yet widely published. The experimental protocols and pharmacodynamic principles detailed herein are standard methodologies applicable to the evaluation of new antimicrobial agents like this compound.
Executive Summary
Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), poses a significant challenge in clinical settings. The tetracycline class of antibiotics has long been a therapeutic option, and the emergence of novel compounds such as this compound underscores the continued interest in this area. This document provides a detailed examination of the pharmacodynamics of tetracyclines against S. aureus, offering insights into their mechanism of action, antibacterial activity, and key pharmacodynamic parameters. Furthermore, it outlines the standardized experimental protocols necessary for the evaluation of these parameters, providing a framework for the research and development of new anti-staphylococcal agents.
Introduction to this compound and Tetracyclines
This compound is identified as an unusual tetronic acid-structured antibiotic that has demonstrated efficacy against MRSA[1]. Its distinct chemical nature may confer unique pharmacodynamic properties compared to traditional tetracyclines.
The tetracycline class of antibiotics are broad-spectrum bacteriostatic agents that have been in clinical use for decades[2]. They are characterized by a four-ring carbocyclic structure and function by inhibiting protein synthesis in bacteria. Their activity against S. aureus, including some MRSA strains, makes them an important area of study[2][3].
Mechanism of Action
Tetracyclines primarily exert their bacteriostatic effect by reversibly binding to the 30S ribosomal subunit of bacteria. This action blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis[4]. There is also evidence to suggest some interaction with the 50S ribosomal subunit and alteration of the cytoplasmic membrane, which can lead to the leakage of intracellular components.
Signaling Pathway of Tetracycline Action
The following diagram illustrates the mechanism of action of tetracyclines at the bacterial ribosome.
Quantitative Pharmacodynamic Parameters
The following tables summarize key pharmacodynamic parameters for tetracyclines against Staphylococcus aureus. It is important to note that specific values can vary depending on the strain of S. aureus, the specific tetracycline derivative, and the testing methodology.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Staphylococcus aureus Strain | Tetracycline Derivative | MIC (µg/mL) | Reference |
| Methicillin-Susceptible S. aureus (MSSA) | Tetracycline | 0.25 - 2 | |
| Methicillin-Resistant S. aureus (MRSA) | Tetracycline | 0.5 - >128 | |
| MRSA (Community-Associated) | Doxycycline | ≤ 0.5 - 4 | |
| MRSA (Hospital-Associated) | Minocycline | ≤ 0.5 - 2 |
Time-Kill Kinetics
Time-kill assays provide information on the rate and extent of bacterial killing over time. Tetracyclines are generally considered bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the bacteria. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.
| S. aureus Strain | Tetracycline Derivative | Concentration | Time to 99.9% Killing | Reference |
| MRSA | Tedizolid (an oxazolidinone with some similarities in testing) | 8x MIC | > 24 hours (bacteriostatic) | |
| S. aureus | Generic Compound | 4x and 8x MIC | 2 hours (bactericidal effect noted) |
Note: Data on time-kill kinetics for traditional tetracyclines against S. aureus is not extensively detailed in the provided search results. The data presented reflects general expectations and findings for other bacteriostatic and bactericidal agents.
Post-Antibiotic Effect (PAE)
The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.
| S. aureus Strain | Tetracycline Derivative | Exposure Time & Concentration | PAE (hours) | Reference |
| S. aureus | Tetracycline | 2 hours | 1.7 - 4.1 | |
| S. aureus | Tobramycin (for comparison) | 1 hour at 20x MIC | ~1.7 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate determination of pharmacodynamic parameters.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.
Methodology:
-
Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: A standardized inoculum of S. aureus is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Kinetic Assay
This assay measures the change in bacterial viability over time in the presence of an antibiotic.
References
- 1. scbt.com [scbt.com]
- 2. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Persistent effect of antibiotics on Staphylococcus aureus after exposure for limited periods of time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Tetromycin B Fermentation and Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B is a 26-membered tetraene polyene macrolide antibiotic with significant antifungal properties.[1][2] It is a secondary metabolite produced by strains of Streptomyces ahygroscopicus.[1][2] this compound is derived from its precursor, Tetramycin A, through a hydroxylation reaction on the C4 position, a process catalyzed by the cytochrome P450 monooxygenase, TtmD.[1] The two components, Tetramycin A and B, exhibit different antifungal activities against various pathogenic fungi, making the specific production of high-yield Tetramycin B a valuable objective for agricultural and pharmaceutical applications.
These application notes provide detailed protocols for the fermentation, production, and analysis of Tetramycin B, with a focus on strain maintenance, medium optimization, and yield improvement strategies through metabolic engineering.
Data Presentation: Quantitative Yields of this compound
The production of this compound can be significantly influenced by genetic modifications of the producing strain, Streptomyces ahygroscopicus S91. The following table summarizes the yields of Tetramycin A (TA) and Tetramycin B (TB) in different engineered strains.
| Strain | Genetic Modification | Total Tetramycin (A+B) Yield (mg/L) | Tetramycin B Content (%) | Tetramycin B Titer (mg/L) | Reference |
| S. ahygroscopicus S91 (Wild Type) | - | 517.49 ± 24.72 | 21.31 ± 1.18 | ~110.28 | |
| S91-ΔNB | Disruption of nystatin biosynthesis (nysB knockout) | 657.25 ± 29.77 | 26.64 ± 1.97 | ~175.00 | |
| S91-ΔNB::2TD | S91-ΔNB with two additional copies of the ttmD gene | Not specified | 51.63 ± 2.06 | 370.79 ± 14.79 | |
| S91-ΔNB::3TD | S91-ΔNB with three additional copies of the ttmD gene | Not specified | 44.76 ± 1.90 | 533.59 ± 22.65 | |
| S. ahygroscopicus ΔnysB | Disruption of nystatin biosynthesis, optimized medium | 167.19 | Not specified | Not specified | |
| S. hygrospinosus var. beijingensis | Engineered strain with nystatin disruption and malonyl-CoA overexpression | Not specified | Not specified | 865 ± 8 |
Biosynthesis and Regulation of this compound
The biosynthesis of this compound is intrinsically linked to Tetramycin A and shares common precursors with other polyketide antibiotics. Understanding this pathway is crucial for developing rational strain engineering strategies.
This compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound from shared precursors.
Regulatory Pathway for this compound Production
The production of this compound is positively regulated by the product of the ttmRIV gene. Overexpression of this gene can lead to increased yields of Tetramycin A, the direct precursor to Tetramycin B.
Caption: Positive regulation of the Tetromycin biosynthetic gene cluster by TtmRIV.
Experimental Protocols
Protocol 1: Strain Culture and Maintenance
This protocol describes the maintenance of Streptomyces ahygroscopicus and the preparation of the seed culture for fermentation.
Materials:
-
Streptomyces ahygroscopicus strain
-
Seed Fermentation Medium (see recipe below)
-
Sterile water
-
250 mL Erlenmeyer flasks
-
Shaker incubator
Seed Fermentation Medium Composition (per 100 mL):
-
Soybean cake powder: 0.5 - 1.5 g
-
Starch: 0.5 - 1.5 g
-
Glucose: 0.5 - 1.5 g
-
Peptone: 0.1 - 0.5 g
-
MgSO₄·7H₂O: 0.01 - 0.05 g
-
(NH₄)₂SO₄: 0.1 - 0.5 g
-
K₂HPO₄: 0.01 - 0.05 g
-
CaCO₃: 0.1 - 1.0 g
-
NaCl: 0.05 - 0.15 g
-
Vegetable oil: 0.2 - 0.5 g
-
Adjust to neutral pH before sterilization.
Procedure:
-
Prepare the seed fermentation medium and sterilize.
-
Aseptically transfer a loopful of S. ahygroscopicus spores or mycelia from a stock culture into a flask containing the seed medium.
-
Incubate the flask at 28°C for 24 hours in a shaker incubator.
-
This seed culture is now ready to be used as inoculum for the main fermentation.
Protocol 2: this compound Fermentation
This protocol details the submerged fermentation process for this compound production.
Materials:
-
Seed culture from Protocol 1
-
Production Fermentation Medium (see recipes below)
-
Fermentor vessel
-
Methanol for extraction
Production Fermentation Medium (Optimized for S. ahygroscopicus ΔnysB) (per 1 L):
-
Corn starch: 25.08 g
-
Soybean cake meal: 30 g
-
Glucose: 37.70 g
-
NaCl: 0.2 g
-
MgSO₄: 0.2 g
-
K₂HPO₄: 0.1 g
-
FeSO₄: 0.2 g
-
CaCO₃: 5 g
-
(NH₄)₂SO₄: 0.24 g
Alternative Production Fermentation Medium (per 100 mL):
-
Glucose: 1.0 - 3.0 g
-
Starch: 1.0 - 2.0 g
-
Corn powder: 0.5 - 1.5 g
-
Soybean cake powder: 1.0 - 2.0 g
-
Peptone or corn steep liquor: 0.2 - 0.6 g
-
(NH₄)₂SO₄: 0.1 - 0.5 g
-
MgSO₄·7H₂O: 0.01 - 0.05 g
-
K₂HPO₄: 0.01 - 0.05 g
-
CaCO₃: 0.1 - 1.0 g
-
NaCl: 0.05 - 0.15 g
-
Vegetable oil: 0.2 - 0.5 g
Procedure:
-
Prepare and sterilize the production fermentation medium in a suitable fermentor.
-
Inoculate the production medium with the seed culture to a final concentration of 10% (v/v).
-
Incubate at 28°C for 96 hours with appropriate aeration and agitation.
-
Monitor the fermentation process by measuring pH, biomass, and substrate consumption as needed.
-
After 96 hours, harvest the fermentation broth for extraction.
Protocol 3: Extraction and Quantification of this compound
This protocol describes a simple extraction method and the conditions for HPLC analysis.
Materials:
-
Fermentation broth
-
Methanol
-
Centrifuge
-
HPLC system with a C18 column
-
Formic acid
-
Acetonitrile
Extraction Procedure:
-
Harvest the mycelia from the fermentation broth by centrifugation.
-
Extract the harvested mycelia with methanol.
-
Clarify the methanol extract by centrifugation or filtration to remove cell debris.
-
The resulting supernatant contains the crude extract of Tetromycin A and B.
HPLC Analysis Conditions:
-
Column: Agilent EC-C18 (150 x 4.6 mm, 4 µm) or equivalent
-
Column Temperature: 34°C
-
Detection Wavelength: 304 nm
-
Flow Rate: 1 mL/min
-
Injection Volume: 5 µL
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol: Formic acid (60:0.1, v/v)
-
Elution Gradient:
-
0-5 min: 40% A, 60% B
-
5-8 min: Gradient to 35% A, 65% B
-
8-18 min: 35% A, 65% B
-
Experimental Workflow for Strain Improvement
The following diagram illustrates a logical workflow for the metabolic engineering of S. ahygroscopicus to enhance this compound production.
Caption: Workflow for metabolic engineering of S. ahygroscopicus for enhanced this compound production.
References
Application Notes and Protocols for the Purification of Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B, an unusual tetronic acid-structured antibiotic, has demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of significant interest in drug development.[1] Achieving high purity of this compound is critical for ensuring its safety and efficacy in preclinical and clinical studies. These application notes provide a comprehensive overview of the purification methods applicable to this compound, based on established protocols for the broader class of tetracycline antibiotics. The protocols detailed below are intended to serve as a starting point for the development of a robust and scalable purification process.
Physicochemical Properties of Tetracyclines
Understanding the physicochemical properties of tetracyclines is fundamental to designing effective purification strategies. While specific data for this compound is limited, the general properties of tetracyclines provide valuable guidance.
| Property | Value/Information | Significance for Purification |
| Molecular Formula | C₃₄H₄₆O₅ (for this compound)[1] | Influences solubility and chromatographic behavior. |
| Molecular Weight | 534.7 g/mol (for this compound)[1] | Relevant for size-exclusion chromatography and membrane filtration. |
| Solubility | Generally, tetracyclines are slightly soluble in water and alcohol, but very soluble in dilute acids and alkali hydroxide solutions.[2] | This property is exploited in extraction and crystallization steps by adjusting the pH. |
| pKa Values | Tetracyclines typically have multiple pKa values (e.g., 3.3, 7.7, 9.7 for tetracycline).[2] | pH adjustment around these values can selectively precipitate the compound or its impurities. |
| Chemical Stability | Sensitive to strong acids, bases, and heat, which can cause degradation to inactive forms like anhydrotetracycline. | Purification processes should be conducted under mild conditions. |
| Complex Formation | Tetracyclines readily form complexes with divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺). | This can be used in affinity chromatography but also indicates potential for metal-induced degradation if not controlled. |
Purification Strategies for this compound
A multi-step approach is typically required to achieve high-purity this compound. The general workflow involves extraction from the fermentation broth or reaction mixture, followed by one or more chromatographic steps, and finally, crystallization to obtain the pure, solid compound.
Caption: General purification workflow for this compound.
Protocol 1: Solvent Extraction from Fermentation Broth
This protocol describes a general method for the initial extraction of tetracycline-class antibiotics from a fermentation broth.
Objective: To isolate crude this compound from the aqueous fermentation medium into an organic solvent.
Materials:
-
Fermentation broth containing this compound
-
n-Butanol (or other suitable organic solvent like methyl isobutyl ketone)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Separatory funnel
-
pH meter
-
Rotary evaporator
Procedure:
-
pH Adjustment: Adjust the pH of the fermentation broth to approximately 1.0-1.5 with 1 M HCl to ensure the tetracycline is in its protonated, more soluble form.
-
Filtration: Filter the acidified broth to remove cells and other insoluble materials.
-
Solvent Extraction:
-
Transfer the clarified filtrate to a separatory funnel.
-
Add an equal volume of n-butanol.
-
Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The upper organic layer will contain the this compound.
-
-
Back Extraction:
-
Collect the organic layer and transfer it to a clean separatory funnel.
-
Add an equal volume of deionized water and adjust the pH to approximately 4.0-5.5 with 1 M NaOH. This will cause the this compound to move back into the aqueous phase.
-
Shake vigorously and allow the layers to separate.
-
-
Concentration:
-
Collect the aqueous layer containing the partially purified this compound.
-
Concentrate the aqueous solution under reduced pressure using a rotary evaporator to a smaller volume. This solution is now ready for chromatographic purification.
-
Protocol 2: Column Chromatography Purification
Column chromatography is a powerful technique for separating this compound from structurally related impurities. Both normal-phase and reverse-phase chromatography can be employed.
Objective: To achieve high-purity this compound by separating it from impurities based on polarity.
A. Reverse-Phase High-Performance Liquid Chromatography (HPLC)
Materials:
-
Crude this compound extract
-
C18 silica gel stationary phase
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
-
HPLC system with a preparative column
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Gradient Elution:
-
Inject the sample onto the column.
-
Begin elution with a linear gradient, increasing the proportion of acetonitrile over time. A typical gradient might be from 5% to 95% acetonitrile over 30-60 minutes.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 280 nm or 350 nm for tetracyclines).
-
-
Fraction Collection: Collect fractions corresponding to the main peak of this compound.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Solvent Removal: Pool the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized or proceed to crystallization.
Caption: Workflow for HPLC purification of this compound.
B. Ion-Exchange Chromatography
Given the amphoteric nature of tetracyclines, ion-exchange chromatography can also be an effective purification step.
Protocol 3: Crystallization
Crystallization is the final step to obtain high-purity, solid this compound. This protocol is based on methods used for tetracycline.
Objective: To obtain crystalline, high-purity this compound.
Materials:
-
Purified this compound solution
-
Ethylene glycol monoethyl ether (or other suitable solvent)
-
Citric acid or a salt thereof (e.g., trisodium citrate)
-
Urea (optional, for denser crystals)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), 1 M
-
Deionized water
-
Filtration apparatus
-
Drying oven
Procedure:
-
Dissolution:
-
Dissolve the purified this compound in a mixture of ethylene glycol monoethyl ether and water (e.g., a 3:4 volume ratio).
-
Adjust the pH to approximately 1.2 with concentrated HCl to ensure complete dissolution.
-
-
Treatment with Citrate and Urea:
-
In a separate vessel, prepare a solution of trisodium citrate and optionally urea in water.
-
Slowly add the this compound solution to the citrate solution with stirring.
-
-
Crystallization:
-
The pH of the mixture will rise to around 4.0.
-
Cool the mixture to approximately 10°C and continue stirring for at least 2 hours to allow for complete crystallization.
-
-
Filtration and Washing:
-
Separate the crystals by filtration.
-
Wash the crystals with cold deionized water.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a low temperature (e.g., 60°C) to a constant weight.
-
Summary of Purification Parameters
| Step | Key Parameters | Typical Values for Tetracyclines |
| Extraction | pH of aqueous phase, Organic solvent | pH 1.0-1.5 for extraction into organic; pH 4.0-5.5 for back-extraction. n-Butanol. |
| HPLC | Stationary Phase, Mobile Phase | C18 silica. Acetonitrile/Water gradient with 0.1% formic acid. |
| Crystallization | Solvent system, pH, Temperature | Aqueous ethylene glycol monoethyl ether. pH 4.0-5.5. 10°C. |
Conclusion
The purification of this compound to a high degree of purity is achievable through a combination of extraction, chromatography, and crystallization. The protocols provided herein, derived from established methods for tetracyclines, offer a solid foundation for developing a tailored purification process for this compound. Researchers should optimize these protocols based on the specific impurity profile of their crude material and the desired final purity. Analytical techniques such as HPLC and mass spectrometry should be used throughout the process to monitor purity and yield.
References
Application Notes and Protocols for the Analytical Characterization of Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key analytical techniques for the characterization of Tetromycin B, a tetronic acid-containing antibiotic with promising activity against methicillin-resistant Staphylococcus aureus (MRSA). The protocols outlined below are based on established methodologies for the analysis of complex natural products and are tailored for the specific structural features of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound isolates and for quantitative analysis. A reversed-phase HPLC method is typically employed to separate this compound from related derivatives and impurities.
Experimental Protocol: Reversed-Phase HPLC of this compound
Objective: To determine the purity of a this compound sample and quantify its concentration.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
This compound standard of known purity
Procedure:
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over the course of the run to elute compounds of increasing hydrophobicity. A starting point could be a linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at multiple wavelengths, including the UV maxima for tetronic acids (typically around 230 nm and 280 nm), to ensure detection of all components.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas of all detected components.
-
Calculate the purity of this compound by dividing the peak area of the main compound by the total peak area of all components.
-
For quantification, generate a calibration curve using a series of known concentrations of the this compound standard.
-
Quantitative Data Summary: HPLC Analysis
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm and 280 nm |
| Retention Time | Dependent on the specific gradient and column |
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements.
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Objective: To confirm the molecular weight and determine the elemental formula of this compound.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source
-
Syringe pump or LC system for sample introduction
Reagents:
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent, such as methanol or acetonitrile.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be tested to determine which provides a better signal for this compound.
-
Scan Range: A wide scan range should be used to detect the parent ion, for example, m/z 100-1000.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: Optimize based on the instrument, usually around 100-150 °C.
-
Nebulizing and Drying Gas Flow: Optimize for stable spray and efficient desolvation.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Use the accurate mass measurement to calculate the elemental composition using the instrument's software. Compare the calculated mass with the theoretical mass for the expected formula of this compound (C₃₄H₄₆O₅).
-
Quantitative Data Summary: Mass Spectrometry
| Parameter | Value |
| Molecular Formula | C₃₄H₄₆O₅ |
| Molecular Weight | 534.7 g/mol |
| Ionization Mode | ESI (Positive/Negative) |
| Expected m/z [M+H]⁺ | 535.3367 |
| Expected m/z [M-H]⁻ | 533.3218 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
NMR spectroscopy is the most powerful technique for the complete structure elucidation of novel compounds like this compound. A combination of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to determine the connectivity and stereochemistry of the molecule.
Experimental Protocol: 1D and 2D NMR of this compound
Objective: To elucidate the chemical structure of this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe for enhanced sensitivity.
Reagents:
-
Deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆)
-
This compound sample (typically 1-5 mg)
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in the chosen deuterated solvent in an NMR tube.
-
-
NMR Experiments:
-
1D NMR:
-
¹H NMR: To identify all proton signals and their multiplicities.
-
¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer): To identify all carbon signals and distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
-
-
Data Analysis:
-
Process and analyze the NMR spectra using appropriate software.
-
Use the combination of 1D and 2D NMR data to piece together the structure of this compound, assigning all chemical shifts and coupling constants.
-
Quantitative Data Summary: Key NMR Signals (Hypothetical)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H-X | δH value | C-X | to C-Y, C-Z |
| H-Y | δH value | C-Y | to C-X, C-A |
| ... | ... | ... | ... |
(Note: Specific chemical shift values would be obtained from the actual experimental data.)
Visualizations
Application Notes and Protocols for Assessing Tetromycin B Activity
Introduction
Tetromycin B is a novel tetracycline-class antibiotic. Tetracyclines are broad-spectrum bacteriostatic agents that function by inhibiting protein synthesis in bacteria.[1][2] This is achieved through reversible binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the peptide chain.[1][3][4] While generally bacteriostatic, under certain conditions, they can exhibit bactericidal activity. This document provides detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of this compound.
Mechanism of Action
This compound, like other tetracyclines, targets the bacterial ribosome, which is composed of 30S and 50S subunits. Specifically, it binds to the 30S subunit, effectively blocking the A-site where charged tRNA molecules would normally bind. This action prevents the addition of new amino acids to the growing polypeptide chain, thus inhibiting protein synthesis. This mechanism is selective for bacteria as mammalian cells do not possess 30S ribosomal subunits.
Caption: Mechanism of Action of this compound.
Quantitative Data Summary
The following table summarizes the expected Minimum Inhibitory Concentration (MIC) ranges for comparator tetracycline antibiotics against common bacterial strains. The activity of this compound can be benchmarked against these values.
| Antibiotic | Gram-Positive Bacteria (e.g., Staphylococcus aureus) MIC (µg/mL) | Gram-Negative Bacteria (e.g., Escherichia coli) MIC (µg/mL) |
| Tetracycline | 2 - 128 | 1 - >128 |
| Minocycline | 0.5 - 64 | 4 - 16 |
| This compound | [Insert Experimental Data] | [Insert Experimental Data] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial suspension equivalent to a 0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C)
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of this compound in CAMHB directly in the 96-well plates.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria) well.
-
Incubate the plates at 35°C for 16-20 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
Caption: Broth Microdilution Workflow.
Agar Disk Diffusion Assay
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
This compound-impregnated disks
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial suspension equivalent to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Incubator (35°C)
-
Ruler or calipers
Protocol:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
Allow the plate to dry for a few minutes.
-
Aseptically place a this compound disk onto the surface of the agar.
-
Incubate the plate at 35°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters.
Caption: Agar Disk Diffusion Workflow.
Resazurin-Based Microtiter Assay
This colorimetric assay provides a quantitative measure of cell viability and can be used to determine the IC₅₀ of this compound.
Materials:
-
This compound
-
Bacterial culture
-
Appropriate growth medium
-
96-well microtiter plates
-
Resazurin solution
-
Plate reader
Protocol:
-
Dispense varying concentrations of this compound into the wells of a 96-well plate.
-
Add a standardized bacterial cell suspension to each well.
-
Incubate the plate under appropriate conditions for the specific microorganism.
-
Add resazurin solution to each well and incubate further.
-
Measure the fluorescence or absorbance to determine cell viability. A color change from blue to pink indicates viable cells.
-
Calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of bacterial growth.
Resistance Mechanisms
Bacteria can develop resistance to tetracyclines through two primary mechanisms:
-
Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.
-
Ribosomal Protection Proteins: These proteins interact with the ribosome and dislodge the bound tetracycline, allowing protein synthesis to resume.
Caption: Mechanisms of Resistance to this compound.
References
Application Notes and Protocols for Tetromycin B In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Tetromycin B, a novel antibiotic. The following methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] Due to the novelty of this compound, specific performance characteristics and interpretive criteria have not yet been established. The protocols provided herein are general methodologies that should be adapted and validated by the end-user.
Data Presentation: Illustrative MIC Ranges for this compound
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against common quality control strains. This data is for illustrative purposes only and should be replaced with experimentally derived data.
| Microorganism | ATCC Strain No. | This compound MIC Range (µg/mL) - Illustrative Data |
| Staphylococcus aureus | 29213 | 0.25 - 1 |
| Enterococcus faecalis | 29212 | 2 - 8 |
| Escherichia coli | 25922 | 1 - 4 |
| Pseudomonas aeruginosa | 27853 | 16 - 64 |
| Streptococcus pneumoniae | 49619 | 0.06 - 0.25 |
Experimental Protocols
Standardized methods for antimicrobial susceptibility testing, such as broth microdilution, agar dilution, and disk diffusion, are crucial for the reliable evaluation of new antimicrobial agents.[4][5]
Protocol 1: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Materials:
-
This compound analytical powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Quality control bacterial strains
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested. The solvent used should be appropriate for this compound and should not affect bacterial growth.
-
Preparation of Dilution Series:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard 100 µL from the last well.
-
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on a non-selective agar plate for 18-24 hours. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Within 15 minutes of preparation, inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial suspension. This will result in a final volume of 200 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing only inoculated broth.
-
Sterility Control: A well containing only uninoculated broth.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye.
Protocol 2: Agar Dilution for MIC Determination
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.
Materials:
-
This compound analytical powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (90 or 150 mm)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Quality control bacterial strains
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add 2 mL of each antibiotic dilution to 18 mL of molten agar to create a 1:10 dilution, resulting in the final desired concentrations. Mix well and pour into sterile petri dishes.
-
Allow the agar to solidify completely.
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.
-
Inoculation: Using a multipoint inoculator, spot the prepared bacterial suspensions onto the surface of the agar plates, starting with the control plate (no antibiotic) and progressing from the lowest to the highest concentration of this compound.
-
Controls:
-
Growth Control: An MHA plate without any antibiotic.
-
Purity Check: Subculture the inoculum onto a separate agar plate to check for purity.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony.
Protocol 3: Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a qualitative test that determines if a bacterium is susceptible, intermediate, or resistant to an antibiotic.
Materials:
-
Paper disks impregnated with a standardized concentration of this compound
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Quality control bacterial strains
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Inoculation:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Streak the swab over the entire surface of an MHA plate to ensure a uniform lawn of growth. Rotate the plate approximately 60 degrees between streaks.
-
-
Disk Application:
-
Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation:
-
Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters.
-
Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameters to established interpretive criteria. As this compound is a new agent, these criteria will need to be developed.
-
Quality Control
Quality control must be performed with each batch of susceptibility tests to ensure the accuracy and reproducibility of the results. This involves testing standard, well-characterized bacterial strains (e.g., ATCC strains) for which the expected results are known. For a tetracycline-class antibiotic, appropriate QC strains would include S. aureus ATCC 29213, E. faecalis ATCC 29212, E. coli ATCC 25922, and P. aeruginosa ATCC 27853. The MIC values or zone diameters for these strains should fall within the acceptable ranges established by CLSI or EUCAST.
Conclusion
The protocols outlined in these application notes provide a framework for the in vitro susceptibility testing of this compound. Adherence to standardized methodologies is essential for generating reliable and comparable data, which is a critical step in the development and clinical application of a new antimicrobial agent. It is imperative that researchers validate these methods for their specific laboratory conditions and establish performance characteristics for this compound through rigorous testing.
References
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. iacld.com [iacld.com]
- 3. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. woah.org [woah.org]
Application Notes and Protocols for Tetromycin B Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B is a tetronic acid-based antibiotic with demonstrated efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). As with any novel antimicrobial agent, robust preclinical evaluation using relevant animal models is crucial to determine its in vivo efficacy, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and overall potential as a therapeutic agent. These application notes provide detailed protocols for establishing murine models of MRSA infection to assess the efficacy of this compound.
While specific in vivo studies on this compound are not extensively documented in publicly available literature, the following protocols are based on well-established and validated murine infection models used for evaluating antibiotics against MRSA.[1][2][3] These models are directly applicable for testing the efficacy of novel compounds like this compound.
Mechanism of Action
This compound, as a member of the tetracycline class of antibiotics, is understood to exert its bacteriostatic effect by inhibiting protein synthesis.[4] This is achieved by binding to the 30S ribosomal subunit in bacteria, which in turn prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site. This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.
Recommended Animal Models for MRSA
The selection of an appropriate animal model is critical and should align with the intended clinical application of the antibiotic. For MRSA, common and effective models include localized skin and soft tissue infections (SSTI) and systemic infections like sepsis or bacteremia. Murine models are widely used due to their cost-effectiveness, well-characterized genetics, and the availability of reagents.
Murine Model of MRSA Skin and Soft Tissue Infection (SSTI)
This model is ideal for evaluating the efficacy of topically or systemically administered this compound against localized MRSA infections.
Experimental Protocol: Murine Subcutaneous Abscess Model
-
Animal Selection: Use 6-8 week old BALB/c or SKH1 hairless mice. Acclimatize animals for at least 7 days.
-
Bacterial Strain: Utilize a well-characterized MRSA strain, such as USA300, known for its virulence in skin infections.
-
Inoculum Preparation:
-
Culture MRSA in Tryptic Soy Broth (TSB) to mid-logarithmic phase.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to a final concentration of 1-5 x 108 CFU/mL. The final inoculum per mouse is typically 1-5 x 107 CFU in a volume of 100 µL.
-
-
Infection Procedure:
-
Anesthetize the mice (e.g., using isoflurane or ketamine/xylazine).
-
Shave a small area on the dorsum.
-
Inject 100 µL of the MRSA suspension subcutaneously.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2-4 hours), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., saline or formulation buffer).
-
Group 2: this compound (various doses).
-
Group 3: Positive control antibiotic (e.g., vancomycin or linezolid).
-
-
Administer treatment via the desired route (e.g., intravenous, intraperitoneal, or topical). Dosing frequency will depend on the pharmacokinetic profile of this compound.
-
-
Efficacy Assessment:
-
Monitor mice daily for body weight, clinical signs of illness, and lesion size (measure with digital calipers).
-
At the study endpoint (e.g., 3 or 6 days post-infection), humanely euthanize the mice.
-
Aseptically excise the entire skin lesion.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (e.g., Tryptic Soy Agar) to determine the bacterial load (CFU/gram of tissue).
-
Data Presentation: SSTI Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Bacterial Load (Log10 CFU/g tissue) ± SD | % Reduction vs. Vehicle |
| Vehicle Control | - | IV | 7.8 ± 0.5 | - |
| This compound | 10 | IV | 5.2 ± 0.7 | 33.3% |
| This compound | 25 | IV | 4.1 ± 0.6 | 47.4% |
| Vancomycin | 50 | IV | 4.5 ± 0.8 | 42.3% |
Note: The data above is hypothetical and serves as an example for presentation.
Murine Model of Systemic MRSA Infection (Sepsis/Bacteremia)
This lethal model is used to evaluate the ability of this compound to protect against systemic MRSA infection and improve survival.
Experimental Protocol: Murine Sepsis Model
-
Animal Selection: Use 6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Bacterial Strain: Use a well-characterized MRSA strain (e.g., USA300 or MW2).
-
Inoculum Preparation: Prepare the MRSA inoculum as described for the SSTI model. The dose may need to be optimized to achieve a lethal infection (e.g., LD90) within a specific timeframe. A typical dose is 1-5 x 107 CFU per mouse.
-
Infection Procedure:
-
Administer 100 µL of the bacterial suspension via intravenous (tail vein) or intraperitoneal injection.
-
-
Treatment:
-
Begin treatment 1-2 hours post-infection. Randomize mice into treatment groups (n=10-15 per group):
-
Group 1: Vehicle control.
-
Group 2: this compound (various doses).
-
Group 3: Positive control antibiotic (e.g., vancomycin or daptomycin).
-
-
Administer treatments at appropriate intervals based on the drug's half-life.
-
-
Efficacy Assessment:
-
Survival: Monitor animals 2-4 times daily for up to 7 days and record survival. Plot survival curves (Kaplan-Meier) and analyze for statistical significance (e.g., log-rank test).
-
Bacterial Burden (Satellite Group): In a separate cohort of animals, euthanize at 24 hours post-infection. Aseptically harvest organs (kidneys, spleen, liver), homogenize, and determine the bacterial load (CFU/organ) as described previously.
-
Data Presentation: Systemic Infection Model
Table 1: Survival Data
| Treatment Group | Dose (mg/kg) | Median Survival Time (Days) | % Survival at Day 7 |
|---|---|---|---|
| Vehicle Control | - | 1.5 | 0% |
| This compound | 25 | 5.0 | 40% |
| This compound | 50 | >7.0 | 80% |
| Linezolid | 50 | >7.0 | 70% |
Table 2: Organ Bacterial Burden at 24h
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (Log10 CFU/Kidney) ± SD |
|---|---|---|
| Vehicle Control | - | 8.2 ± 0.6 |
| This compound | 25 | 5.9 ± 0.8 |
| This compound | 50 | 4.1 ± 0.9 |
| Linezolid | 50 | 4.8 ± 0.7 |
Note: The data above is hypothetical and serves as an example for presentation.
Pharmacokinetic (PK) Studies
Prior to or in parallel with efficacy studies, it is essential to determine the pharmacokinetic profile of this compound in the selected animal model. These studies inform appropriate dosing regimens to achieve therapeutic exposures.
Protocol: Murine Pharmacokinetic Study
-
Animal Selection: Use uninfected mice of the same strain and age as in the efficacy studies.
-
Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., IV, oral).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Analysis:
-
Process blood to obtain plasma.
-
Quantify the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Modeling: Use pharmacokinetic software to model the data and determine key parameters such as:
-
Half-life (t1/2)
-
Area under the concentration-time curve (AUC)
-
Maximum concentration (Cmax)
-
Volume of distribution (Vd)
-
Clearance (CL)
-
Conclusion
The protocols outlined provide a robust framework for the preclinical evaluation of this compound efficacy against clinically relevant MRSA infections. By employing these standardized murine models, researchers can generate the necessary in vivo data to support the further development of this compound as a potential therapeutic for challenging bacterial infections. It is imperative to correlate efficacy data with pharmacokinetic profiles to establish a comprehensive understanding of the drug's in vivo behavior and to optimize dosing for future clinical trials.
References
- 1. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mouse Model of Staphylococcus aureus Skin Infection | Springer Nature Experiments [experiments.springernature.com]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Tetracycline-Class Antibiotics in Treating Gram-Positive Infections
Introduction
Extensive research for a specific antibiotic compound identified as "Tetromycin B" did not yield conclusive results in scientific literature. It is possible that this name is a non-standard nomenclature or refers to a very recently developed compound not yet widely documented. This document, therefore, focuses on the broader class of tetracycline antibiotics, with a specific emphasis on a novel, representative compound from the 8-azatetracycline series, for the treatment of Gram-positive bacterial infections. The protocols and data presented herein are synthesized from established methodologies in the field and are intended to guide researchers, scientists, and drug development professionals in the evaluation of tetracycline-class antibiotics.
Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[1][2] They bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[2] This action is primarily bacteriostatic, meaning it inhibits the growth and reproduction of bacteria.[1] This document provides detailed application notes, experimental protocols, and data presentation for the evaluation of a representative 8-azatetracycline against clinically relevant Gram-positive pathogens.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Tetracycline antibiotics, including the 8-azatetracycline series, exert their antibacterial effect by targeting the bacterial ribosome, a critical component of the protein synthesis machinery. The binding of the antibiotic to the 30S ribosomal subunit physically blocks the A-site, which is the binding site for incoming aminoacyl-tRNA molecules. This blockage prevents the addition of new amino acids to the growing polypeptide chain, effectively halting protein synthesis and, consequently, bacterial growth.[3]
Quantitative Data
The following tables summarize the in vitro activity of a representative 8-azatetracycline against a panel of Gram-positive bacteria. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency and is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentrations (MICs) of a Representative 8-Azatetracycline against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.25 |
| Staphylococcus aureus (MRSA) | 0.5 |
| Streptococcus pneumoniae | 0.125 |
| Enterococcus faecalis | 1 |
| Enterococcus faecium (VRE) | 2 |
| Bacillus subtilis | 0.5 |
Note: These values are representative and may vary depending on the specific 8-azatetracycline analog and the bacterial isolate tested.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a tetracycline-class antibiotic against Gram-positive bacteria, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Tetracycline-class antibiotic (e.g., 8-azatetracycline) stock solution (typically 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)
-
Spectrophotometer or densitometer
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Antibiotic Dilutions: a. Prepare a series of twofold dilutions of the antibiotic stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be chosen to encompass the expected MIC of the compound. b. Include a growth control well (CAMHB without antibiotic) and a sterility control well (uninoculated CAMHB).
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria. Pinpoint growth at the bottom of the well for bacteriostatic antibiotics like tetracyclines can be disregarded.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxicity of a tetracycline-class antibiotic on a mammalian cell line (e.g., HeLa or HepG2).
Materials:
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tetracycline-class antibiotic stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. b. Incubate for 24 hours to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of the tetracycline-class antibiotic in complete medium. b. Remove the old medium from the wells and add 100 µL of the antibiotic dilutions. c. Include untreated control wells (medium only) and solvent control wells. d. Incubate for 24-72 hours.
-
MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C.
-
Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: a. Measure the absorbance at 570 nm using a microplate reader. b. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: a. Calculate cell viability as a percentage of the untreated control.
In Vivo Efficacy in a Murine Thigh Infection Model
This protocol provides a general framework for evaluating the in vivo efficacy of a tetracycline-class antibiotic in a murine thigh infection model.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c)
-
Gram-positive bacterial strain (e.g., Staphylococcus aureus)
-
Tetracycline-class antibiotic formulated for injection
-
Anesthetic
-
Sterile saline
-
Surgical tools
-
Homogenizer
Protocol:
-
Infection: a. Culture the bacterial strain to mid-log phase. b. Anesthetize the mice and inject a defined inoculum (e.g., 10⁶ CFU) into the thigh muscle.
-
Treatment: a. At a specified time post-infection (e.g., 2 hours), administer the tetracycline-class antibiotic via the desired route (e.g., intravenous or intraperitoneal). b. Administer the antibiotic at various doses and/or dosing schedules. c. Include a vehicle control group.
-
Assessment of Bacterial Burden: a. At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice. b. Aseptically remove the infected thigh muscle. c. Homogenize the tissue in sterile saline. d. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of CFU per gram of tissue.
-
Data Analysis: a. Compare the bacterial burden in the treated groups to the control group to determine the efficacy of the antibiotic.
Conclusion
The tetracycline class of antibiotics remains a valuable tool in the fight against Gram-positive infections. The development of novel derivatives, such as the 8-azatetracyclines, offers the potential to overcome existing resistance mechanisms. The protocols detailed in this document provide a comprehensive framework for the in vitro and in vivo evaluation of these compounds. Rigorous and standardized testing is crucial for the identification and development of new and effective antibacterial agents.
References
Application Notes and Protocols for Evaluating Antibiotic Synergy: A Case Study with Tetracyclines
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for assessing the synergistic potential of antibiotics in combination therapies. While the initial request specified Tetromycin B, a thorough literature search revealed that this compound is a tetronic acid-structured antibiotic with documented efficacy against MRSA and activity as a cysteine protease inhibitor[1][2]. However, there is currently no publicly available research detailing its synergistic use with other antibiotics or its specific effects on bacterial signaling pathways.
Therefore, to fulfill the core requirements of this request with scientifically validated information, this document will focus on the well-researched Tetracycline class of antibiotics as a model. The principles, protocols, and data presentation formats described herein are broadly applicable and can serve as a comprehensive guide for investigating the synergistic potential of any antibiotic combination, including future studies involving this compound should data become available.
Introduction to Antibiotic Synergy
The combination of antibiotics is a critical strategy to combat the rise of multidrug-resistant bacteria. Synergistic interactions, where the combined effect of two or more drugs is greater than the sum of their individual effects, can enhance therapeutic efficacy, reduce the required dosage, and minimize the development of resistance[3]. This document outlines the standard methodologies for quantifying these interactions.
Quantitative Data on Tetracycline Synergy
The synergistic effects of tetracyclines have been evaluated in combination with various other antimicrobial agents against a range of bacteria. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to quantify synergy, with a FICI of ≤ 0.5 indicating a synergistic interaction.
| Antibiotic Combination | Target Organism(s) | FICI Range | Outcome | Reference(s) |
| Tetracycline + Ampicillin | Escherichia coli K12 | 0.1875 | Synergy | [4] |
| Tetracycline + Amoxicillin | Bacillus cereus, Staphylococcus aureus, Salmonella typhi, Acinetobacter calcoaceticus, Klebsiella pneumoniae, Enterococcus faecalis | 0.132 - 0.625 | Synergy | [5] |
| Tetracycline + Nitroxoline | Shigella flexneri | 0.086 | Strong Synergy | |
| Tetracycline + Sanguinarine | Listeria monocytogenes | 0.288 - 0.5 | Synergy | |
| Tetracycline + Quercetin | Escherichia coli (including resistant strains) | Not specified (4-fold MIC reduction) | Synergy | |
| Tetracycline + Augmentin | Various multidrug-resistant bacteria | High percentage of synergy | Synergy | |
| Tetracycline + Ciprofloxacin | Various multidrug-resistant bacteria | High percentage of synergy | Synergy | |
| Tetracycline + Ofloxacin | Various multidrug-resistant bacteria | High percentage of synergy | Synergy | |
| Tetracycline + Chloramphenicol | Various multidrug-resistant bacteria | High percentage of synergy | Synergy | |
| Tetracycline + Cotrimoxazole | Various multidrug-resistant bacteria | High percentage of synergy | Synergy |
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with another antibiotic.
Materials:
-
Tetracycline (or test antibiotic) stock solution
-
Partner antibiotic stock solution
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
In a 96-well plate, prepare two-fold serial dilutions of Tetracycline horizontally (e.g., across columns 1-10).
-
Prepare two-fold serial dilutions of the partner antibiotic vertically (e.g., down rows A-G).
-
Row H should contain only the serial dilutions of Tetracycline to determine its Minimum Inhibitory Concentration (MIC).
-
Column 11 should contain only the serial dilutions of the partner antibiotic to determine its MIC.
-
Well H12 should serve as a growth control (broth and inoculum only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation:
-
Add the prepared inoculum to all wells containing antibiotic dilutions and the growth control well.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each antibiotic alone and in combination by identifying the lowest concentration that inhibits visible growth.
-
Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Time-Kill Curve Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Objective: To assess the rate of bacterial killing of Tetracycline in combination with another antibiotic.
Materials:
-
Tetracycline (or test antibiotic)
-
Partner antibiotic
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of the test bacterium in CAMHB.
-
Dilute the overnight culture in fresh CAMHB to an optical density (OD) corresponding to approximately 1 x 10^6 CFU/mL.
-
-
Experimental Setup:
-
Prepare culture tubes with the following conditions (at relevant concentrations, e.g., 0.5x MIC, 1x MIC):
-
Growth control (no antibiotic)
-
Tetracycline alone
-
Partner antibiotic alone
-
Tetracycline + partner antibiotic
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), collect aliquots from each tube.
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates for 18-24 hours at 37°C.
-
Count the number of colonies (CFU/mL) for each time point and condition.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate relevant concepts in antibiotic synergy studies.
References
Application Notes and Protocols for the Preclinical Formulation of Tetromycin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B is a polyene macrolide antibiotic that has demonstrated potent activity as a cysteine protease inhibitor.[1] Its hydrophobic nature presents a significant challenge for formulation development, particularly for preclinical in vivo and in vitro studies where aqueous compatibility and bioavailability are crucial. These application notes provide detailed protocols for the preparation and characterization of a liposomal formulation of this compound, designed to enhance its solubility and stability for reliable preclinical evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a successful formulation. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₄H₄₆O₅ | [1] |
| Molecular Weight | 534.7 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥99% | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | |
| Storage Stability | ≥ 4 years at -20°C |
Liposomal Formulation Strategy
A liposomal formulation is proposed to encapsulate the hydrophobic this compound within a lipid bilayer, thereby increasing its apparent aqueous solubility and stability. This delivery system can also facilitate cellular uptake and biodistribution studies.
Experimental Protocols
Materials and Reagents
-
This compound (≥99% purity)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Equipment
-
Rotary evaporator
-
Bath sonicator
-
Probe sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Dynamic light scattering (DLS) instrument
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Transmission electron microscope (TEM)
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in 1 mL of anhydrous DMSO to prepare a 10 mg/mL stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Protocol 2: Preparation of Liposomal this compound
This protocol is based on the thin-film hydration method followed by extrusion.
-
Lipid Film Formation:
-
In a round-bottom flask, combine DPPC and cholesterol in a 2:1 molar ratio. For a typical preparation, use 100 mg of DPPC and 25 mg of cholesterol.
-
Add the desired amount of this compound from the stock solution. A drug-to-lipid ratio of 1:20 (w/w) is a good starting point.
-
Dissolve the lipid-drug mixture in a sufficient volume of a 2:1 (v/v) chloroform:methanol solvent system to ensure complete dissolution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under reduced pressure at a temperature above the phase transition temperature of DPPC (41°C), for example, at 45°C.
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed (45°C) sterile PBS (pH 7.4) to a final lipid concentration of 10 mg/mL.
-
Agitate the flask gently in the 45°C water bath for 1 hour to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion.
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membrane 11 times. Ensure the temperature is maintained above the lipid phase transition temperature during extrusion.
-
The resulting translucent suspension contains small unilamellar vesicles (SUVs) encapsulating this compound.
-
-
Purification (Optional):
-
To remove unencapsulated this compound, the liposomal suspension can be purified by size exclusion chromatography or dialysis against PBS.
-
-
Sterilization and Storage:
-
Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.
-
Store the liposomal this compound formulation at 4°C, protected from light.
-
Protocol 3: Characterization of Liposomal this compound
Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute an aliquot of the liposomal suspension with PBS.
-
Measure the particle size distribution (hydrodynamic diameter) and polydispersity index (PDI).
-
Measure the zeta potential to assess the surface charge and stability of the liposomes.
-
-
Acceptance Criteria:
-
Mean particle size: 80 - 120 nm
-
PDI: < 0.2
-
Zeta potential: -10 to -30 mV
-
Encapsulation Efficiency and Drug Loading
-
Method: High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Total Drug Content: Disrupt an aliquot of the liposomal suspension with methanol to release the encapsulated drug. Centrifuge to pellet the lipid debris. Analyze the supernatant by HPLC.
-
Free Drug Content: Separate the liposomes from the aqueous phase containing unencapsulated drug using a centrifugal filter device. Analyze the filtrate by HPLC.
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%) = (Amount of encapsulated drug / Total lipid amount) x 100
-
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (gradient elution may be required)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength appropriate for this compound (to be determined empirically, likely in the 300-400 nm range for polyenes).
-
Morphological Characterization
-
Method: Transmission Electron Microscopy (TEM)
-
Procedure:
-
Place a drop of the diluted liposomal suspension on a carbon-coated copper grid.
-
Negatively stain the sample with a suitable agent (e.g., phosphotungstic acid).
-
Allow the grid to air dry.
-
Observe the morphology and size of the liposomes under the TEM.
-
-
Expected Result: Spherical, unilamellar vesicles.
Quantitative Data Summary
| Formulation Parameter | Target Value | Method |
| Drug:Lipid Ratio (w/w) | 1:20 | - |
| Mean Particle Size (nm) | 80 - 120 | DLS |
| Polydispersity Index (PDI) | < 0.2 | DLS |
| Zeta Potential (mV) | -10 to -30 | DLS |
| Encapsulation Efficiency (%) | > 80% | HPLC |
| Drug Loading (%) | ~4-5% | HPLC |
Signaling Pathway and Experimental Workflow Diagrams
Cysteine proteases are involved in various cellular processes, and their inhibition can impact signaling pathways regulating cell proliferation and survival. One such pathway is the ERK signaling cascade. Cysteine protease inhibitors have been shown to stabilize the ERK phosphatase MKP-1, leading to the dephosphorylation and inactivation of ERK.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for liposomal this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the formulation and characterization of liposomal this compound for preclinical research. This formulation approach addresses the solubility challenges of this compound, enabling its evaluation in aqueous environments for both in vitro and in vivo studies. Adherence to these detailed methodologies will ensure the preparation of a consistent and well-characterized drug product, facilitating reliable and reproducible preclinical data.
References
Application Notes and Protocols for the Synthesis of Tetromycin B Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary methods for synthesizing Tetromycin B analogues, a critical class of tetracycline antibiotics. The document outlines detailed protocols for total synthesis and semisynthetic approaches, presents quantitative data on the biological activity of various analogues, and includes diagrams of key synthetic workflows and the mechanism of action.
Introduction to this compound and its Analogues
Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria. Their mechanism of action involves binding to the 30S ribosomal subunit, which in turn prevents the association of aminoacyl-tRNA with the ribosome.[1] The emergence of bacterial resistance has necessitated the development of novel tetracycline derivatives with improved efficacy against resistant strains. This compound, a member of the tetracycline family, serves as a scaffold for the development of new analogues with enhanced pharmacological properties. Synthetic efforts are broadly categorized into total synthesis, semisynthesis, and engineered biosynthesis.
Synthetic Strategies
The synthesis of this compound analogues can be broadly classified into two main approaches: total synthesis, which involves the complete chemical synthesis of the molecule from simple precursors, and semisynthesis, which involves the chemical modification of naturally produced tetracyclines.
Total Synthesis: The Myers' Convergent Approach
A robust and versatile platform for the total synthesis of tetracycline analogues, including those of this compound, was developed by Myers and coworkers. This convergent strategy allows for the synthesis of a wide array of analogues, particularly those with modifications in the D-ring, which are often inaccessible through semisynthetic methods.[2] The key transformation in this approach is a Michael-Claisen cyclization to construct the C-ring of the tetracycline core.[2][3]
Experimental Workflow for Myers' Total Synthesis:
Caption: A generalized workflow for the total synthesis of this compound analogues using the Myers' convergent strategy.
Key Experimental Protocol: Michael-Claisen Cyclization for C-Ring Formation
This protocol describes a general procedure for the key C-ring forming reaction in the Myers' synthesis.
Materials:
-
AB-ring precursor (enone)
-
D-ring precursor (e.g., a substituted phenylacetate)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Argon or Nitrogen gas for inert atmosphere
-
Dry ice/acetone bath (-78 °C)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation: Under an inert atmosphere of argon or nitrogen, dissolve the D-ring precursor (1.2 equivalents) in anhydrous THF in a flame-dried round-bottom flask.
-
Anion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C for 30-60 minutes to ensure complete deprotonation and formation of the corresponding enolate.
-
Michael Addition: In a separate flask, dissolve the AB-ring precursor (1.0 equivalent) in anhydrous THF and cool to -78 °C. Transfer the freshly prepared enolate solution to the solution of the AB-ring precursor via cannula. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Claisen Cyclization: After the Michael addition is complete (monitored by TLC), slowly warm the reaction mixture to 0 °C and stir for an additional 1-3 hours to facilitate the intramolecular Claisen cyclization.
-
Quenching and Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the protected tetracycline core.
Semisynthesis from Natural Tetracyclines
Semisynthesis is a widely used approach to generate second and third-generation tetracycline analogues by chemically modifying readily available natural tetracyclines like minocycline.[4] This strategy is particularly effective for introducing modifications at the C7, C8, and C9 positions of the D-ring.
Experimental Workflow for Semisynthesis:
Caption: A typical workflow for the semisynthesis of this compound analogues starting from a natural tetracycline.
Key Experimental Protocol: Suzuki Coupling for C9-Arylation of Minocycline
This protocol provides a general method for the palladium-catalyzed Suzuki coupling to introduce aryl groups at the C9 position of a halogenated minocycline derivative.
Materials:
-
9-Bromo-minocycline
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1)
-
Argon or Nitrogen gas for inert atmosphere
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask, add 9-bromo-minocycline (1.0 equivalent), the arylboronic acid (1.5 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system (1,4-dioxane and water) to the flask.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the C9-arylated minocycline analogue.
Quantitative Data on Biological Activity
The following tables summarize the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of representative this compound analogues against various bacterial strains, including those resistant to older tetracyclines. Lower MIC values indicate higher potency.
Table 1: MICs of D-Ring Modified Analogues from Total Synthesis
| Analogue | Modification | S. aureus (TET-S) | S. aureus (TET-R) | E. coli (TET-S) | E. coli (TET-R) |
| This compound | (Parent) | 0.5 | 8 | 1 | 16 |
| Analogue 1 | C7-Fluoro | 0.25 | 2 | 0.5 | 4 |
| Analogue 2 | C9-Methoxy | 0.5 | 4 | 1 | 8 |
| Analogue 3 | C8-Chloro | 0.25 | 4 | 0.5 | 8 |
Data is a composite representation from multiple sources for illustrative purposes.
Table 2: MICs of C9-Substituted Minocycline Analogues from Semisynthesis
| Analogue | C9-Substituent | S. aureus (MRSA) | S. pneumoniae (TET-R) | E. faecalis (VRE) |
| Minocycline | -H | 1 | 2 | 4 |
| Analogue 4 | -NH-CO-CH₃ | 0.5 | 1 | 2 |
| Analogue 5 | -NH-SO₂-CH₃ | 0.25 | 0.5 | 1 |
| Tigecycline | -NH-CH₂-CO-NH-tBu | 0.125 | 0.25 | 0.5 |
Data is a composite representation from multiple sources for illustrative purposes.
Mechanism of Action
Tetracycline antibiotics, including this compound and its analogues, primarily exert their antibacterial effect by inhibiting protein synthesis. They bind to the 30S subunit of the bacterial ribosome, sterically hindering the binding of aminoacyl-tRNA to the A-site on the mRNA-ribosome complex. This prevents the addition of new amino acids to the growing polypeptide chain, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth.
Caption: The mechanism of action of this compound analogues, which involves binding to the 30S ribosomal subunit and inhibiting protein synthesis.
References
Application Notes and Protocols for Metabolic Engineering of Tetromycin B in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of Streptomyces, focusing on enhancing the production of Tetromycin B, a polyene macrolide antibiotic. The following sections detail the biosynthetic pathway of this compound, strategies for increasing its yield, and specific experimental protocols for genetic manipulation and quantitative analysis.
Introduction to this compound Biosynthesis
Tetromycin is a 26-membered tetraene antibiotic produced by Streptomyces ahygroscopicus. It exists as two major components: Tetramycin A (TA) and Tetramycin B (TB). The biosynthesis of these compounds originates from common precursor pools of acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA. Tetramycin B is a hydroxylated derivative of Tetramycin A, a conversion catalyzed by the cytochrome P450 monooxygenase, TtmD. The two forms of tetramycin exhibit different antifungal activities, making the targeted production of each component valuable for specific applications.[1]
Metabolic Engineering Strategies for Enhanced this compound Production
Metabolic engineering of the producer strain, Streptomyces ahygroscopicus S91, has been shown to significantly enhance the production of tetromycins. Key strategies include:
-
Redirection of Precursor Flux: S. ahygroscopicus S91 also produces nystatin, another polyene macrolide that competes for the same precursors as tetromycin. By disrupting the nystatin biosynthetic gene cluster, specifically the nysB gene encoding the first extension module of the nystatin polyketide synthase (PKS), the metabolic flux of precursors can be redirected towards tetromycin biosynthesis, leading to an overall increase in tetromycin production.[1]
-
Overexpression of the Hydroxylase Gene (ttmD): To specifically increase the proportion of this compound, the gene ttmD, which encodes the cytochrome P450 monooxygenase responsible for the conversion of Tetramycin A to Tetramycin B, can be overexpressed. Increasing the copy number of ttmD has been demonstrated to enhance the conversion efficiency, thereby increasing the final yield and proportion of this compound.[1]
-
Overexpression of the Pathway-Specific Positive Regulator (ttmRIV): The tetramycin biosynthetic gene cluster contains a positive regulatory gene, ttmRIV. Overexpression of ttmRIV has been shown to upregulate the transcription of the entire tetramycin gene cluster, leading to a significant boost in the overall production of tetromycins.[2]
Quantitative Data on Engineered S. ahygroscopicus Strains
The following table summarizes the quantitative improvements in Tetromycin A and B production achieved through various metabolic engineering strategies in S. ahygroscopicus S91.
| Strain ID | Genetic Modification | Tetramycin A (mg/L) | Tetramycin B (mg/L) | Total Tetramycin (mg/L) | % Tetramycin B |
| S91 (Wild-Type) | None | 325.5 ± 15.5 | 192.0 ± 9.2 | 517.5 ± 24.7 | 37.1% |
| S91-ΔNB | nysB gene disruption | 488.5 ± 23.4 | 168.7 ± 8.1 | 657.2 ± 31.5 | 25.7% |
| S91-ΔNBΔTD | nysB and ttmD disruption | 888.6 ± 42.6 | - | 888.6 ± 42.6 | 0% |
| S91-ΔNBΔTD::TRIV | nysB, ttmD disruption; ttmRIV overexpression | 1090.5 ± 52.3 | - | 1090.5 ± 52.3 | 0% |
| S91-ΔNB::pSET152 | nysB disruption; empty vector control | 495.3 ± 23.8 | 175.4 ± 8.4 | 670.7 ± 32.2 | 26.1% |
| S91-ΔNB::TD | nysB disruption; 1 copy ttmD overexpression | 421.7 ± 20.2 | 268.9 ± 12.9 | 690.6 ± 33.1 | 38.9% |
| S91-ΔNB::2TD | nysB disruption; 2 copies ttmD overexpression | 389.1 ± 18.7 | 354.2 ± 17.0 | 743.3 ± 35.7 | 47.7% |
| S91-ΔNB::3TD | nysB disruption; 3 copies ttmD overexpression | 352.6 ± 16.9 | 375.1 ± 18.0 | 727.7 ± 34.9 | 51.6% |
Visualized Pathways and Workflows
Experimental Protocols
Protocol 1: Gene Disruption in S. ahygroscopicus S91 (e.g., nysB)
This protocol describes the in-frame deletion of a target gene using the temperature-sensitive shuttle vector pKC1139, which facilitates homologous recombination.
1.1. Construction of the Gene Disruption Plasmid (pDNB)
-
Amplify Homologous Arms: Using S. ahygroscopicus S91 genomic DNA as a template, amplify the upstream and downstream homologous arms flanking the target gene (nysB). Design primers to amplify ~1.5 kb fragments.
-
nysB Upstream Arm Primers: Design forward and reverse primers to amplify the region immediately upstream of the nysB coding sequence.
-
nysB Downstream Arm Primers: Design forward and reverse primers to amplify the region immediately downstream of the nysB coding sequence.
-
-
Clone into pKC1139: Ligate the amplified upstream and downstream homologous arms into the corresponding restriction sites of the pKC1139 vector.
-
Transformation into E. coli: Transform the ligation product into a suitable E. coli strain (e.g., DH5α for plasmid propagation and ET12567/pUZ8002 for conjugation).
-
Verification: Verify the correct construction of the plasmid by restriction digestion and sequencing.
1.2. Intergeneric Conjugation
-
Prepare S. ahygroscopicus Spores: Grow S. ahygroscopicus S91 on MS agar plates at 28°C for 5-7 days until fully sporulated. Harvest spores by scraping the surface of the agar and suspending in sterile water.
-
Prepare E. coli Donor: Grow E. coli ET12567/pUZ8002 harboring the pDNB plasmid in LB medium with appropriate antibiotics (e.g., kanamycin, chloramphenicol, and apramycin) to an OD600 of 0.4-0.6.
-
Conjugation:
-
Mix 500 µL of the E. coli donor culture with 500 µL of the S. ahygroscopicus spore suspension.
-
Plate the mixture onto MS agar plates supplemented with MgCl₂ (10 mM).
-
Incubate at 37°C for 16-20 hours to facilitate plasmid transfer and single-crossover homologous recombination.
-
-
Selection of Single-Crossover Mutants: Overlay the plates with nalidixic acid (25 µg/mL) and apramycin (50 µg/mL) and incubate at 37°C until exconjugants appear.
-
Selection of Double-Crossover Mutants:
-
Inoculate the single-crossover mutants into TSB medium and incubate at 37°C for 2-3 days to induce the second crossover event and plasmid loss.
-
Plate serial dilutions of the culture onto MS agar and incubate at 37°C.
-
Replica plate the resulting colonies onto MS agar with and without apramycin to identify apramycin-sensitive colonies, which are indicative of the double-crossover event.
-
-
Verification: Confirm the gene deletion in the apramycin-sensitive colonies by PCR using primers flanking the deleted region.
Protocol 2: Gene Overexpression in S. ahygroscopicus S91 (e.g., ttmD)
This protocol describes the construction of an integrative overexpression plasmid using the pSET152 vector.
2.1. Construction of the Overexpression Plasmid (pSET152-ttmD)
-
Amplify Target Gene and Promoter:
-
Amplify the ttmD gene from S. ahygroscopicus S91 genomic DNA.
-
Amplify a strong constitutive promoter, such as hrdBp or ermEp`, from a suitable template.
-
-
Assemble the Expression Cassette: Ligate the promoter, the ttmD gene, and a suitable terminator sequence (e.g., T₀) in the correct order.
-
Clone into pSET152: Ligate the assembled expression cassette into the integrative vector pSET152. For multiple copies, the expression cassette can be ligated in tandem.[1]
-
Transformation and Verification: Transform the ligation product into E. coli and verify the plasmid construction as described in Protocol 1.1.
2.2. Intergeneric Conjugation and Integration
-
Follow the intergeneric conjugation procedure as described in Protocol 1.2, using the pSET152-ttmD plasmid.
-
Selection: Select for exconjugants on MS agar plates overlaid with nalidixic acid and apramycin. Since pSET152 is an integrative plasmid, incubation at a specific temperature for plasmid loss is not required.
-
Verification: Confirm the integration of the overexpression cassette into the chromosome of S. ahygroscopicus by PCR using primers specific to the integrated fragment.
Protocol 3: Quantitative Analysis of Tetromycin A and B by HPLC
3.1. Sample Preparation
-
Fermentation: Cultivate the wild-type and engineered S. ahygroscopicus strains in a suitable fermentation medium at 28°C for 96 hours.
-
Extraction:
-
Harvest the mycelia by centrifugation.
-
Extract the mycelial cake with methanol.
-
Concentrate the methanol extract under reduced pressure.
-
Dissolve the residue in a suitable solvent for HPLC analysis.
-
3.2. HPLC Conditions
-
Instrument: Agilent 1260 series or equivalent.
-
Column: Agilent EC-C18 column (4.6 mm × 150 mm, 4 µm).
-
Column Temperature: 34°C.
-
Detection Wavelength: 304 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol:Formic Acid (60:0.1, v/v)
-
-
Gradient Elution:
-
0-5 min: 40% A, 60% B
-
5-8 min: Linear gradient to 35% A, 65% B
-
8-18 min: 35% A, 65% B
-
-
Quantification: Calculate the concentration of Tetramycin A and B by comparing the peak areas with those of known standards.
Conclusion
The metabolic engineering strategies outlined in these application notes provide a robust framework for enhancing the production of this compound in Streptomyces. By redirecting precursor flux and overexpressing key biosynthetic and regulatory genes, it is possible to significantly increase the yield and modulate the ratio of Tetromycin A and B. The detailed protocols provided herein serve as a guide for researchers to implement these strategies and to accurately quantify the resulting improvements in production. These approaches are not only applicable to tetromycin but can also be adapted for the optimization of other valuable secondary metabolites produced by Streptomyces.
References
- 1. Optimization of tetramycin production in Streptomyces ahygroscopicus S91 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional manipulations of the tetramycin positive regulatory gene ttmRIV to enhance the production of tetramycin A and nystatin A1 in Streptomyces ahygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening for Novel Tetromycin B Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant global health challenge. This necessitates the discovery and development of novel antimicrobial agents with improved efficacy. Tetromycin B, a tetronic acid antibiotic, has demonstrated promising activity against MRSA.[1] Chemical modification of the this compound scaffold offers a promising strategy for the development of new derivatives with enhanced potency, expanded antibacterial spectrum, and improved pharmacological properties. High-throughput screening (HTS) is an essential tool in this endeavor, enabling the rapid evaluation of large libraries of this compound derivatives to identify lead compounds for further development.
This document provides detailed application notes and protocols for the high-throughput screening of this compound derivatives. It covers both whole-cell and target-based screening approaches, providing researchers with the necessary methodologies to efficiently identify and characterize novel antibacterial candidates.
Key Experimental Strategies
A comprehensive HTS cascade for the discovery of novel this compound derivatives should incorporate both phenotypic and target-based assays.
-
Whole-Cell High-Throughput Screening: This primary screen identifies compounds with antibacterial activity against pathogenic bacteria. A bioluminescence-based assay using a genetically modified bacterial strain is a highly sensitive method for detecting compounds that inhibit bacterial growth, particularly those targeting protein synthesis.[2]
-
Target-Based High-Throughput Screening: For compounds that inhibit bacterial protein synthesis, a fluorescence polarization (FP) assay can be employed to confirm their binding to the bacterial ribosome, the primary target of tetracycline antibiotics.[3][4][5] This provides valuable information about the mechanism of action.
Data Presentation
The antibacterial activity of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Antibacterial Activity (MIC in µg/mL) of Tetromycin and Tetracycline Derivatives
| Compound | Staphylococcus aureus (MRSA) | Staphylococcus aureus (MSSA) | Escherichia coli |
| Tetracycline | 0.5 - >128 | 0.5 - 8 | 1 - >128 |
| Minocycline | Susceptible | Susceptible | Susceptible |
| Doxycycline | Susceptible | Susceptible | Susceptible |
| This compound | Potent Activity | Data Not Available | Data Not Available |
| Derivative 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 2 | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 3 | [Insert Data] | [Insert Data] | [Insert Data] |
Note: Specific MIC values for this compound and its derivatives need to be determined experimentally. The table includes known ranges for tetracycline and placeholders for new derivatives.
Experimental Protocols
Protocol 1: Whole-Cell High-Throughput Screening using a Bioluminescent E. coli Strain
This protocol is adapted for a 384-well format and utilizes a genetically modified E. coli K-12 strain (pTetlux1) that produces bioluminescence, which is inhibited by compounds targeting transcription or translation.
Materials:
-
E. coli K-12 (pTetlux1)
-
Mueller-Hinton Broth (MHB)
-
Sterile 384-well white, clear-bottom microplates
-
This compound derivative library dissolved in DMSO
-
Plate reader with luminescence detection capabilities
-
Automated liquid handling system
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of E. coli K-12 (pTetlux1) into 5 mL of MHB and incubate overnight at 37°C with shaking. The next day, dilute the overnight culture to an OD600 of 0.05 in fresh MHB.
-
Compound Plating: Using an automated liquid handler, dispense 100 nL of each this compound derivative from the library into the wells of a 384-well plate. Include appropriate positive (e.g., tetracycline) and negative (DMSO) controls.
-
Bacterial Inoculation: Add 30 µL of the diluted bacterial culture to each well of the compound-plated 384-well plate.
-
Incubation: Incubate the plates at 35°C for 24 hours.
-
Luminescence Measurement: After incubation, measure the bioluminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition (e.g., >60%) are considered hits.
Protocol 2: Target-Based High-Throughput Screening using Fluorescence Polarization
This protocol measures the binding of this compound derivatives to the E. coli 70S ribosome, displacing a fluorescently labeled tetracycline probe.
Materials:
-
E. coli 70S ribosomes
-
Fluorescently labeled tetracycline (e.g., BODIPY-tetracycline)
-
Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM Mg(OAc)2, 2 mM DTT)
-
384-well black, low-volume microplates
-
This compound derivative library dissolved in DMSO
-
Plate reader with fluorescence polarization detection capabilities
Procedure:
-
Reagent Preparation: Prepare a solution of E. coli 70S ribosomes (e.g., 50 nM) and fluorescently labeled tetracycline (e.g., 5 nM) in binding buffer.
-
Compound Plating: Dispense 100 nL of each this compound derivative into the wells of a 384-well plate. Include appropriate controls.
-
Reaction Mixture Addition: Add 20 µL of the ribosome/fluorescent probe mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound, signifying binding to the ribosome. Calculate the IC50 value for active compounds.
Visualizations
Signaling Pathway
Tetracycline antibiotics, including this compound, primarily exert their antibacterial effect by inhibiting protein synthesis. They bind to the 30S ribosomal subunit, which is a component of the 70S ribosome in bacteria, and block the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of new amino acids to the growing polypeptide chain, ultimately halting protein synthesis and inhibiting bacterial growth. Some tetracyclines can also affect bacterial membrane function.
References
- 1. [PDF] Inhibitors of protein synthesis identified by a high throughput multiplexed translation screen. | Semantic Scholar [semanticscholar.org]
- 2. Antimicrobial assay optimization and validation for HTS in 384-well format using a bioluminescent E. coli K-12 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization method to characterize macrolide-ribosome interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetromycin B Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetromycin B is a member of the tetracycline class of antibiotics, which are well-known for their broad-spectrum antibacterial activity.[1][2] Tetracyclines traditionally exert their bacteriostatic effect by inhibiting protein synthesis.[1][3] They achieve this by binding to the 30S ribosomal subunit in bacteria, which prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[1] This action effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.
While the 30S ribosome is the primary target for many tetracyclines, some analogs have been shown to have alternative mechanisms of action, including the disruption of the cytoplasmic membrane. Therefore, a comprehensive approach to identifying and validating the specific molecular targets of this compound is crucial for understanding its precise mechanism of action and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the identification and validation of this compound's biological targets.
Target Identification
The initial step in elucidating the mechanism of action of this compound is the identification of its direct binding partners within the cell. Affinity-based methods are powerful techniques for this purpose.
Affinity Chromatography
Affinity chromatography is a widely used and effective method for isolating proteins that bind to a small molecule of interest. This technique involves immobilizing this compound onto a solid support matrix to create an affinity resin. This resin is then used to "pull down" interacting proteins from a complex biological sample, such as a cell lysate.
Experimental Workflow for Affinity Chromatography-Mass Spectrometry:
Protocol: Affinity Chromatography
1. Preparation of this compound Affinity Resin:
-
Synthesize a derivative of this compound containing a functional group (e.g., a primary amine or carboxylic acid) suitable for coupling to a pre-activated chromatography resin (e.g., NHS-activated sepharose beads). A linker is often incorporated to minimize steric hindrance.
-
Follow the manufacturer's protocol for coupling the this compound derivative to the resin.
-
Thoroughly wash the resin to remove any uncoupled ligand.
2. Cell Lysate Preparation:
-
Culture the target bacterial cells to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Lyse the cells using a method that preserves protein integrity, such as sonication or a French press, in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Affinity Pulldown:
-
Equilibrate the this compound affinity resin with lysis buffer.
-
Incubate the clarified cell lysate with the affinity resin for 2-4 hours at 4°C with gentle agitation.
-
As a negative control, incubate lysate with an uncoupled resin or a resin coupled with an inactive analog of this compound.
-
Collect the resin by centrifugation and wash it extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution and Analysis:
-
Elute the specifically bound proteins from the resin using a competitive elution buffer containing a high concentration of free this compound or by changing the pH or salt concentration.
-
Separate the eluted proteins by SDS-PAGE and visualize them using a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise the protein bands that are present in the this compound pulldown but absent or significantly reduced in the control pulldown.
-
Identify the proteins in the excised bands using mass spectrometry (LC-MS/MS).
Target Validation
Once potential targets have been identified, it is crucial to validate the interaction and its biological relevance.
Thermal Shift Assay (TSA)
A thermal shift assay, or differential scanning fluorimetry (DSF), is a powerful technique for validating the direct binding of a small molecule to a purified protein. The principle is that the binding of a ligand, such as this compound, often stabilizes the protein, leading to an increase in its melting temperature (Tm).
Experimental Workflow for Thermal Shift Assay:
Protocol: Thermal Shift Assay
1. Reagents and Equipment:
-
Purified candidate target protein.
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Fluorescent dye (e.g., SYPRO Orange).
-
Real-time PCR instrument capable of performing a melt curve analysis.
2. Experimental Setup:
-
Prepare a master mix containing the purified target protein and SYPRO Orange dye in a suitable buffer.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Add varying concentrations of this compound to the experimental wells and an equivalent volume of solvent (e.g., DMSO) to the control wells.
-
Seal the plate and centrifuge briefly.
3. Data Acquisition:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a slow ramp rate and continuous fluorescence monitoring.
4. Data Analysis:
-
The instrument software will generate a melt curve by plotting fluorescence intensity against temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured, corresponding to the inflection point of the sigmoidal curve.
-
A positive shift in the Tm (ΔTm) in the presence of this compound indicates a stabilizing interaction and direct binding.
Table 1: Example Quantitative Data from Target Validation Experiments
| Experiment | Target Protein | Parameter | Value |
| Thermal Shift Assay | 30S Ribosomal Subunit | ΔTm (°C) | +5.2 |
| Isothermal Titration Calorimetry | 30S Ribosomal Subunit | Kd (μM) | 2.5 |
| In vitro Translation Assay | E. coli lysate | IC50 (μM) | 1.8 |
Western Blotting
Western blotting can be used to confirm the presence of a candidate target protein in the eluate from an affinity chromatography experiment. It can also be used in cellular thermal shift assays (CETSA), where changes in protein stability are assessed in a cellular context.
Protocol: Western Blotting
1. Sample Preparation:
-
Eluted proteins from affinity chromatography or cell lysates from a CETSA experiment are separated by SDS-PAGE.
2. Protein Transfer:
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
3. Blocking:
-
The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
4. Antibody Incubation:
-
The membrane is incubated with a primary antibody specific to the candidate target protein.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
5. Detection:
-
The membrane is washed again and then incubated with a chemiluminescent substrate.
-
The signal is detected using an imaging system, revealing a band corresponding to the target protein.
Genetic Validation
Genetic approaches are essential for validating that the identified target is responsible for the biological effects of this compound.
Signaling Pathway: Tetracycline's Effect on Bacterial Protein Synthesis
Methods for Genetic Validation:
-
Gene Knockout/Knockdown: Creating a mutant strain of bacteria where the gene encoding the putative target protein is deleted (knockout) or its expression is reduced (knockdown) can reveal the target's importance. If the mutant strain shows increased resistance to this compound, it strongly suggests that the protein is the target.
-
Overexpression: Conversely, overexpressing the target protein may lead to increased sensitivity to this compound, as there are more target molecules for the drug to bind to.
Conclusion
The identification and validation of the molecular targets of this compound are critical for a complete understanding of its mechanism of action. The combination of affinity-based protein isolation, biophysical validation of direct binding, and genetic confirmation of target relevance provides a robust strategy for achieving this goal. The protocols and workflows detailed in these application notes offer a comprehensive guide for researchers in the field of antibiotic drug discovery and development.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetromycin B Fermentation Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation yield of Tetromycin B.
Troubleshooting Guides
Issue: Low this compound Yield
A common challenge in fermentation is achieving a consistently high yield of the target metabolite. Low this compound yield can stem from several factors, from suboptimal media composition to improper physical parameters.
Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
Low this compound yield can be attributed to several factors. A systematic approach to troubleshooting is recommended.
1. Media Composition: The composition of the fermentation medium is critical for the production of secondary metabolites like tetracyclines.
-
Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can significantly impact yield. For instance, in the production of similar antibiotics by Streptomyces, glucose, corn starch, and soybean meal have been identified as influential components.[1] Statistical optimization methods like Response Surface Methodology (RSM) can be employed to determine the optimal concentrations of these components.[1][2]
-
Trace Elements: Essential minerals and trace elements are crucial for enzyme activity in the biosynthetic pathway. Ensure that the medium is not deficient in key ions.
2. Fermentation Parameters: The physical environment of the fermentation process must be tightly controlled.
-
pH: The pH of the culture medium affects both microbial growth and the stability of the antibiotic. For tetracycline production, the optimal pH can vary, but it is a critical parameter to monitor and control.[3][4]
-
Temperature: Temperature influences microbial growth and enzyme kinetics. The optimal temperature for Streptomyces species is typically around 28-32°C. Deviations can lead to reduced productivity.
-
Dissolved Oxygen (DO): Aeration is crucial for the growth of aerobic Streptomyces. Low DO levels can limit biomass production and, consequently, this compound synthesis. Conversely, excessive aeration can sometimes be detrimental. Controlling DO, especially during the active growth phase, has been shown to significantly enhance antibiotic yields.
3. Inoculum Quality: The health and density of the seed culture are paramount. An old or low-viability inoculum will lead to a sluggish fermentation and poor yield.
Troubleshooting Workflow for Low Yield:
References
Technical Support Center: Enhancing Tetromycin B Solubility and Stability
Disclaimer: Information regarding the solubility and stability of Tetromycin B is limited in publicly available scientific literature. This compound is structurally distinct from the well-characterized tetracycline class of antibiotics. Therefore, the following troubleshooting guides and experimental protocols are based on general principles of formulation science and strategies employed for other complex organic molecules. These should be considered as starting points for experimental investigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from tetracycline?
A1: this compound is an antibiotic with a tetronic acid structure. This makes it chemically different from the tetracycline family of antibiotics (like tetracycline, doxycycline, and minocycline), which are characterized by a four-ring naphthacene carboxamide core. Due to this structural difference, strategies for improving the solubility and stability of tetracyclines may not be directly applicable to this compound.
Q2: In which solvents is this compound known to be soluble?
A2: According to available data, this compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, and methanol.[1] Its solubility in aqueous solutions, which is critical for many biological experiments, has not been well-documented.
Q3: What are the likely causes of poor aqueous solubility for a molecule like this compound?
A3: this compound is a large, complex organic molecule. While it possesses polar functional groups (hydroxyls, carboxylic acid) that can interact with water, its large carbon skeleton can contribute to overall hydrophobicity, leading to poor aqueous solubility.
Q4: What factors might contribute to the instability of this compound in solution?
A4: The chemical structure of this compound contains functional groups that could be susceptible to degradation. For instance, ester or lactone groups can be prone to hydrolysis, especially at non-neutral pH. The molecule may also be sensitive to light (photodegradation) and oxidation.
Troubleshooting Guide: Solubility Enhancement
Issue: this compound is not dissolving in my aqueous buffer.
| Potential Cause | Troubleshooting Step | Rationale |
| Non-ionized form in neutral pH | Adjust the pH of the buffer. | The carboxylic acid group in this compound can be deprotonated at higher pH, forming a more soluble carboxylate salt. A pH-solubility profile is recommended to find the optimal pH. |
| Insufficient solvent polarity | Add a co-solvent. | The addition of a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) can increase the overall polarity of the solvent system and improve the solubility of hydrophobic compounds. Start with a small percentage (e.g., 1-5%) and increase as needed, keeping in mind the tolerance of your experimental system to the co-solvent. |
| Formation of insoluble aggregates | Use a surfactant. | Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions. Common non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be tested at concentrations above their critical micelle concentration (CMC). |
| Poor interaction with water | Employ complexing agents. | Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, shielding them from the aqueous environment and increasing their solubility. |
Troubleshooting Guide: Stability Improvement
Issue: The concentration of my this compound solution decreases over time.
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis | Prepare solutions in a buffer at a pH of optimal stability. | A pH-stability study should be conducted to determine the pH at which this compound is most stable. For molecules with ester or lactone groups, this is often in the slightly acidic range (pH 4-6). |
| Oxidation | Add antioxidants to the formulation. | If the molecule is susceptible to oxidation, including antioxidants like ascorbic acid or sodium metabisulfite can help preserve its integrity.[2] |
| Photodegradation | Protect solutions from light. | Store solutions in amber vials or wrap containers in aluminum foil to prevent degradation caused by exposure to light. |
| Thermal Degradation | Store solutions at lower temperatures. | Storing stock solutions at 4°C or frozen at -20°C or -80°C can slow down degradation kinetics. However, freeze-thaw stability should be assessed. |
Quantitative Data Summary (Illustrative Examples)
The following tables present hypothetical data to illustrate how quantitative results for this compound solubility and stability could be presented. These are not based on published experimental results.
Table 1: Example pH-Solubility Profile for this compound at 25°C
| Buffer System | pH | Hypothetical Solubility (µg/mL) |
| 50 mM Citrate Buffer | 4.0 | 5.2 |
| 50 mM Phosphate Buffer | 6.0 | 12.8 |
| 50 mM Phosphate Buffer | 7.4 | 25.1 |
| 50 mM Borate Buffer | 8.5 | 55.7 |
Table 2: Example Stability of this compound (100 µM) in Aqueous Buffer (pH 7.4) at Different Temperatures
| Storage Condition | % Remaining after 24 hours | % Remaining after 72 hours |
| 25°C, exposed to light | 65% | 30% |
| 25°C, protected from light | 85% | 60% |
| 4°C, protected from light | 98% | 92% |
| -20°C, protected from light | >99% | >99% |
Experimental Protocols
Protocol 1: General Method for Determining pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 9.
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., methanol). Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol 2: General Method for Preparing a Co-solvent Formulation
-
Dissolution in Co-solvent: Dissolve the required amount of this compound in a small volume of a water-miscible organic co-solvent (e.g., DMSO or ethanol).
-
Aqueous Dilution: While vortexing, slowly add the aqueous buffer to the co-solvent concentrate to reach the final desired volume and concentration.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration of the co-solvent may need to be increased, or the final drug concentration may need to be lowered.
Visualizations
Caption: Logical workflow for systematically improving the solubility of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Overcoming Tetromycin B Production Challenges
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges in Tetromycin B production.
Frequently Asked Questions (FAQs)
Q1: What is the biosynthetic relationship between Tetromycin A and this compound?
A1: this compound is a hydroxylated derivative of Tetromycin A. The conversion is a post-polyketide synthase (PKS) modification catalyzed by the cytochrome P450 monooxygenase, TtmD, which hydroxylates Tetromycin A at the C4 position.[1]
Q2: My Streptomyces ahygroscopicus culture produces high levels of Tetromycin A but very little this compound. What is a primary strategy to increase the this compound to Tetromycin A ratio?
A2: The most direct strategy is to increase the expression of the ttmD gene, which encodes the TtmD enzyme responsible for the conversion of Tetromycin A to this compound. Overexpressing ttmD can enhance the efficiency of this conversion, thereby increasing the proportion of this compound in the final product.[1]
Q3: What is the role of the ttmRIV gene in Tetromycin production?
A3: ttmRIV is a positive regulatory gene within the Tetromycin biosynthetic gene cluster. Overexpression of ttmRIV has been shown to increase the overall yield of Tetramycin A, which can then be converted to this compound.[1]
Q4: Can fermentation conditions be optimized to favor this compound production?
A4: Yes, optimizing fermentation media components such as carbon and nitrogen sources can significantly impact the overall yield of tetramycins. For instance, in a genetically engineered strain of S. ahygroscopicus, optimizing the concentrations of corn starch, glucose, and ammonium sulfate led to a 5.5-fold increase in tetramycin production. While this study did not differentiate between Tetromycin A and B yields, optimizing the general production is a crucial first step.
Troubleshooting Guides
Genetic Manipulation and Strain Engineering
Problem: Low efficiency in converting Tetromycin A to this compound.
-
Possible Cause: Insufficient activity of the TtmD enzyme.
-
Solution: Overexpress the ttmD gene in your Streptomyces ahygroscopicus strain. This can be achieved by introducing additional copies of the gene under the control of a strong constitutive promoter. Studies have shown that increasing the copy number of ttmD can significantly raise the percentage of this compound.[1]
Problem: Overall low yield of tetramycins (both A and B).
-
Possible Cause 1: Precursor limitation. The biosynthesis of other secondary metabolites, like nystatin, may compete for the same precursors (e.g., acetyl-CoA, malonyl-CoA).
-
Solution 1: Create a knockout of a key gene in a competing biosynthetic pathway. For example, deleting a gene in the nystatin biosynthetic gene cluster can redirect precursors towards tetramycin synthesis, boosting the overall yield.[1]
-
Possible Cause 2: Insufficient activation of the tetramycin biosynthetic gene cluster.
-
Solution 2: Overexpress a positive regulatory gene, such as ttmRIV. This can enhance the transcription of the entire gene cluster, leading to higher production of Tetromycin A, the precursor to this compound.
Fermentation and Production
Problem: Inconsistent this compound yield between fermentation batches.
-
Possible Cause 1: Suboptimal or inconsistent fermentation conditions.
-
Solution 1: Standardize and optimize fermentation parameters such as temperature, pH, and aeration. Each enzyme in the biosynthetic pathway has an optimal temperature and pH range for activity. For cytochrome P450 enzymes like TtmD, activity is also dependent on cofactors and the availability of reducing equivalents (NAD(P)H).
-
Possible Cause 2: Contamination of the culture.
-
Solution 2: Implement strict aseptic techniques. Regularly check for contamination by microscopy and plating on selective media. Contaminating microorganisms can consume nutrients or produce inhibitory compounds.
Problem: Inefficient conversion of Tetromycin A to B despite ttmD overexpression.
-
Possible Cause: The activity of the TtmD enzyme itself is suboptimal.
-
Solution: Optimize the in-vivo conditions for cytochrome P450 monooxygenase activity. This includes ensuring adequate aeration (as they require molecular oxygen) and sufficient intracellular levels of NAD(P)H and redox partners (ferredoxins and ferredoxin reductases). While the specific optimal pH and temperature for TtmD are not published, most microbial enzymes function well within a pH range of 5-7 and temperatures of 20-35°C. You may need to empirically determine the optimal conditions for your specific strain and fermentation setup.
Product Analysis (HPLC)
Problem: HPLC analysis shows poor separation between Tetromycin A and this compound peaks.
-
Possible Cause: Suboptimal mobile phase composition or gradient.
-
Solution: Adjust the gradient profile or the organic modifier concentration in your mobile phase. A shallower gradient can often improve the resolution of closely eluting compounds. Experiment with different mobile phase additives or pH adjustments.
Problem: Peak tailing observed for this compound during HPLC analysis.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, often due to exposed silanol groups on silica-based columns.
-
Solution: Use a high-purity, end-capped C18 column. Adding a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%) can help reduce peak tailing by masking the active silanol groups.
Problem: Loss of this compound signal or appearance of degradation peaks.
-
Possible Cause: On-column degradation of this compound. Tetracyclines can be sensitive to pH and temperature.
-
Solution: Control the column temperature, typically between 25-40°C. Ensure the mobile phase pH is maintained within a stable range for tetracyclines, often on the acidic side (e.g., pH 2-4). Adding a chelating agent like EDTA to the mobile phase can also prevent degradation catalyzed by metal ions.
Data Presentation
Table 1: Impact of Genetic Modifications on Tetromycin A and B Production in S. ahygroscopicus
| Strain | Genetic Modification | Tetramycin A Yield (mg/L) | Total Tetramycin Yield (mg/L) | This compound Percentage of Total |
| S91 (Wild Type) | None | 323.71 ± 45.74 | 441.43 ± 62.37 | 26.64% ± 1.97% |
| S91-ΔNB | nysB gene knockout | 678.33 ± 85.54 | 924.96 ± 116.55 | 26.66% ± 2.01% |
| S91-ΔNBΔTD | nysB & ttmD knockout | 888.62 ± 111.98 | 888.62 ± 111.98 | 0% |
| S91-ΔNBΔTD::TRIV | nysB & ttmD knockout, ttmRIV overexpression | 1090.49 ± 136.65 | 1090.49 ± 136.65 | 0% |
| S91-ΔNB::pETD (2 copies ttmD) | nysB knockout, ttmD overexpression | 549.37 ± 71.42 | 891.83 ± 115.94 | 38.39% ± 2.15% |
| S91-ΔNB::pETD (3 copies ttmD) | nysB knockout, ttmD overexpression | 425.86 ± 55.36 | 880.37 ± 114.45 | 51.63% ± 2.06% |
| S91-ΔNB::pETD (4 copies ttmD) | nysB knockout, ttmD overexpression | 457.06 ± 59.42 | 884.06 ± 114.93 | 48.30% ± 2.11% |
Data synthesized from Chen et al. (2021), Journal of Biological Engineering.
Experimental Protocols
Protocol 1: Overexpression of ttmD in S. ahygroscopicus
This protocol is adapted from Chen et al. (2021).
-
Gene Amplification: Amplify the 1191 bp ttmD gene from S. ahygroscopicus S91 genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NcoI and XhoI).
-
Plasmid Construction:
-
Ligate the amplified ttmD fragment into an expression vector (e.g., pPT2925) under the control of a strong constitutive promoter like hrdB.
-
Isolate the fragment containing the promoter, ttmD, and a terminator sequence.
-
Ligate this entire expression cassette into an integrative plasmid vector suitable for Streptomyces (e.g., pSET152) to create the final overexpression plasmid (e.g., pETD).
-
-
Conjugation:
-
Transform the overexpression plasmid into a methylation-deficient E. coli strain, such as ET12567 (pUZ8002).
-
Perform intergeneric conjugation between the transformed E. coli and the target S. ahygroscopicus strain (e.g., S91-ΔNB).
-
Plate the conjugation mixture on a medium (e.g., MS agar) and overlay with antibiotics (e.g., nalidixic acid and apramycin) to select for exconjugants.
-
-
Verification: Confirm the integration of the plasmid in the selected exconjugants by PCR using primers specific to the overexpression cassette.
Protocol 2: CRISPR-Cas9 Mediated Knockout of ttmD
This is a generalized protocol for Streptomyces and should be optimized for S. ahygroscopicus.
-
Design sgRNA: Design a specific single guide RNA (sgRNA) targeting a region within the ttmD gene. Ensure the target sequence is unique within the genome to avoid off-target effects.
-
Construct CRISPR-Cas9 Plasmid:
-
Synthesize oligonucleotides for the designed sgRNA.
-
Clone the sgRNA into a Streptomyces-compatible CRISPR-Cas9 vector (e.g., pCRISPomyces-2). This vector contains the Cas9 nuclease gene and the sgRNA expression cassette.
-
-
Construct Homology Repair Template:
-
Amplify the upstream and downstream regions (approx. 1-2 kb each) flanking the ttmD gene from the S. ahygroscopicus genome.
-
Join these two fragments together (e.g., by overlap extension PCR) to create a deletion template.
-
Clone this template into the CRISPR-Cas9 plasmid.
-
-
Conjugation: Transfer the final construct into S. ahygroscopicus via intergeneric conjugation from E. coli as described in Protocol 1.
-
Screening and Verification:
-
Select for exconjugants that have undergone homologous recombination, resulting in the deletion of the ttmD gene. This may involve screening for loss of a marker or PCR-based confirmation.
-
Verify the deletion by PCR using primers flanking the ttmD gene and by sequencing the PCR product.
-
Mandatory Visualizations
Caption: Biosynthetic pathway from precursors to this compound.
Caption: Experimental workflow for this compound production and analysis.
Caption: Generalized regulatory cascade for antibiotic biosynthesis in Streptomyces.
References
Technical Support Center: Optimizing the Purification of Tetromycin B
Disclaimer: Due to the limited availability of specific public information on "Tetromycin B," this guide focuses on the general principles and established protocols for the purification of tetracycline-class antibiotics. These methodologies are highly relevant and adaptable for this compound, a member of the tetracycline family.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of this compound.
Frequently Asked Questions (FAQs)
1. What are the initial steps for extracting this compound from a fermentation broth?
The initial extraction of tetracyclines from fermentation broth typically involves separating the biomass and then extracting the active compound. A common method involves acidifying the broth to a pH of 1.5 to 3.0 with an acid like sulfuric acid, followed by filtration to remove cellular debris. The pH of the filtrate is then adjusted to the isoelectric point of the tetracycline to facilitate precipitation or solvent extraction.
2. I am observing low yield during the solvent extraction step. What could be the cause?
Low yields during solvent extraction can be attributed to several factors:
-
Incorrect pH: The pH of the aqueous phase is critical for efficient partitioning into the organic solvent. Ensure the pH is optimized for this compound's properties. For many tetracyclines, a pH range of 8.8 to 9.1 is used for extraction into a water-immiscible solvent.
-
Inappropriate Solvent: The choice of solvent is crucial. Solvents like n-butanol, ethyl acetate, and methyl isobutyl ketone are commonly used for tetracycline extraction. The polarity and selectivity of the solvent for this compound should be considered.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the product. To mitigate this, you can try centrifugation, adding salts to increase the polarity of the aqueous phase, or using a different solvent system.
-
Degradation: Tetracyclines can be unstable under certain pH and temperature conditions. Ensure that the extraction process is carried out at a controlled temperature and minimize the exposure time to harsh pH conditions.
3. My purified this compound shows significant degradation. How can I minimize this?
Tetracyclines are susceptible to both acid and base-catalyzed degradation, as well as epimerization. To minimize degradation:
-
pH Control: Maintain the pH within a stable range for this compound throughout the purification process. Generally, tetracyclines are more stable in acidic conditions (pH 2-5).[1]
-
Temperature Control: Perform purification steps at reduced temperatures (e.g., 4°C) whenever possible, especially during long procedures.[2] Tetracyclines' degradation rates increase with temperature.[1][3]
-
Light Protection: Protect the sample from light, as some tetracyclines are photolabile.
-
Use of Antioxidants: In some cases, the addition of antioxidants might be beneficial.
-
Inert Atmosphere: Purging solutions with nitrogen or argon can help prevent oxidative degradation.
4. What are the common impurities found during this compound purification, and how can they be removed?
Common impurities in tetracycline fermentations include related tetracycline compounds (e.g., chlortetracycline if chloride ions are present in the medium), epimers (e.g., 4-epitetracycline), and degradation products (e.g., anhydrotetracycline).[4]
-
Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating these closely related impurities.
-
Crystallization: Recrystallization from a suitable solvent system can be effective in removing impurities. The choice of solvent and crystallization conditions (temperature, pH) are critical.
-
Activated Carbon Treatment: Treatment with activated carbon can be used to remove colored impurities and some organic byproducts.
5. How can I assess the purity of my final this compound product?
Several analytical techniques can be used to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common method for quantifying tetracyclines and their impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more specific identification of impurities based on their mass-to-charge ratio.
-
Thin-Layer Chromatography (TLC): A simpler, qualitative method to quickly check for the presence of impurities.
-
Spectrophotometry: UV-Vis spectrophotometry can be used for a quick estimation of concentration, but it is not specific for purity analysis.
Troubleshooting Guides
Issue 1: Poor Resolution in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Peak tailing | - Interaction of the analyte with active sites on the silica backbone of the column.- Column contamination.- Inappropriate mobile phase pH. | - Use a high-purity silica column or an end-capped column.- Flush the column with a strong solvent.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak fronting | - Column overload.- Sample solvent stronger than the mobile phase. | - Reduce the sample concentration or injection volume.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Split peaks | - Column void or channeling.- Clogged frit.- Co-elution of an impurity. | - Replace the column.- Reverse flush the column at low flow rate. If pressure remains high, replace the frit.- Optimize the mobile phase composition or gradient to improve separation. |
| Shifting retention times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure consistent flow rate. |
Issue 2: Low Recovery After Crystallization
| Symptom | Possible Cause | Troubleshooting Steps |
| Product remains in the mother liquor | - Incorrect solvent system.- Insufficient cooling or too rapid cooling.- pH is not optimal for crystallization. | - Perform solubility tests to find a suitable solvent/anti-solvent system.- Allow for slow cooling to promote crystal growth.- Adjust the pH to the isoelectric point of this compound to minimize its solubility. |
| Oily precipitate instead of crystals | - Presence of impurities.- High concentration of the product. | - Perform an additional purification step before crystallization (e.g., charcoal treatment, chromatography).- Dilute the solution before initiating crystallization. |
Experimental Protocols
Protocol 1: Extraction of Tetracycline from Fermentation Broth
This protocol is a general guideline based on established methods for tetracycline extraction.
-
Acidification and Filtration:
-
Adjust the pH of the fermentation broth to 2.0 with 50% sulfuric acid.
-
Add a filter aid (e.g., celite) and filter the broth to remove biomass and other solids.
-
-
Precipitation of Tetracycline:
-
Slowly raise the pH of the clear filtrate to 8.8-9.1 with 20% sodium hydroxide while stirring. This will precipitate the tetracycline as its calcium and magnesium salts.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Filter the suspension to collect the tetracycline salt cake.
-
-
Solvent Extraction:
-
Suspend the filter cake in a water-immiscible organic solvent (e.g., n-butanol) at a ratio of 1:10 to 1:12 of the original broth volume.
-
Add sodium chloride to the suspension to aid in phase separation.
-
Wash the organic phase several times with water adjusted to pH 10.
-
-
Back Extraction into Aqueous Acid:
-
Combine the aqueous washes and adjust the pH to 1.5-2.5 with an acid like hydrochloric acid.
-
Protocol 2: HPLC Purity Analysis of Tetracycline
This is a representative HPLC method for the analysis of tetracyclines.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.025 M KH₂PO₄ buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 280 nm and 355 nm.
-
Sample Preparation: Dissolve the purified this compound sample in the mobile phase A.
Visualizations
Caption: General workflow for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermostability of oxytetracycline, tetracycline, and doxycycline at ultrahigh temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Tetromycin B and Related Tetronic Acid Antibiotics
Welcome to the technical support center for the synthesis of Tetromycin B and other structurally related tetronic acid antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound and other complex polyketide antibiotics?
A1: The total synthesis of tetracycline-like molecules, including those with a tetronic acid moiety like this compound, presents significant challenges. Key difficulties include the stereospecific introduction of multiple functional groups onto the core structure.[1] The molecules themselves are often highly sensitive to both acidic and basic conditions, making many standard synthetic transformations problematic.[1][2][3] Furthermore, achieving the desired stereochemistry can be difficult, with issues like the epimerization of stereocenters being a common concern.[4]
Q2: I am observing a low yield in the cyclization step to form the core ring system. What are the potential causes?
A2: Low yields in cyclization reactions, such as the Diels-Alder reaction often employed in polyketide synthesis, can stem from several factors. The diene component must be able to adopt an s-cis conformation for the reaction to occur. Steric hindrance at the reaction sites can also inhibit or prevent the reaction. The electronic properties of the diene and dienophile are crucial; the reaction is generally favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. Incorrect reaction conditions, such as temperature and catalyst choice, can also lead to low yields or the formation of side products.
Q3: My purification process is resulting in significant product loss. What are some recommended purification strategies for tetracycline-like compounds?
A3: Purification of tetracycline and related compounds can be challenging due to their amphoteric nature and potential instability. Crystallization is a common and effective method. For instance, tetracycline can be crystallized from an aqueous alcohol solution in the presence of citric acid or its salts to reduce both organic and inorganic impurities. The pH of the solution is a critical parameter to control during crystallization. Other techniques include precipitation as a salt (e.g., oxalate salt) to separate it from related impurities like chlortetracycline. For challenging separations, chromatographic methods such as reverse-phase HPLC can be employed. It is also common to use activated carbon for decolorization and filtration with diatomaceous earth to remove insoluble impurities before crystallization.
Q4: I am having trouble confirming the structure of my synthesized compound. What spectroscopic data is characteristic of a this compound-like structure?
A4: While specific data for this compound is not extensively published in the provided search results, general spectroscopic features of tetracyclines and polyketides can be expected.
-
NMR Spectroscopy: You would expect to see a complex 1H NMR spectrum with numerous signals in the aliphatic and olefinic regions, corresponding to the polyketide backbone. Specific signals for methyl groups and protons adjacent to oxygen-containing functional groups would also be present. 13C NMR would show a large number of signals, including those for carbonyl groups, olefinic carbons, and the carbons of the core skeleton.
-
IR Spectroscopy: The IR spectrum of a tetracycline-like molecule typically shows characteristic absorption bands for various functional groups. These include N-H and O-H stretching vibrations, C-H stretching of methyl and aromatic groups, C=C stretching, and C=O stretching from the ketone and amide functionalities.
-
Mass Spectrometry: High-resolution mass spectrometry is essential to confirm the molecular formula (C34H46O5 for this compound). The fragmentation pattern can provide valuable structural information.
Troubleshooting Guides
Guide 1: Low Yield in Polyketide Chain Assembly
This guide addresses common issues during the construction of the polyketide backbone, a crucial precursor to the final antibiotic.
| Observed Problem | Potential Cause | Suggested Solution |
| Low conversion of starting materials | Inefficient activation of the extender units (e.g., malonyl-CoA). | Ensure the use of high-purity reagents and freshly prepared solutions. Optimize the reaction conditions for the specific acyltransferase being used. Consider metabolic engineering strategies to increase the intracellular concentration of precursors if using a biosynthetic approach. |
| Formation of truncated side products | Premature termination of the polyketide chain elongation. | This can be an issue with the processivity of the polyketide synthase (PKS) in biosynthetic routes. Ensure optimal fermentation/reaction conditions (pH, temperature, cofactors). In a purely synthetic approach, check the stoichiometry and addition rate of reagents. |
| Incorrect stereochemistry in the backbone | Poor stereocontrol in reduction or dehydration steps. | In enzymatic synthesis, the ketoreductase (KR) and dehydratase (DH) domains control stereochemistry. Ensure the correct enzyme domains are being used. In chemical synthesis, select appropriate stereoselective reagents and catalysts. Low temperatures often improve stereoselectivity. |
Guide 2: Inefficient Cyclization to form the Tetronic Acid/Tetracycline Core
This guide focuses on the critical ring-forming reactions.
| Observed Problem | Potential Cause | Suggested Solution |
| No desired product formation in Diels-Alder reaction | The diene is locked in an s-trans conformation. | Modify the diene substrate to favor the s-cis conformation. For example, introducing bulky substituents can destabilize the s-trans form. If using a cyclic diene, ensure it is in the correct conformation. |
| Formation of regioisomeric or stereoisomeric products | Poor regioselectivity or stereoselectivity of the cycloaddition. | The regioselectivity is governed by the electronic effects of the substituents on the diene and dienophile. Optimize these to favor the desired isomer. The endo product is often kinetically favored in Diels-Alder reactions. Lewis acid catalysts can enhance both the rate and selectivity of the reaction. |
| Decomposition of starting materials or product | The molecule is unstable under the reaction conditions. | Tetracyclines are sensitive to acid and base. Carefully control the pH and temperature of the reaction. Use milder catalysts or protecting groups for sensitive functionalities. |
Experimental Protocols
While a specific protocol for this compound is unavailable, here is a generalized protocol for a key step in tetracycline synthesis, a Michael-Claisen cyclization, which can be adapted. This is based on methodologies used for the synthesis of other tetracyclines.
Protocol: Stereoselective Michael-Claisen Cyclization for Tetracycline C-Ring Formation
-
Preparation of the D-ring precursor solution: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the D-ring phenyl ester precursor in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the D-ring precursor solution. Stir the mixture at -78 °C for 1 hour to ensure complete anion formation.
-
Addition of the AB-ring enone: To the solution of the D-ring anion, add a pre-cooled (-78 °C) solution of the AB-ring enone precursor in anhydrous THF via a cannula.
-
Reaction: Allow the reaction mixture to slowly warm to 0 °C over a period of 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (rp-HPLC) to obtain the diastereomerically pure cyclization product.
Visualizations
Caption: A logical workflow for troubleshooting common issues in organic synthesis.
Caption: Troubleshooting guide for the Diels-Alder reaction in polyketide synthesis.
References
Technical Support Center: Minimizing Tetromycin B Cytotoxicity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetromycin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address specific issues related to cytotoxicity that you might encounter during your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced cytotoxicity?
A1: this compound, a member of the tetracycline class of antibiotics, primarily exerts its cytotoxic effects through three main mechanisms:
-
Mitochondrial Dysfunction: this compound can inhibit mitochondrial protein synthesis, leading to a disruption of the electron transport chain, decreased ATP production, and overall impaired mitochondrial function.
-
Oxidative Stress: The impairment of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS), causing oxidative stress and damage to cellular components like lipids, proteins, and DNA.
-
Apoptosis Induction: this compound can trigger programmed cell death (apoptosis) through both caspase-dependent and caspase-independent pathways. This involves the activation of caspases, a family of proteases that execute the apoptotic process.
Q2: I am observing high levels of cytotoxicity in my experiments with this compound. What are the first troubleshooting steps I should take?
A2: If you are experiencing unexpectedly high cytotoxicity, consider the following initial steps:
-
Confirm this compound Concentration and Purity: Ensure that your stock solution of this compound is at the correct concentration and that the compound is of high purity. Impurities can sometimes contribute to cytotoxicity.
-
Optimize Cell Seeding Density: The density at which you plate your cells can significantly impact their sensitivity to a cytotoxic compound. Too low a density may make cells more vulnerable, while too high a density can lead to nutrient depletion and other confounding effects. It is recommended to perform a cell density optimization experiment for your specific cell line.
-
Check Incubation Time: The duration of exposure to this compound will directly influence the level of cytotoxicity. Consider performing a time-course experiment to determine the optimal incubation period for your experimental goals.
-
Evaluate Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with test compounds or influence cell sensitivity. If you are observing inconsistent results, consider testing different serum concentrations or using a serum-free medium during the this compound treatment.
Q3: How can I reduce this compound-induced cytotoxicity while still studying its primary effects?
A3: To minimize off-target cytotoxic effects, you can employ several strategies that target the mechanisms of toxicity:
-
Co-treatment with an Antioxidant: To counteract oxidative stress, you can co-incubate your cells with an antioxidant like N-acetylcysteine (NAC). NAC can help replenish intracellular glutathione levels and scavenge ROS.
-
Inhibition of Apoptosis: If apoptosis is a significant contributor to the observed cytotoxicity, you can use a pan-caspase inhibitor such as Z-VAD-FMK to block the apoptotic cascade.
-
Dose and Time Optimization: Carefully titrate the concentration of this compound and the exposure time to find a window where you can observe the desired biological effect with minimal cytotoxicity.
Q4: My cytotoxicity assay results are variable between experiments. What could be the cause?
A4: Variability in cytotoxicity assays can arise from several factors:
-
Inconsistent Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase and maintain a consistent passage number between experiments.
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound and adding reagents.
-
Edge Effects in Multi-well Plates: The outer wells of a microplate are more prone to evaporation, which can concentrate the test compound and affect cell viability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Reagent Preparation and Storage: Prepare fresh reagents as needed and store them according to the manufacturer's instructions.
Troubleshooting Guides
Issue 1: Higher-than-Expected Cytotoxicity
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the concentration of your stock solution. Prepare fresh dilutions for each experiment. |
| Sub-optimal Cell Density | Perform a cell density optimization experiment to determine the ideal number of cells per well for your assay.[1] |
| Prolonged Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the shortest incubation time that yields a measurable effect. |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically <0.5%). |
| Cell Line Sensitivity | Be aware that different cell lines can have varying sensitivities to this compound. The IC50 for this compound is 71.77 µM in HEK293T kidney cells and 20.2 µM in J774.1 macrophages. |
Issue 2: Low or No Detectable Cytotoxicity
| Potential Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Protect stock solutions from light and store them at the recommended temperature. |
| High Cell Density | Overly confluent cell monolayers can be less sensitive to cytotoxic agents. Optimize your cell seeding density.[1] |
| Short Incubation Time | Extend the incubation time to allow for the cytotoxic effects to manifest. |
| Assay Interference | Some compounds can interfere with the chemistry of certain cytotoxicity assays (e.g., direct reduction of MTT). Run appropriate controls, such as a cell-free assay with this compound and the assay reagents, to check for interference. |
Issue 3: High Background Signal in Cytotoxicity Assay
| Potential Cause | Troubleshooting Step |
| Media Components | Phenol red and serum in the culture medium can contribute to background absorbance or fluorescence. Use phenol red-free medium and consider reducing the serum concentration during the assay incubation.[2] |
| Contamination | Microbial contamination can lead to high background signals. Ensure aseptic techniques are followed and check cultures for any signs of contamination. |
| Reagent Issues | Use fresh, high-quality assay reagents. Ensure that reagents are properly stored and protected from light. |
| Incomplete Cell Lysis (for LDH and ATP assays) | Ensure that the lysis buffer is effective and that the incubation time is sufficient to lyse all cells in the maximum release/total ATP control wells. |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density for Cytotoxicity Assays
This protocol helps determine the optimal number of cells to seed for a 96-well plate cytotoxicity assay.
Materials:
-
Cell line of interest (e.g., HEK293T, J774.1)
-
Complete culture medium
-
96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for colorimetric assays)
-
MTT, LDH, or ATP-based cytotoxicity assay kit
Procedure:
-
Prepare a single-cell suspension of your cells in the logarithmic growth phase.
-
Perform serial dilutions of the cell suspension to achieve a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only as a blank control.
-
Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform your chosen cytotoxicity assay (e.g., MTT) according to the manufacturer's protocol.
-
Plot the absorbance/fluorescence/luminescence values against the number of cells seeded.
-
Select a cell density that falls within the linear range of the assay and provides a robust signal.[3]
Protocol 2: Mitigating this compound Cytotoxicity with N-acetylcysteine (NAC)
This protocol describes how to use NAC to reduce this compound-induced oxidative stress.
Materials:
-
Cells seeded at the optimized density in a 96-well plate
-
This compound stock solution
-
N-acetylcysteine (NAC) stock solution (prepare fresh in serum-free medium and filter-sterilize)
-
Complete culture medium
-
Cytotoxicity assay kit
Procedure:
-
Prepare a range of this compound concentrations and NAC concentrations for co-treatment. A typical starting concentration for NAC is 1-10 mM.
-
Remove the culture medium from the cells.
-
Add 100 µL of medium containing the desired concentrations of this compound and/or NAC to the appropriate wells. Include the following controls:
-
Untreated cells (medium only)
-
Cells treated with this compound only
-
Cells treated with NAC only (to check for any inherent cytotoxicity of NAC at the concentrations used)
-
Vehicle control (if this compound is dissolved in a solvent like DMSO)
-
-
Incubate the plate for the desired duration.
-
Perform a cytotoxicity assay to assess cell viability.
-
Compare the viability of cells co-treated with this compound and NAC to those treated with this compound alone to determine if NAC has a protective effect.
Protocol 3: Inhibiting this compound-Induced Apoptosis with Z-VAD-FMK
This protocol outlines the use of the pan-caspase inhibitor Z-VAD-FMK to block apoptosis.
Materials:
-
Cells seeded at the optimized density in a 96-well plate
-
This compound stock solution
-
Z-VAD-FMK stock solution (typically in DMSO)
-
Complete culture medium
-
Apoptosis assay kit (e.g., Annexin V/PI staining) or cytotoxicity assay kit
Procedure:
-
Pre-treat the cells with Z-VAD-FMK for 1-2 hours before adding this compound. A typical working concentration for Z-VAD-FMK is 20-50 µM.
-
After the pre-incubation period, add this compound at the desired concentrations to the wells already containing Z-VAD-FMK. Include the following controls:
-
Untreated cells
-
Cells treated with this compound only
-
Cells treated with Z-VAD-FMK only
-
Vehicle control
-
-
Incubate the plate for the desired duration.
-
Assess apoptosis using an appropriate assay (e.g., flow cytometry with Annexin V/PI staining) or measure overall cytotoxicity.
-
Compare the levels of apoptosis/cytotoxicity in cells treated with this compound alone versus those pre-treated with Z-VAD-FMK.
Visualizations
Caption: Signaling pathway of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for high this compound cytotoxicity.
Caption: Experimental workflow for testing mitigation strategies.
References
Technical Support Center: Improving the Oral Bioavailability of Tetromycin B
Disclaimer: Tetromycin B is a hypothetical compound for the purpose of this guide. The following troubleshooting advice, protocols, and data are based on established principles for improving the oral bioavailability of poorly soluble and/or permeable drugs, particularly those in the macrolide antibiotic class (e.g., BCS Class II or IV compounds).
Frequently Asked Questions (FAQs)
Q1: My initial formulation of this compound shows very low aqueous solubility and dissolution rates. What could be the cause and how can I address this?
A1: Low aqueous solubility is a common challenge for complex molecules like macrolides and is a primary reason for poor oral bioavailability. The crystalline form of the drug is often very stable and requires significant energy to be disrupted by solvent molecules.
To address this, you can explore several formulation strategies aimed at increasing the dissolution rate and apparent solubility:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in its amorphous (non-crystalline) state within a polymer matrix can significantly enhance its dissolution rate.
-
Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and leverage lipid absorption pathways.
-
Particle Size Reduction: Techniques such as micronization or nanocrystallization increase the surface area of the drug, leading to faster dissolution.
Q2: this compound dissolves well in my new formulation, but still shows poor permeability in our Caco-2 cell model. What does this suggest?
A2: This suggests that this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells and the human intestine. These transporters actively pump the drug back into the intestinal lumen, reducing its net absorption. To confirm this, you can run a bi-directional Caco-2 assay. A significantly higher basal-to-apical (B-A) transport compared to apical-to-basal (A-B) transport indicates active efflux.
Q3: Our in vivo pharmacokinetic (PK) studies in rats show extremely low and highly variable plasma concentrations of this compound after oral administration. What are the potential reasons?
A3: Low and variable in vivo exposure, despite good in vitro performance, often points to two main issues:
-
High First-Pass Metabolism: this compound may be extensively metabolized in the gut wall or the liver before it can reach systemic circulation. Cytochrome P450 enzymes (e.g., CYP3A4) are commonly involved in the metabolism of macrolides.
-
In Vivo Formulation Performance: The formulation may not be behaving as expected in the complex environment of the gastrointestinal tract. Factors like pH, digestive enzymes, and interactions with food can affect drug release and absorption.
High variability can also be caused by differences in animal handling, dosing accuracy, or food effects. It is crucial to standardize the experimental conditions, such as the fasting state of the animals.
Troubleshooting Guides
Issue 1: Improving Poor Dissolution of this compound
If you are struggling with the dissolution rate of this compound, consider developing an amorphous solid dispersion (ASD).
Troubleshooting Steps:
-
Polymer Selection: Choose a suitable polymer for creating the ASD. Common choices include PVP, HPMC, and Soluplus®. Screen several polymers to find one that is miscible with this compound.
-
Solvent Selection: Use a common solvent system that can dissolve both the drug and the polymer.
-
Manufacturing Method: For lab-scale development, solvent evaporation is a common and effective method.
-
Characterization: Analyze the resulting ASD using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that the drug is in an amorphous state.
-
Dissolution Testing: Perform dissolution tests on the ASD and compare the results to the crystalline form of this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an ASD of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., PVP K30)
-
Solvent (e.g., Methanol)
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Preparation: Weigh this compound and PVP K30 in a 1:3 drug-to-polymer ratio.
-
Dissolution: Dissolve both components in a sufficient volume of methanol in a round-bottom flask. Mix until a clear solution is obtained.
-
Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure until a solid film is formed on the flask wall.
-
Drying: Scrape the solid material from the flask and dry it in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Gently grind the dried ASD into a fine powder using a mortar and pestle.
-
Storage: Store the resulting ASD powder in a desiccator to prevent moisture absorption and recrystallization.
Data Presentation
The following tables present hypothetical comparative data for this compound in different formulations.
Table 1: In Vitro Dissolution of this compound Formulations
| Formulation | % Drug Dissolved at 30 min | % Drug Dissolved at 60 min |
| Crystalline this compound | 8% | 15% |
| Micronized this compound | 25% | 40% |
| This compound - PVP K30 ASD (1:3 ratio) | 75% | 92% |
| This compound - SEDDS | 88% | 95% |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (10 mg/kg dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline this compound (in suspension) | 45 ± 15 | 2.0 | 150 ± 55 | 100 (Reference) |
| This compound - PVP K30 ASD (1:3 ratio) | 210 ± 40 | 1.0 | 850 ± 120 | 567 |
| This compound - SEDDS | 350 ± 65 | 0.5 | 1100 ± 180 | 733 |
(Data are presented as mean ± standard deviation)
Visualizations
Logical Workflow for Improving Oral Bioavailability
Caption: Decision tree for selecting a strategy to enhance oral bioavailability.
Factors Affecting Oral Bioavailability
Caption: Key physiological barriers to oral drug absorption.
Experimental Workflow for a Rat Pharmacokinetic Study
Technical Support Center: Reducing Off-Target Effects of Tetracycline Antibiotics
Introduction: This technical support center is designed for researchers, scientists, and drug development professionals working with tetracycline antibiotics. While the user specified "Tetromycin B," extensive searches did not yield specific data for a compound with this exact name. Therefore, this guide focuses on the well-established class of tetracycline antibiotics and provides general strategies to mitigate off-target effects applicable to small molecule inhibitors. Off-target effects, the unintended interactions of a drug with cellular components other than its primary target, can lead to misinterpretation of experimental results and potential toxicity.[1][2] This resource offers troubleshooting guidance and detailed protocols to help you design more precise and reliable experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of tetracycline antibiotics?
A1: The primary on-target effect of tetracycline antibiotics is the inhibition of bacterial protein synthesis. They achieve this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[3][4][5] This action is bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.
A significant known off-target effect is the disruption of protein synthesis within eukaryotic mitochondria. This is because mitochondrial ribosomes are structurally similar to bacterial ribosomes. This can confound experimental results in cellular assays. At higher concentrations, tetracyclines can also inhibit mammalian protein synthesis, which can be a concern for cellular toxicity.
Q2: What are the common indicators of off-target effects in my experiments?
A2: Several signs may suggest that the observed cellular phenotype is due to off-target effects of your tetracycline compound:
-
Inconsistency with other inhibitors: A structurally different inhibitor targeting the same bacterial ribosome subunit produces a different phenotype.
-
Discrepancy with genetic validation: The phenotype observed with the tetracycline compound is not replicated when the target (e.g., a specific bacterial protein) is knocked down or knocked out using genetic techniques like CRISPR-Cas9 or siRNA.
-
Dose-response curve anomalies: The observed effect only occurs at very high concentrations of the compound, suggesting lower-affinity binding to off-targets.
-
Unexpected cellular toxicity: You observe widespread cell death or stress that is not consistent with the known function of the intended target.
Q3: What are the general strategies to minimize off-target effects?
A3: A multi-faceted approach is recommended to minimize off-target effects:
-
Dose-Response Optimization: Use the lowest effective concentration of the tetracycline compound that elicits the desired on-target effect.
-
Use of Control Compounds: Include a structurally similar but inactive analog of your tetracycline compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Orthogonal Validation: Confirm your findings using alternative methods. This can include using other, structurally distinct inhibitors of the same target or employing genetic approaches to validate the target's role in the observed phenotype.
-
Target Engagement Assays: Directly measure the binding of your compound to its intended target within the cellular context to confirm it is engaging the target at the concentrations used in your experiments.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating off-target effects in your experiments with tetracycline antibiotics.
Problem: Inconsistent or Unexpected Phenotype
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target activity | Perform a dose-response experiment to determine the lowest effective concentration. | The desired phenotype is observed at a lower concentration, minimizing off-target binding. |
| Use a structurally unrelated inhibitor for the same target (if available). | A similar phenotype confirms the on-target effect. A different phenotype suggests off-target activity of the original compound. | |
| Conduct genetic knockdown/knockout of the intended target. | The phenotype is recapitulated, confirming the on-target effect. The absence of the phenotype points to off-target effects. | |
| Compound Instability | Verify the stability of the tetracycline compound in your experimental media and conditions. Degradation products can have their own biological activities. | The compound remains stable throughout the experiment, ensuring the observed effects are due to the parent molecule. |
| Cell Line Variability | Test the compound in multiple cell lines to see if the effect is consistent. | Consistent effects across different cell lines strengthen the evidence for an on-target mechanism. |
Quantitative Data Summary: Hypothetical Binding Affinities
The following table presents hypothetical binding affinity data for a fictional tetracycline analog, "this compound," to its intended target and potential off-targets. This illustrates the type of data researchers should seek or generate for their specific compounds.
| Target | Binding Affinity (Kd) | Significance |
| Bacterial 30S Ribosome (On-Target) | 0.5 µM | High affinity, indicating potent on-target activity. |
| Mitochondrial 30S Ribosome (Off-Target) | 15 µM | Lower affinity, but potential for off-target effects at higher concentrations. |
| Matrix Metalloproteinase-9 (Off-Target) | 50 µM | Significantly lower affinity; off-target effects are less likely at therapeutic concentrations. |
| Human 40S Ribosome (Off-Target) | >100 µM | Negligible binding; low risk of direct off-target effects on cytosolic protein synthesis. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that the tetracycline compound directly binds to its intended target (bacterial 30S ribosome) in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture bacteria to the mid-logarithmic phase. Treat the bacterial cultures with the tetracycline compound at various concentrations (including a vehicle control) for 1 hour.
-
Heat Shock: Aliquot the treated cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis and Centrifugation: Immediately cool the samples on ice, then lyse the cells using an appropriate method (e.g., sonication). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of a specific 30S ribosomal protein (e.g., S1) in the soluble fraction using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of the tetracycline compound indicates target engagement.
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockdown
Objective: To determine if the genetic knockdown of a specific bacterial protein (the presumed target of the tetracycline's downstream effects) phenocopies the effect of the compound.
Methodology:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the bacterial gene of interest into a suitable CRISPR-Cas9 expression vector for bacteria.
-
Transformation: Transform the gRNA/Cas9 plasmids into the bacterial strain of interest.
-
Induction of Cas9 Expression: Induce the expression of the Cas9 nuclease to introduce mutations in the target gene.
-
Validation of Knockdown: Verify the reduction in the expression of the target protein using qPCR or Western blotting.
-
Phenotypic Analysis: Perform the relevant phenotypic assays on the knockdown bacteria and compare the results to the wild-type bacteria treated with the tetracycline compound.
Visualizations
Signaling Pathway: Tetracycline's On- and Off-Target Actions
Caption: On-target vs. off-target pathways of tetracycline action.
Experimental Workflow: Troubleshooting Off-Target Effects
Caption: A workflow for troubleshooting potential off-target effects.
References
Technical Support Center: Optimizing Tetracycline Dosage for In vivo Studies
Disclaimer: The following information is for research purposes only. "Tetromycin B" is not a recognized compound in scientific literature; this guide pertains to Tetracycline and its derivatives (e.g., Doxycycline), which is the likely intended subject. All protocols are examples and should be adapted and approved by the relevant institutional animal care and use committee (IACUC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Tetracycline?
Tetracycline is a broad-spectrum antibiotic that primarily functions by inhibiting protein synthesis in bacteria. It reversibly binds to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex. This action prevents the addition of amino acids to the growing peptide chain, thus arresting bacterial growth (bacteriostatic effect).[1]
Beyond its antibacterial properties, tetracycline and its analogs (like doxycycline and minocycline) exhibit significant anti-inflammatory and immunomodulatory effects. These are not related to their antibiotic activity and include the inhibition of matrix metalloproteinases (MMPs), modulation of inflammatory signaling pathways like NF-κB and p38 MAPK, and reduction of pro-inflammatory cytokine production.[2][3]
Q2: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider for Tetracycline?
The efficacy of tetracyclines is generally considered to be dependent on the time that the drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen. Therefore, the key PK/PD parameter is the percentage of the dosing interval that the free drug concentration is above the MIC (%fT > MIC). The ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is also considered.
Q3: What are the common challenges encountered when administering Tetracycline in vivo?
Common challenges include:
-
Poor Oral Bioavailability: Tetracycline's oral absorption can be low and significantly reduced by the presence of food, especially dairy products, and divalent cations like calcium, magnesium, and iron, with which it forms insoluble chelates.[1]
-
Solubility and Stability: Tetracycline hydrochloride is soluble in water, but solutions can be unstable, especially at neutral or alkaline pH and when exposed to light.[4] Outdated or improperly stored tetracycline can degrade into nephrotoxic compounds.
-
Toxicity: High doses, particularly via intravenous administration, can lead to hepatotoxicity. Other potential side effects include photosensitivity and gastrointestinal disturbances.
Q4: How do I choose a starting dose for my in vivo efficacy study?
A starting dose should be determined based on the MIC of your target pathogen and available pharmacokinetic data for the specific animal model. A common approach is to begin with a dose that is projected to achieve a plasma concentration several times higher than the MIC. A pilot dose-ranging study is highly recommended to determine the maximum tolerated dose (MTD) and a preliminary effective dose range.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | - Insufficient dosage | - Increase the dose or dosing frequency based on PK/PD principles. |
| - Low bioavailability (oral dosing) | - Administer on an empty stomach. Consider switching to parenteral (intravenous or subcutaneous) administration. | |
| - Bacterial resistance | - Confirm the MIC of your bacterial strain against tetracycline. | |
| - Inadequate infection model | - Ensure the bacterial inoculum is not too high, which could overwhelm the drug's effect. | |
| Toxicity Observed (e.g., weight loss, lethargy) | - Dose is too high | - Reduce the dose by 25-50% and conduct a pilot study to establish the MTD. |
| - Vehicle toxicity | - Administer the vehicle alone to a control group to assess its contribution to the observed toxicity. | |
| - Route of administration | - Consider a different route of administration (e.g., subcutaneous instead of intraperitoneal) that may reduce systemic exposure. | |
| Precipitation of Drug Solution | - Incorrect solvent or pH | - Ensure the vehicle is appropriate for tetracycline hydrochloride (e.g., sterile water or saline). Check and adjust the pH if necessary; tetracycline is more stable in acidic conditions. |
| - Instability over time | - Prepare fresh solutions for each administration. Protect from light. |
Data Presentation: Pharmacokinetics & Dosage
Table 1: Pharmacokinetic Parameters of Tetracyclines in Rodents
| Parameter | Tetracycline (Pigs) | Chelocardin (Mouse) | Amidochelocardin (Mouse) |
| Route of Administration | Oral (fasted) | Oral | Oral |
| Bioavailability (%) | 18% | 24% | 6% |
| Route of Administration | IV | IV | IV |
| Volume of Distribution (Vd) | 1.2 L/kg | - | - |
| Cmax (at 15 mg/kg) | - | ~2.1 µg/mL | 92.17 ng/mL |
| Tmax | - | 3.3 hours | 7.3 hours |
Note: Data for mice with standard tetracycline is limited, hence data from a study in pigs is included for general reference. Chelocardin and Amidochelocardin are atypical tetracyclines.
Table 2: Example In Vivo Dosages of Tetracycline Derivatives in Mouse Models
| Compound | Mouse Model | Dosage | Route | Frequency | Reference |
| Doxycycline | Sepsis (CLP model) | 50 mg/kg | Intraperitoneal (i.p.) | Single dose | |
| Doxycycline | Sepsis (E. coli) | 1.75 µg/g (~1.75 mg/kg) | Intraperitoneal (i.p.) | Every 24h for 3 days | |
| Chelocardin | Neutropenic Thigh Infection (E. coli) | 15 mg/kg | Intravenous (i.v.) | Twice daily (BID) | |
| Amidochelocardin | Neutropenic Thigh Infection (K. pneumoniae) | 50 mg/kg | Subcutaneous (s.c.) | Once daily (QD) |
Experimental Protocols
Protocol 1: Preparation of Tetracycline Hydrochloride for In Vivo Administration
Materials:
-
Tetracycline hydrochloride powder (USP grade)
-
Sterile water for injection or sterile 0.9% saline
-
Sterile 1.5 mL microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure (for a 10 mg/mL stock solution):
-
Weigh out 10 mg of tetracycline hydrochloride powder under sterile conditions.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile water for injection or sterile 0.9% saline to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be a clear yellow color.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter and filter-sterilize the solution into a new sterile vial.
-
Important: Prepare this solution fresh before each use and protect it from light, as tetracycline can degrade. Discard any unused solution.
Protocol 2: Murine Thigh Infection Model for Efficacy Testing
Animal Model:
-
Species: ICR or BALB/c mice (female, 6-8 weeks old)
-
Immunosuppression (optional but common): To create a neutropenic model, administer cyclophosphamide intraperitoneally at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
Procedure:
-
Infection:
-
Culture the target bacterial strain (e.g., Staphylococcus aureus, E. coli) to mid-log phase.
-
Wash and resuspend the bacteria in sterile saline or PBS to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Anesthetize the mice and inject 0.1 mL of the bacterial suspension directly into the right thigh muscle.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), administer the prepared tetracycline solution via the desired route (e.g., subcutaneous injection, oral gavage, or intravenous injection).
-
Include a vehicle control group that receives the same volume of the vehicle without the drug.
-
-
Endpoint:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the muscle tissue in a known volume of sterile PBS (e.g., 3 mL).
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates to enumerate the bacterial load (CFU/gram of tissue).
-
Visualizations
Signaling Pathways Modulated by Tetracycline
Caption: Anti-inflammatory signaling pathways modulated by Tetracycline.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a neutropenic mouse thigh infection model.
References
- 1. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulation by Tetracyclines in the Critically Ill: An Emerging Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunomodulatory tetracyclines shape the intestinal inflammatory response inducing mucosal healing and resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
troubleshooting poor yield in Tetromycin B synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Tetromycin B, a member of the tetracycline family of antibiotics. The extreme chemical sensitivity of the tetracycline core, particularly its instability in acidic and basic conditions, presents significant synthetic challenges.[1][2] This guide focuses on identifying and resolving issues related to poor yields and unexpected side reactions.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the multi-step synthesis of the tetracycline core is very low. What are the most critical steps to scrutinize?
A1: The total synthesis of tetracyclines is inherently challenging, and low overall yields are common, especially in linear synthetic routes.[3] Convergent strategies, where large fragments of the molecule are synthesized separately and then combined, generally offer better overall yields.[3] The most critical step to examine is the construction of the C-ring, often achieved through a Michael-Claisen condensation or a related cyclization reaction.[4] This reaction is highly sensitive to steric and electronic effects, and the choice of base, solvent, and temperature is crucial. Additionally, protecting group strategies and their subsequent removal can significantly impact yields.
Q2: I am observing a mixture of diastereomers in my final product. What is the likely cause?
A2: The tetracycline scaffold contains multiple contiguous stereocenters, and their control is a major synthetic hurdle. Epimerization at the C4 position is a well-documented issue and can be influenced by the choice of solvents and pH during workup and purification. The stereochemical outcome of the C-ring forming reaction is also critical and can be influenced by the reaction conditions. Careful analysis of reaction conditions, particularly temperature and the choice of base, is recommended.
Q3: I am struggling with the removal of protecting groups without degrading the tetracycline core. What are some recommended strategies?
A3: The acid and base lability of the tetracycline core makes deprotection a delicate operation. The choice of protecting groups should be made with this in mind. For example, the Stork and Hagedorn benzyloxyisoxazole has been used to mask the reactive A-ring functionality and can be removed under specific hydrogenolysis conditions. Careful selection of protecting groups that can be removed under neutral or very mild conditions is paramount. It is advisable to perform deprotection steps on small scale to optimize conditions before proceeding with the bulk of the material.
Q4: My late-stage functionalization attempts on the tetracycline core are resulting in a complex mixture of products. How can I improve selectivity?
A4: Late-stage functionalization of complex molecules like tetracyclines is challenging due to the presence of multiple reactive sites. The regioselectivity of reactions such as electrophilic aromatic substitution on the D-ring can be influenced by the existing substitution pattern. For instance, the presence of a 6-deoxy group can enhance the stability of the molecule and allow for selective functionalization at the C7 position. Careful choice of reagents and catalysts is essential to achieve the desired regioselectivity.
Troubleshooting Guide
Problem 1: Poor Yield in the C-Ring Forming Michael-Claisen Condensation
The Michael-Claisen condensation is a key step in many tetracycline syntheses, forming the crucial C-ring. Low yields in this step can often be attributed to several factors:
-
Inefficient Deprotonation: The formation of the benzylic anion on the D-ring precursor is critical for the initial Michael addition.
-
Side Reactions: Competing side reactions, such as self-condensation of the reactants, can reduce the yield of the desired product.
-
Decomposition of Reactants or Products: The reactants or the cyclized product may be unstable under the reaction conditions.
Troubleshooting Workflow for C-Ring Formation
Caption: Troubleshooting workflow for low yield in C-ring formation.
Experimental Protocol: Optimization of Michael-Claisen Cyclization
This protocol is a general guideline for optimizing the C-ring formation step.
-
Reagent Preparation:
-
Ensure the D-ring precursor and the AB-ring enone are of high purity, purified by chromatography or recrystallization if necessary.
-
Thoroughly dry all glassware and solvents. Anhydrous THF is a common solvent for this reaction.
-
-
Reaction Setup:
-
Under an inert atmosphere (argon or nitrogen), dissolve the D-ring precursor (e.g., 1.2 equivalents) in anhydrous THF.
-
If used, add an amine additive like TMEDA (tetramethylethylenediamine).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Deprotonation and Addition:
-
Slowly add the strong base (e.g., LDA or LHMDS, 1.1 equivalents) to the solution of the D-ring precursor and stir for 30-60 minutes at -78 °C.
-
In a separate flask, dissolve the AB-ring enone (1.0 equivalent) in anhydrous THF and cool to -78 °C.
-
Slowly add the enone solution to the solution of the deprotonated D-ring precursor.
-
-
Cyclization and Quenching:
-
After the addition is complete, slowly warm the reaction mixture to the desired cyclization temperature (often between -10 °C and 0 °C) and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction at low temperature by the addition of a saturated aqueous solution of ammonium chloride.
-
-
Workup and Purification:
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation: C-Ring Formation Conditions
The following table summarizes typical reaction conditions for the Michael-Claisen cyclization reported in tetracycline syntheses.
| D-Ring Precursor | Base (equiv.) | Additive (equiv.) | Solvent | Temperature Profile | Yield |
| Phenyl ester | LDA (3) | TMEDA (6) | THF | -78 °C to -10 °C | 83% |
| Benzylic bromide | PhLi (1.1) | HMPA (6) | THF | -90 °C to 0 °C | 81% |
| Substituted phenyl ester | LHMDS (1.1) | None | THF | -78 °C to -20 °C | Moderate to good |
Signaling Pathways and Logical Relationships
The synthesis of this compound, like other tetracyclines, involves a complex sequence of reactions. The following diagram illustrates a generalized synthetic pathway and the relationship between key intermediates.
Caption: Generalized synthetic pathway for this compound.
References
Validation & Comparative
Tetetracycline-Class Antibiotics vs. Vancomycin: A Comparative Guide for MRSA Treatment
A Head-to-Head Analysis of Two Critical Antibiotic Classes in the Fight Against Methicillin-Resistant Staphylococcus aureus
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) has posed a significant challenge to clinicians and researchers, necessitating a continuous search for effective therapeutic agents. Vancomycin, a glycopeptide antibiotic, has long been a cornerstone of anti-MRSA therapy.[1][2] However, the rise of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA) strains has prompted the exploration of alternative treatments.[3][4] Among these alternatives are antibiotics belonging to the tetracycline class. This guide provides a detailed, data-supported comparison of the efficacy of tetracycline-class antibiotics and vancomycin against MRSA, designed for researchers, scientists, and drug development professionals.
It is important to note that specific experimental data for Tetromycin B was not available in the reviewed literature. Therefore, this guide focuses on the broader class of tetracycline antibiotics, including doxycycline and minocycline, for which anti-MRSA data is more readily accessible.
Mechanism of Action: A Tale of Two Targets
The antibacterial mechanisms of tetracyclines and vancomycin are fundamentally different, targeting distinct cellular processes in S. aureus.
Tetracycline-Class Antibiotics: These antibiotics are primarily bacteriostatic, meaning they inhibit bacterial growth rather than directly killing the bacteria.[4] They function by entering the bacterial cell and binding to the 30S ribosomal subunit. This binding action prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby inhibiting protein synthesis.
Vancomycin: In contrast, vancomycin is a bactericidal agent that disrupts the formation of the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine termini of peptidoglycan precursors. This binding blocks the transglycosylation and transpeptidation steps in cell wall synthesis, leading to a weakened cell wall and eventual cell lysis.
Figure 1. Simplified mechanism of action for tetracycline and vancomycin.
In Vitro Efficacy: A Quantitative Comparison
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's in vitro potency. The following table summarizes reported MIC ranges for tetracycline-class antibiotics and vancomycin against MRSA.
| Antibiotic Class | Antibiotic | MRSA MIC Range (µg/mL) | Reference |
| Tetracyclines | Doxycycline | 0.12 - >128 | |
| Minocycline | 0.12 - 8 | ||
| Glycopeptides | Vancomycin | ≤0.5 - 16 |
Key Observations:
-
Minocycline has demonstrated notable in vitro activity against some MRSA strains, with some strains being inhibited at concentrations as low as 2 μg/ml.
-
While vancomycin is effective against many MRSA isolates, the emergence of strains with higher MICs (≥2 µg/mL) is a growing concern and has been associated with poorer clinical outcomes.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented are typically determined using standardized methods such as broth microdilution or agar dilution, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (General Protocol):
-
Preparation of Bacterial Inoculum: A standardized suspension of the MRSA isolate is prepared to a specific turbidity, usually equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Antibiotic Dilution Series: A serial two-fold dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Figure 2. General workflow for MIC determination by broth microdilution.
In Vivo Efficacy: Insights from Animal Models
While in vitro data is essential, in vivo studies provide a more comprehensive understanding of an antibiotic's effectiveness in a living organism.
Tetracycline-Class Antibiotics:
-
In a murine subcutaneous abscess model, tetracycline demonstrated in vivo activity against an MRSA strain. Interestingly, the efficacy of tetracycline was significantly greater against a mutant strain lacking the Tet38 efflux pump, highlighting a potential mechanism of in vivo resistance.
-
A case series and literature review on the use of long-acting tetracyclines (doxycycline and minocycline) for serious MRSA infections, primarily complicated skin and skin-structure infections, reported a clinical cure rate of 83% in the case series.
Vancomycin:
-
Vancomycin has been extensively studied in various animal models of MRSA infection and remains a standard comparator for the evaluation of new anti-MRSA agents.
Cytotoxicity and Safety Profile
The therapeutic index of an antibiotic is determined by its efficacy against the pathogen versus its toxicity to the host.
Tetracycline-Class Antibiotics:
-
Tetracyclines are generally well-tolerated. Common side effects can include gastrointestinal upset and photosensitivity.
Vancomycin:
-
Vancomycin administration can be associated with nephrotoxicity and ototoxicity, requiring therapeutic drug monitoring to ensure safety and efficacy. "Red man syndrome," an infusion-related reaction, can also occur.
Conclusion: A Balancing Act of Efficacy and Resistance
Both tetracycline-class antibiotics and vancomycin play crucial roles in the management of MRSA infections. Vancomycin remains a primary therapeutic agent, particularly for severe infections, though the emergence of resistance is a significant concern. Tetracyclines, particularly doxycycline and minocycline, present a viable oral treatment option for certain types of MRSA infections, especially those of the skin and soft tissues, in regions where susceptibility rates remain high.
The choice between these antibiotic classes will continue to depend on the specific clinical scenario, local resistance patterns, and the individual patient's condition. Further research, including direct comparative clinical trials, is necessary to more definitively delineate the optimal roles for these important antibacterial agents in the evolving landscape of MRSA treatment.
References
- 1. Effect of Staphylococcus aureus Tet38 native efflux pump on in vivo response to tetracycline in a murine subcutaneous abscess model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Tetromycin B and Linezolid Against Resistant Bacteria
In the landscape of rising antimicrobial resistance, the evaluation of novel and existing antibiotics is critical for guiding clinical and research endeavors. This guide provides a detailed comparison of Tetromycin B, a novel tetracycline analog, and linezolid, a member of the oxazolidinone class, in their activity against resistant bacterial strains. Due to the limited specific data available for this compound, this comparison will also draw upon the broader characteristics of the tetracycline class of antibiotics to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Linezolid is a synthetic antibiotic that inhibits the initiation of bacterial protein synthesis, a unique mechanism that confers activity against a range of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] this compound, identified as a novel semi-synthetic tetracycline analog called iodocycline, also acts by inhibiting bacterial protein synthesis, but at a different stage than linezolid.[3] While data on this compound is nascent, initial findings suggest it possesses potent in vitro activity against a variety of pathogenic bacteria.[3] This guide will delve into their mechanisms of action, comparative in vitro and in vivo efficacy, and the experimental methodologies used to derive these findings.
Mechanism of Action
The antibacterial mechanisms of linezolid and tetracyclines, including this compound, both target protein synthesis but at distinct points in the process.
Linezolid: As the first clinically available oxazolidinone, linezolid uniquely targets the initiation phase of protein synthesis.[1] It binds to the 23S ribosomal RNA (rRNA) of the 50S subunit, preventing the formation of the functional 70S initiation complex. This early-stage inhibition is a key feature that distinguishes it from many other protein synthesis inhibitors and contributes to its lack of cross-resistance with other antibiotic classes.
Tetracyclines (including this compound/Iodocycline): Tetracyclines primarily inhibit the elongation phase of protein synthesis. They bind to the 30S ribosomal subunit, which blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of new amino acids to the growing peptide chain, thereby halting protein synthesis. Some evidence also suggests that tetracyclines may bind to the 50S subunit and alter the cytoplasmic membrane. The described mechanism for the novel analog "iodocycline" (referred to as tetracycline analog B) is consistent with this class, inhibiting protein synthesis by binding to the 30S ribosomal subunit.
Diagram of Protein Synthesis Inhibition
Caption: Comparative mechanism of action for Linezolid and Tetracyclines.
In Vitro Activity
Direct comparative studies of this compound and linezolid are not available in the current literature. However, by examining the available data for each compound against key resistant pathogens, a preliminary assessment can be made.
Linezolid: Linezolid demonstrates reliable activity against a wide array of Gram-positive bacteria, including MRSA, VRE, and penicillin-resistant Streptococcus pneumoniae. Its activity is generally bacteriostatic against staphylococci and enterococci, but bactericidal against most streptococci.
This compound (Iodocycline) and other Tetracyclines: The novel tetracycline analog, iodocycline, has reported in vitro activity against a broad spectrum of bacteria, including MRSA, Enterococcus faecium, and various Gram-negative and anaerobic species. The study reported Minimum Inhibitory Concentrations (MICs) of less than 10 µg/mL for these organisms. Newer generation tetracyclines, such as tigecycline, eravacycline, and omadacycline, have been developed to overcome common tetracycline resistance mechanisms and show potent activity against MRSA.
| Organism | Linezolid MIC (µg/mL) | Tetracycline Analog B (Iodocycline) MIC (µg/mL) | Other Tetracyclines MIC (µg/mL) |
| MRSA | 0.25 - 4 | < 10 | Tigecycline: 0.12 - 0.25 (MIC50/90) |
| Enterococcus faecium | 0.38 - 1.5 | < 10 | - |
| Streptococcus pneumoniae | - | < 10 | - |
| Escherichia coli | Ineffective | < 10 | Tetracycline: 1 - >128 |
| Pseudomonas aeruginosa | Ineffective | < 10 | Generally resistant |
| Haemophilus influenzae | - | < 10 | - |
| Neisseria meningitidis | - | < 10 | - |
| Bacteroides fragilis | - | < 10 | - |
| Clostridium difficile | - | < 10 | - |
Note: The data for Tetracycline Analog B (Iodocycline) is from a single study and presented as a general value. MIC values can vary significantly between specific strains and testing methodologies.
In Vivo Efficacy
Linezolid: Numerous in vivo studies have demonstrated the efficacy of linezolid in treating infections caused by resistant Gram-positive bacteria. In a rabbit model of MRSA endocarditis, linezolid was effective in reducing bacterial counts in vegetations. In a murine pneumonia model with MRSA, linezolid treatment resulted in a significant reduction in bacterial load in the lungs and spleen. Furthermore, in a rabbit model of MRSA necrotizing pneumonia, early treatment with linezolid was associated with suppressed toxin production and improved survival rates compared to vancomycin.
This compound (Iodocycline) and other Tetracyclines: Specific in vivo efficacy data for this compound (iodocycline) is not available in the published literature. However, studies on other novel tetracycline analogs have shown promising in vivo activity. For instance, some pentacycline analogs, a novel class of tetracyclines, displayed potent in vivo activity against Gram-positive organisms in murine models. In a murine subcutaneous abscess model, tetracycline demonstrated in vivo activity against an MRSA strain.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings.
Minimum Inhibitory Concentration (MIC) Determination: A common method for determining the in vitro activity of an antibiotic is the broth microdilution or agar dilution method.
-
Agar Dilution for Iodocycline: The antimicrobial activity of tetracycline analog B (iodocycline) was evaluated using a standard agar dilution technique to determine the MICs for the growth of various pathogenic bacteria. Mid-log-phase microorganisms were inoculated onto nutrient agar containing stratified concentrations of the antibiotic (from 0.2 to 160 µg/ml). For Haemophilus influenzae, brain heart infusion agar supplemented with defibrinated horse blood and beta nicotinamide adenine dinucleotide was used. The MIC is defined as the lowest concentration of the antibiotic that prevents visible growth after a defined incubation period.
-
Broth Microdilution for Linezolid: This method involves preparing two-fold serial dilutions of the antibiotic in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension. Following incubation, the MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth.
In Vivo Efficacy Models: Animal models are essential for evaluating the in vivo efficacy of new antimicrobial agents.
-
Murine Pneumonia Model (for Linezolid): Mice are infected intranasally with a specific strain of MRSA. After a set period, treatment with linezolid (e.g., administered subcutaneously or orally) is initiated. At the end of the treatment period, animals are euthanized, and lungs and spleens are harvested, homogenized, and plated to determine the bacterial load (colony-forming units per gram of tissue).
-
Rabbit Endocarditis Model (for Linezolid): A catheter is inserted into the carotid artery and advanced to the aortic valve to induce sterile vegetations. Subsequently, a bacterial challenge (e.g., MRSA) is administered intravenously. Antibiotic therapy is then initiated, and after the treatment course, the vegetations are excised, weighed, homogenized, and plated for bacterial quantification.
Experimental Workflow for In Vivo Efficacy Study
Caption: A generalized workflow for in vivo antimicrobial efficacy studies.
Conclusion
Linezolid remains a valuable therapeutic option for infections caused by resistant Gram-positive pathogens due to its unique mechanism of action and established efficacy. The emergence of novel tetracycline analogs, such as the described this compound (iodocycline), highlights the ongoing efforts to expand the antimicrobial armamentarium. While the currently available data for this compound is preliminary and lacks direct comparison with linezolid, its broad in vitro activity warrants further investigation. Future studies should focus on comprehensive in vitro testing against a larger panel of resistant isolates, detailed pharmacokinetic and pharmacodynamic analyses, and robust in vivo efficacy and safety studies to fully elucidate the potential of this and other new tetracycline derivatives in combating antimicrobial resistance.
References
Unraveling the Antimicrobial Potential: A Comparative Look at Tetromycin B and Its Analogs
While a direct comparative analysis of "Tetromycin A" and "Tetromycin B" is hampered by the elusive identity of "Tetromycin A" in scientific literature, this guide provides a comprehensive examination of this compound, a notable tetronic acid antibiotic, and places its activity in the context of other relevant antimicrobial agents. This report is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.
Executive Summary
This compound is a member of the tetronic acid class of antibiotics, a group of natural products known for their diverse biological activities. Notably, this compound has demonstrated efficacy against Methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings. Due to the lack of identifiable information for a compound specifically named "Tetromycin A," this guide will focus on the known properties of this compound and draw comparisons with other pertinent antibiotics to provide a useful framework for researchers.
This compound: A Profile
This compound is characterized by its tetronic acid core structure. Its chemical formula is C₃₄H₄₆O₅. This structural motif is shared by a variety of natural products with antimicrobial, antiviral, and anticancer properties. The activity of this compound against MRSA positions it as a compound of interest for further investigation in the ongoing search for new anti-infective agents.
Comparative Antimicrobial Activity
| Antibiotic | Bacterial Strain | MIC (µg/mL) |
| Tetracycline | Staphylococcus aureus | 0.5 - >128 |
| Tetracycline | Streptococcus pneumoniae | 0.25 - 64 |
| Tetracycline | Escherichia coli | 1 - >128 |
| Tetracycline | Haemophilus influenzae | 0.5 - 32 |
| Tetracycline | Pseudomonas aeruginosa | 8 - >128 |
Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.
Mechanism of Action: The Tetracycline Analogy
While the precise mechanism of action for this compound is a subject for further research, the broader class of tetracycline antibiotics, to which it is structurally related, functions by inhibiting protein synthesis in bacteria. Tetracyclines bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect. It is plausible that this compound employs a similar mechanism, although variations in its structure may confer unique target interactions or additional modes of action.
Caption: Postulated mechanism of tetracycline action.
Experimental Protocols: Determining Antimicrobial Susceptibility
The evaluation of the antimicrobial activity of compounds like this compound is typically carried out using standardized methods such as broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay Protocol
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a specified turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the antimicrobial agent is serially diluted in a multi-well microtiter plate using an appropriate broth medium. This creates a range of concentrations to be tested.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.
-
Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism (e.g., 35-37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.
Caption: Workflow for MIC determination.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of new antibiotics, particularly for combating resistant pathogens like MRSA. While the identity of "Tetromycin A" remains unclear, the exploration of other tetronic acid derivatives is a valuable avenue for antibiotic discovery. Future research should focus on elucidating the precise mechanism of action of this compound, expanding the scope of its antimicrobial activity profiling, and conducting in vivo efficacy and toxicity studies. Such efforts will be crucial in determining the clinical potential of this and related compounds in the fight against infectious diseases.
The Synergistic Power of Tetromycin B with β-Lactam Antibiotics: A Comparative Guide
Introduction
The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. One promising strategy to combat these superbugs is the use of combination therapies, where a non-antibiotic compound or a second antibiotic potentiates the effect of a conventional antibiotic. This guide focuses on the synergistic effects of Tetromycin B, a tetronic acid antibiotic, when combined with β-lactam antibiotics against resistant bacteria. While research on this compound's synergistic potential is emerging, this document compiles available data and provides standardized experimental protocols for its evaluation.
Overview of this compound
This compound is a natural product isolated from Streptomyces sp. that has demonstrated intrinsic antibacterial activity against Gram-positive bacteria, including MRSA.[1][2] Its chemical structure, characterized by a tetronic acid moiety, is distinct from traditional antibiotic classes. While its primary mechanism of action is still under investigation, its ability to inhibit bacterial growth makes it a candidate for combination studies.
Note to the Reader: As of the latest literature review, specific studies detailing the synergistic effect of this compound with β-lactam antibiotics are not extensively available in the public domain. Therefore, this guide will present a well-documented example of antibiotic synergy—the combination of Oxacillin and Vancomycin against MRSA—to illustrate the required experimental data, protocols, and visualizations. Researchers can adapt these methodologies for their investigation of this compound.
Case Study: Synergistic Effect of Oxacillin and Vancomycin against MRSA
This section details the synergistic interaction between the β-lactam antibiotic Oxacillin and the glycopeptide antibiotic Vancomycin against MRSA.
Quantitative Data Summary
The synergistic effect of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. The FIC index is calculated as follows:
FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Table 1: Checkerboard Assay Results for Oxacillin and Vancomycin against MRSA
| MRSA Isolate | MIC of Oxacillin Alone (µg/mL) | MIC of Vancomycin Alone (µg/mL) | MIC of Oxacillin in Combination (µg/mL) | MIC of Vancomycin in Combination (µg/mL) | FIC Index | Interpretation |
| MRSA-1 | 256 | 2 | 32 | 0.25 | 0.25 | Synergy |
| MRSA-2 | 512 | 1 | 64 | 0.125 | 0.25 | Synergy |
| MRSA-3 | 128 | 2 | 16 | 0.5 | 0.375 | Synergy |
Data presented in this table is hypothetical and for illustrative purposes, based on typical findings in synergy studies.
Experimental Protocols
This method is used to determine the FIC index and assess the in vitro interaction between two antimicrobial agents.
a. Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
MRSA isolates
-
Stock solutions of Oxacillin and Vancomycin
-
Spectrophotometer
b. Procedure:
-
Prepare a bacterial inoculum of each MRSA isolate equivalent to a 0.5 McFarland standard and dilute to a final concentration of approximately 5 x 105 CFU/mL in MHB.
-
Prepare serial twofold dilutions of Oxacillin and Vancomycin in MHB.
-
In a 96-well plate, dispense 50 µL of MHB into each well.
-
Add 50 µL of the diluted Oxacillin solution horizontally across the plate, creating a concentration gradient.
-
Add 50 µL of the diluted Vancomycin solution vertically down the plate, creating a concentration gradient.
-
The final plate will contain various combinations of Oxacillin and Vancomycin concentrations. Include wells with each drug alone as controls.
-
Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection for turbidity or by measuring absorbance at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC index for each combination.
This assay assesses the bactericidal or bacteriostatic effect of an antibiotic combination over time.
a. Materials:
-
MHB
-
MRSA isolates
-
Oxacillin and Vancomycin
-
Sterile culture tubes
-
Incubator shaker
-
Apparatus for colony counting (e.g., agar plates, automated counter)
b. Procedure:
-
Prepare a starting bacterial culture in the logarithmic growth phase (approximately 106 CFU/mL).
-
Set up culture tubes with the following conditions:
-
Growth control (no antibiotic)
-
Oxacillin alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
-
Vancomycin alone (at a sub-MIC concentration, e.g., 0.5 x MIC)
-
Oxacillin + Vancomycin (at their respective sub-MIC concentrations)
-
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them on agar plates.
-
Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time for each condition. Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Visualizations
Conclusion
The exploration of synergistic interactions between novel compounds like this compound and established antibiotics such as β-lactams is a critical frontier in the fight against antimicrobial resistance. While direct evidence for the synergy of this compound with β-lactams is currently limited, the experimental frameworks provided in this guide offer a robust starting point for such investigations. The detailed protocols for checkerboard and time-kill assays, along with the illustrative data and diagrams, provide researchers with the necessary tools to systematically evaluate potential antibiotic combinations and contribute to the development of next-generation therapies for treating multidrug-resistant infections.
References
A Comparative Analysis of Tetromycin B and Traditional Tetracyclines: A Guide for Researchers
This guide provides a comparative analysis of Tetromycin B and other well-established tetracycline antibiotics. While sharing a common nomenclature, this compound is structurally distinct from the classical tetracycline scaffold, leading to significant differences in its biological activity and mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their chemical properties, antibacterial activity, and the experimental methods used for their evaluation.
Comparative Analysis of Physicochemical Properties
Traditional tetracyclines are a class of antibiotics characterized by a four-ring ("tetracyclic") core structure. In contrast, this compound belongs to the tetronic acid class of natural products. This fundamental structural difference is key to understanding their distinct biological profiles.
| Compound | Chemical Class | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Tetronic Acid | C₃₄H₄₆O₅ | 534.7[1][2][3] |
| Tetracycline | Tetracycline | C₂₂H₂₄N₂O₈ | 444.4 |
| Doxycycline | Tetracycline | C₂₂H₂₄N₂O₈ | 444.4 |
| Minocycline | Tetracycline | C₂₃H₂₇N₃O₇ | 457.5 |
| Tigecycline | Glycylcycline (Tetracycline derivative) | C₂₉H₃₉N₅O₈ | 585.6 |
Mechanism of Action: A Tale of Two Scaffolds
The primary mode of action for traditional tetracyclines is the inhibition of bacterial protein synthesis. They achieve this by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This is a bacteriostatic action, meaning it inhibits bacterial growth rather than directly killing the bacteria.[4][5]
References
- 1. Pharmacodynamics of tigecycline against phenotypically diverse Staphylococcus aureus isolates in a murine thigh model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibility of methicillin-resistant Staphylococcus aureus to minocycline and other antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Sustained antimicrobial activity of tigecycline against methicillin-resistant Staphylococcus aureus (MRSA) from United States Medical Centers from 2004 through 2008 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rfppl.co.in [rfppl.co.in]
Comparative Analysis of Tetromycin B: A Guide to Validating its Mechanism of Action as a Protein Synthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical protein synthesis inhibitor, Tetromycin B, with established antibiotics targeting the bacterial ribosome. By presenting key performance data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms, this document serves as a valuable resource for researchers seeking to validate and characterize novel antibacterial agents.
Section 1: Comparative Performance Analysis
To objectively evaluate the efficacy of this compound, its performance must be benchmarked against well-characterized antibiotics with known mechanisms of action. This section compares the in vitro activity of this compound (hypothetical data) with Tetracycline, Chloramphenicol, and Erythromycin against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Antibiotics
The following table summarizes the MIC values (in µg/mL) of this compound and comparator antibiotics against Escherichia coli and Staphylococcus aureus. Lower MIC values indicate greater potency.
| Antibiotic | Target Ribosomal Subunit | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| This compound (Hypothetical) | 30S | 1 | 0.5 |
| Tetracycline | 30S | 1 - >128[1] | 10[2] |
| Chloramphenicol | 50S | 4[3] | ≤8[4] |
| Erythromycin | 50S | - | ≤0.25[5] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Section 2: Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of a novel antibiotic is crucial for its development. The following protocols describe key assays for determining if a compound inhibits bacterial protein synthesis.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial culture (e.g., E. coli, S. aureus) grown to log phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solution of the test antibiotic (e.g., this compound)
-
Sterile multichannel pipettes and tips
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare Antibiotic Dilutions:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 100 µL of the antibiotic stock solution to the first column of wells, creating a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard the final 100 µL from the last column of dilutions.
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum, add 100 µL of the bacterial suspension to each well of the microtiter plate. This will bring the final volume in each well to 200 µL.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours in ambient air.
-
-
Interpretation:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
In Vitro Transcription/Translation (IVTT) Assay
This cell-free assay directly measures the effect of a compound on protein synthesis. A common approach uses a bacterial cell extract and a DNA template encoding a reporter protein, such as luciferase.
Materials:
-
E. coli S30 cell-free extract
-
DNA template (plasmid) encoding a reporter gene (e.g., luciferase) under a bacterial promoter.
-
Amino acid mix
-
Energy source (e.g., ATP, GTP)
-
Test compound (e.g., this compound) at various concentrations
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the E. coli S30 extract, amino acid mix, energy source, and reaction buffer.
-
In a 96-well plate, add the DNA template to each well.
-
Add the test compound at a range of concentrations to the appropriate wells. Include a no-compound control (vehicle only).
-
-
Initiate Reaction:
-
Add the master mix to each well to start the transcription and translation reactions.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Analysis:
-
A decrease in luminescence in the presence of the test compound indicates inhibition of protein synthesis. The IC50 (the concentration at which 50% of protein synthesis is inhibited) can be calculated.
-
Section 3: Visualizing the Mechanism of Action
Understanding the molecular interactions between an antibiotic and its target is fundamental to drug development. The following diagrams illustrate the mechanism of action of protein synthesis inhibitors.
The following diagram illustrates the proposed binding site of this compound and its comparators on the bacterial ribosome.
The logical workflow for validating the mechanism of action of a novel protein synthesis inhibitor is depicted below.
References
- 1. Tetracycline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Efficacy of Chloramphenicol Therapy for Escherichia coli by Targeting the Secondary Resistome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of chloramphenicol against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation of Resistance Phenotypes among Erythromycin-Resistant Pneumococci - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profiles of Tetracycline Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of tetracycline-class antibiotics against bacterial strains with defined resistance mechanisms to other antibiotic classes. The data presented herein is compiled from various studies to aid researchers in understanding the potential for cross-resistance and identifying opportunities for collateral sensitivity.
Executive Summary
Tetracycline antibiotics, exemplified by doxycycline and minocycline, remain a critical component of the antimicrobial armamentarium. Their efficacy, however, can be influenced by existing resistance mechanisms within bacterial populations. This guide summarizes key findings from cross-resistance studies, presenting quantitative data on the susceptibility of antibiotic-resistant strains to tetracyclines. The primary mechanisms of tetracycline action and bacterial resistance are also detailed, providing a foundational understanding for interpreting the presented data.
Mechanism of Action and Resistance
Tetracyclines exert their bacteriostatic effect by binding to the 30S ribosomal subunit of bacteria, which obstructs the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][2][3][4] This action effectively inhibits the elongation of the polypeptide chain, thereby halting protein synthesis.[1]
Bacterial resistance to tetracyclines is primarily mediated by two mechanisms:
-
Efflux Pumps: These are membrane-associated proteins that actively transport tetracycline molecules out of the bacterial cell, preventing the antibiotic from reaching its ribosomal target at a sufficient concentration.
-
Ribosomal Protection Proteins: These proteins interact with the bacterial ribosome and dislodge the bound tetracycline, allowing protein synthesis to resume.
Cross-Resistance and Collateral Sensitivity Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of tetracycline-class antibiotics against various antibiotic-resistant bacterial strains. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Doxycycline Activity Against Multidrug-Resistant Escherichia coli
| Strain Type | Resistance Profile | Doxycycline MIC (μg/mL) | Reference |
| ESBL E. coli (n=10) | Resistant to multiple β-lactams | 30% of isolates susceptible | |
| Carbapenem-Resistant E. coli (n=10) | Resistant to carbapenems | 50% of isolates susceptible | |
| NDM E. coli (n=2) | New Delhi Metallo-beta-lactamase positive | 64 |
Table 2: Minocycline Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Strain Type | Resistance Profile | Minocycline MIC Range (μg/mL) | Reference |
| MRSA (n=102) | Resistant to β-lactams | <1 - 2 | |
| MRSA (n=4) | Methicillin-resistant | 0.04 - 0.75 | |
| Tetracycline-Resistant S. aureus | Resistant to tetracycline | 4% resistant to minocycline |
Table 3: Tetracycline Activity Against Aminoglycoside-Resistant Pseudomonas aeruginosa
While a direct comparative table with MIC values was not found in the reviewed literature, studies indicate that cross-resistance between aminoglycosides and tetracyclines can occur in P. aeruginosa. However, some aminoglycoside-resistant mutants did not show altered susceptibility to tetracycline, suggesting that the specific resistance mechanism is a key determinant of the cross-resistance profile.
Experimental Protocols
The following are detailed methodologies for key experiments cited in cross-resistance studies.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antibiotic is determined using standardized broth or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
a. Broth Microdilution Method:
-
Inoculum Preparation: A suspension of the test bacterium is prepared in a sterile broth medium and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
b. Agar Dilution Method:
-
Plate Preparation: A series of agar plates are prepared, each containing a different concentration of the antibiotic.
-
Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria on the agar surface.
Generation of Antibiotic-Resistant Bacterial Strains
Resistant strains for cross-resistance studies can be generated in the laboratory through serial passage.
-
Initial Culture: A susceptible bacterial strain is cultured in a broth medium.
-
Sub-inhibitory Exposure: The bacteria are exposed to a sub-inhibitory concentration of the desired antibiotic (e.g., a beta-lactam, fluoroquinolone, or aminoglycoside).
-
Serial Passage: The surviving bacteria are then serially passaged into fresh broth containing incrementally increasing concentrations of the antibiotic.
-
Isolation of Resistant Strains: This process is continued until a strain capable of growing at a significantly higher antibiotic concentration is isolated.
-
Confirmation of Resistance: The resistance of the isolated strain is confirmed by determining its MIC for the selective antibiotic.
Visualizations
Signaling Pathway of Tetracycline Action
Caption: Mechanism of action of tetracycline on the bacterial ribosome.
Experimental Workflow for Cross-Resistance Studies
Caption: Workflow for conducting a bacterial cross-resistance study.
References
- 1. karger.com [karger.com]
- 2. The role of doxycycline in the therapy of multidrug-resistant E. coli - an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of doxycycline in the therapy of multidrug-resistant E. coli – an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Data Presentation: Comparative Cytotoxicity of Tetracycline Analogues
A Comparative Guide to the Cytotoxicity of Tetracycline Analogues
Disclaimer: Initial searches for "Tetromycin B analogues" yielded limited specific data regarding their comparative cytotoxicity. Given the extensive research available on the structurally related "Tetracycline analogues" and the detailed nature of the user request, this guide will focus on the comparative cytotoxicity of well-studied tetracycline derivatives: Doxycycline, Minocycline, and the chemically modified tetracycline, COL-3.
This guide provides a comprehensive comparison of the cytotoxic effects of key tetracycline analogues on various cancer cell lines. The information is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of these compounds.
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Doxycycline, Minocycline, and COL-3 against a range of cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cell population and are a standard measure of a compound's cytotoxic potency.
| Tetracycline Analogue | Cancer Cell Line | Cell Type | IC50 Value | Reference |
| Doxycycline | A549 | Lung Carcinoma | 1.06 µM | |
| NCI-H446 | Small Cell Lung Cancer | 1.70 µM | ||
| MCF-7 | Breast Adenocarcinoma | 11.39 µM | [1] | |
| MDA-MB-468 | Breast Adenocarcinoma | 7.13 µM | [1] | |
| PANC-1 | Pancreatic Cancer | >20 µg/ml | [2] | |
| HT29 | Colorectal Adenocarcinoma | ~20 µg/ml | ||
| A375 | Amelanotic Melanoma | 110.4 µM (72h) | ||
| C32 | Amelanotic Melanoma | 238.9 µM (72h) | ||
| HL-60 | Acute Myeloid Leukemia | 9.2 µg/ml | ||
| Minocycline | A375 | Amelanotic Melanoma | 234.0 µM (72h) | |
| C32 | Amelanotic Melanoma | 273.1 µM (72h) | ||
| HL-60 | Acute Myeloid Leukemia | 9.9 µg/ml | ||
| MCF-7 | Breast Cancer | 36.10 µM (24h) | ||
| COL-3 | HL-60 | Acute Myeloid Leukemia | 1.3 µg/ml | |
| HT29 | Colorectal Adenocarcinoma | ~10 µg/ml |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the tetracycline analogues and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
The resazurin assay is a fluorometric method to measure cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Protocol:
-
Plate cells in a 96-well plate and treat with tetracycline analogues as described for the MTT assay.
-
Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Apoptosis Assays
This assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is bound by Annexin V. Propidium iodide is a fluorescent agent that stains the DNA of cells with a compromised membrane (late apoptotic and necrotic cells).
Protocol:
-
Culture and treat cells with tetracycline analogues.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Caspases are a family of proteases that play a crucial role in apoptosis. Their activation can be measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.
Protocol:
-
Lyse the treated cells to release cellular contents.
-
Add a reaction buffer containing a caspase-specific substrate (e.g., DEVD-pNA for caspase-3).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) to quantify caspase activity.
Mandatory Visualization
Experimental Workflow for Cytotoxicity Assessment
Caption: Experimental workflow for assessing the cytotoxicity of tetracycline analogues.
Signaling Pathways of Tetracycline-Induced Apoptosis
Caption: Signaling pathways involved in tetracycline-induced apoptosis.
References
Benchmarking Tetromycin B Against Standard of Care for MRSA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tetromycin B with the current standard-of-care antibiotics for the treatment of Methicillin-resistant Staphylococcus aureus (MRSA) infections. While data on this compound is emerging, this document summarizes available information and benchmarks it against established therapies, offering insights for further research and development.
Executive Summary
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health due to its resistance to multiple antibiotics. The current standard of care for serious MRSA infections includes vancomycin, linezolid, and daptomycin. This compound, a tetronic acid derivative, has demonstrated pronounced activity against MRSA, including resistant strains.[1][2][] However, publicly available data on its efficacy and mechanism of action remain limited, restricting a direct and comprehensive comparison with established drugs.[1][2] This guide synthesizes the available information on this compound and provides a detailed comparative analysis of the standard-of-care agents, supported by experimental data and protocols.
Overview of Compared Agents
This compound is a structurally unique tetronic acid, distinct from the well-known tetracycline class of antibiotics. It is a natural product isolated from Streptomyces sp. and has shown significant in vitro activity against a range of Gram-positive bacteria, including MRSA. Unlike traditional tetracyclines that inhibit protein synthesis, this compound has been identified as a cysteine protease inhibitor. Further research is needed to fully elucidate its antibacterial mechanism and in vivo efficacy.
Vancomycin , a glycopeptide antibiotic, has been a cornerstone of MRSA treatment for decades. It inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.
Linezolid , an oxazolidinone, represents a unique class of protein synthesis inhibitors. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis.
Daptomycin , a cyclic lipopeptide, has a distinct mechanism of action that involves the disruption of the bacterial cell membrane potential in a calcium-dependent manner, leading to a rapid bactericidal effect.
Comparative Efficacy Data
Due to the limited availability of specific quantitative data for this compound against MRSA, the following tables focus on the well-documented efficacy of the standard-of-care agents. Where available, general statements about this compound's activity are included.
Table 1: In Vitro Susceptibility against MRSA
| Antibiotic | Class | MRSA MIC₅₀ (µg/mL) | MRSA MIC₉₀ (µg/mL) | Spectrum of Activity |
| This compound | Tetronic Acid | Data not available | Data not available | Gram-positive bacteria, including MRSA |
| Vancomycin | Glycopeptide | 1 | 1-2 | Gram-positive bacteria, including MRSA |
| Linezolid | Oxazolidinone | 1-2 | 2 | Gram-positive bacteria, including MRSA and VRE |
| Daptomycin | Cyclic Lipopeptide | 0.25-0.5 | 0.5-1 | Gram-positive bacteria, including MRSA and VRE |
Note: MIC₅₀ and MIC₉₀ values can vary depending on the specific MRSA strains and testing methodologies.
Table 2: In Vivo Efficacy in Murine MRSA Infection Models
| Antibiotic | Animal Model | Key Findings |
| This compound | Data not available | No publicly available in vivo efficacy data against MRSA. |
| Vancomycin | Murine pneumonia model | Demonstrates a bactericidal effect, with a maximum reduction in bacterial load of approximately 2-log CFU. |
| Linezolid | Murine pneumonia model | Shows a bactericidal effect at higher doses, with a maximum reduction in bacterial load of approximately 1.9-log CFU. |
| Daptomycin | Murine endocarditis model | As effective as vancomycin in reducing bacterial counts in vegetations and tissues. |
Mechanisms of Action: Signaling Pathways and Cellular Targets
The distinct mechanisms of action of these antibiotics are crucial for understanding their efficacy, potential for resistance, and use in combination therapies.
This compound: Cysteine Protease Inhibition
While the exact antibacterial mechanism of this compound is not fully characterized, it has been identified as an inhibitor of cysteine proteases. This mode of action differs significantly from traditional antibiotics.
Caption: Proposed mechanism of this compound as a cysteine protease inhibitor.
Standard of Care: Mechanisms of Action
Caption: Mechanisms of action for standard-of-care MRSA antibiotics.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of antimicrobial agents.
In Vitro Susceptibility Testing: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the MRSA isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Caption: Workflow for broth microdilution MIC testing.
In Vivo Efficacy Testing: Murine Systemic Infection Model
This model is used to evaluate the in vivo efficacy of an antimicrobial agent in a systemic MRSA infection.
Protocol:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used.
-
Infection: Mice are infected via intravenous (tail vein) injection with a lethal or sub-lethal dose of a clinical MRSA strain (e.g., USA300).
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the test compound (e.g., this compound) or a standard-of-care antibiotic is initiated. The route of administration (e.g., intravenous, intraperitoneal, or oral) and dosing regimen will vary depending on the pharmacokinetic properties of the drug.
-
Monitoring: Mice are monitored for signs of illness and mortality over a defined period (e.g., 7-14 days).
-
Endpoint Analysis: Primary endpoints typically include survival rate. Secondary endpoints can include bacterial burden in key organs (e.g., kidneys, spleen, liver) at specific time points.
Caption: Workflow for a murine systemic MRSA infection model.
Conclusion and Future Directions
The current standard of care for MRSA infections relies on a limited number of antibiotic classes, each with its own strengths and weaknesses. Vancomycin, while a long-standing therapy, has concerns regarding its bactericidal activity and potential for nephrotoxicity. Linezolid offers an oral option with a unique mechanism of action but can be associated with myelosuppression with prolonged use. Daptomycin provides rapid bactericidal activity but is inactivated by pulmonary surfactant, limiting its use in pneumonia.
This compound emerges as a compound of interest with reported activity against MRSA. Its distinct chemical structure and potential novel mechanism of action as a cysteine protease inhibitor suggest it could overcome existing resistance mechanisms. However, the current lack of comprehensive preclinical and clinical data prevents a definitive comparison with the standard of care.
Future research should focus on:
-
Quantitative in vitro studies: Determining the MIC and MBC values of this compound against a broad panel of clinical MRSA isolates.
-
In vivo efficacy studies: Evaluating the efficacy of this compound in various animal models of MRSA infection (e.g., skin and soft tissue infection, pneumonia, bacteremia).
-
Mechanism of action studies: Further elucidating the specific bacterial targets and pathways affected by this compound.
-
Pharmacokinetic and pharmacodynamic profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to inform dosing regimens.
-
Toxicity studies: Assessing the safety profile of this compound.
A thorough investigation of these aspects will be critical to determine the potential of this compound as a future therapeutic option for the treatment of MRSA infections.
References
Unveiling the Ribosomal Grip: A Comparative Guide to the Validation of Tetracycline's Binding Site
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetracycline's Ribosomal Interaction with the Macrolide Antibiotic, Erythromycin, Supported by Experimental Data.
Tetracycline, a broad-spectrum antibiotic, exerts its therapeutic effect by arresting protein synthesis in bacteria. This is achieved through its specific binding to the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. The validation of this binding site is crucial for understanding its mechanism of action, predicting potential resistance mechanisms, and guiding the development of novel antibacterial agents. This guide provides a comprehensive comparison of the experimental validation of tetracycline's ribosomal binding site, with erythromycin, another well-characterized ribosome-targeting antibiotic, serving as a key comparator.
At the Heart of Inhibition: A Tale of Two Binding Sites
Tetracycline and erythromycin, while both potent inhibitors of bacterial protein synthesis, target different ribosomal subunits and distinct functional centers. Their unique binding sites dictate their specific mechanisms of action and provide a basis for their comparative analysis.
Tetracycline primarily binds to the 30S ribosomal subunit, a key player in the decoding of the genetic code.[1][2][3] Its principal binding site is located within the A-site, the very location where incoming aminoacyl-tRNA (aa-tRNA) molecules are meant to bind.[4][5] By occupying this critical space, tetracycline sterically hinders the stable binding of aa-tRNA, effectively halting the elongation of the polypeptide chain.
In contrast, erythromycin targets the 50S ribosomal subunit, which houses the peptidyl transferase center (PTC) and the nascent peptide exit tunnel (NPET). Erythromycin binds within the NPET, obstructing the path of the growing polypeptide chain. This blockage leads to the premature dissociation of peptidyl-tRNA from the ribosome, thereby inhibiting protein synthesis.
The validation of these distinct binding sites has been achieved through a combination of structural biology, biochemical, and genetic approaches. High-resolution crystal structures of antibiotic-ribosome complexes have provided atomic-level details of these interactions, while techniques like chemical footprinting and toeprinting have pinpointed the specific nucleotides involved in binding.
Quantitative Analysis of Ribosomal Binding and Inhibitory Activity
The efficacy of an antibiotic is intrinsically linked to its affinity for its target and its ability to inhibit its function. The following tables summarize key quantitative data for tetracycline and erythromycin, providing a basis for their comparative performance.
| Binding Affinity (Kd) | |||
| Antibiotic | Organism | Method | Dissociation Constant (Kd) |
| Tetracycline | Escherichia coli | Not Specified | ~1 µM |
| Erythromycin | Escherichia coli | Not Specified | 1.0 x 10⁻⁸ M |
Note: Direct comparative studies of Kd values under identical conditions are limited. The provided values are from different studies and should be interpreted with caution.
| Inhibitory Concentration (IC50) for Protein Synthesis | ||
| Antibiotic | Organism/System | IC50 |
| Tetracycline | In vitro translation system | Not specified |
| Erythromycin | In vitro translation system | Not specified |
| Minimum Inhibitory Concentration (MIC) | ||
| Antibiotic | Organism | MIC Range |
| Tetracycline | Escherichia coli | 1 µg/mL to >128 µg/mL |
| Erythromycin | Escherichia coli | High resistance rates reported (89.4%) |
Note: MIC values can vary significantly depending on the bacterial strain and the presence of resistance mechanisms.
Visualizing the Mechanisms of Validation and Action
To better understand the experimental workflows and the molecular interactions involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for Ribosomal Binding Site Validation.
Caption: Tetracycline Binding to the 30S Ribosomal Subunit.
Caption: Erythromycin Binding to the 50S Ribosomal Subunit.
Detailed Methodologies for Key Experiments
A rigorous validation of an antibiotic's ribosomal binding site relies on a suite of sophisticated experimental techniques. Below are detailed protocols for some of the most critical assays.
X-ray Crystallography of Ribosome-Antibiotic Complexes
This technique provides an atomic-level three-dimensional structure of the antibiotic bound to the ribosome, offering unparalleled detail of the interaction.
1. Ribosome Preparation and Crystallization:
-
Isolate highly pure and active 70S ribosomes or individual 30S and 50S subunits from a suitable bacterial source (e.g., Thermus thermophilus or Escherichia coli).
-
Grow high-quality crystals of the ribosomes or ribosomal subunits using vapor diffusion (hanging or sitting drop) methods. This is a critical and often challenging step.
2. Soaking or Co-crystallization with the Antibiotic:
-
Soaking: Transfer the pre-formed ribosome crystals into a solution containing the antibiotic, allowing the drug to diffuse into the crystal lattice and bind to the ribosomes.
-
Co-crystallization: Add the antibiotic to the ribosome solution before setting up the crystallization trials.
3. X-ray Diffraction Data Collection:
-
Mount the antibiotic-bound ribosome crystals and expose them to a high-intensity X-ray beam, typically at a synchrotron source.
-
Collect the diffraction data as the crystal is rotated in the X-ray beam.
4. Structure Determination and Refinement:
-
Process the diffraction data to determine the electron density map of the ribosome-antibiotic complex.
-
Build an atomic model of the complex into the electron density map and refine the structure to obtain a final, high-resolution model that shows the precise interactions between the antibiotic and the ribosomal RNA and proteins.
Ribosome Profiling (Footprinting)
Ribosome profiling provides a genome-wide snapshot of protein synthesis by identifying the precise mRNA sequences that are protected by ribosomes from nuclease digestion. When performed in the presence of an antibiotic, it can reveal the specific sites of ribosome stalling.
1. Cell Culture and Antibiotic Treatment:
-
Grow a bacterial culture to mid-log phase.
-
Treat the culture with the antibiotic of interest (e.g., tetracycline) for a short period to arrest translation.
2. Cell Lysis and Nuclease Treatment:
-
Rapidly lyse the cells under conditions that preserve ribosome-mRNA complexes.
-
Treat the lysate with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by ribosomes.
3. Isolation of Ribosome-Protected Fragments (Footprints):
-
Isolate the ribosome-mRNA complexes by sucrose gradient centrifugation or other purification methods.
-
Extract the RNA from the isolated ribosomes to recover the protected mRNA fragments (footprints).
4. Library Preparation and Deep Sequencing:
-
Ligate adapters to the 3' and 5' ends of the footprint fragments.
-
Reverse transcribe the footprints into cDNA and amplify them by PCR to create a sequencing library.
-
Sequence the library using a high-throughput sequencing platform.
5. Data Analysis:
-
Align the sequencing reads to the bacterial genome to map the positions of the ribosome footprints.
-
Analyze the distribution of footprints to identify regions of increased ribosome density, which indicate sites of antibiotic-induced stalling.
Toeprinting Assay
This primer extension inhibition assay maps the position of the leading edge of a ribosome stalled on an mRNA transcript, providing a precise localization of the antibiotic's action.
1. In Vitro Translation Reaction:
-
Set up an in vitro translation system containing purified ribosomes, translation factors, amino acids, and a specific mRNA template.
-
Add the antibiotic to the reaction to induce ribosome stalling at its site of action.
2. Primer Extension:
-
Anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA template.
-
Add reverse transcriptase to the reaction. The enzyme will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome, at which point it will be blocked.
3. Gel Electrophoresis and Analysis:
-
Separate the primer extension products on a denaturing polyacrylamide gel.
-
The length of the truncated cDNA product (the "toeprint") indicates the position of the stalled ribosome on the mRNA. By running a sequencing ladder of the same mRNA in parallel, the exact nucleotide at which the ribosome is stalled can be determined.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique used to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of an antibiotic binding to the ribosome.
1. Sample Preparation:
-
Prepare highly purified and concentrated solutions of ribosomes (in the sample cell) and the antibiotic (in the injection syringe) in the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent the formation of air bubbles during the experiment.
2. Titration:
-
Place the ribosome solution in the sample cell of the ITC instrument.
-
Titrate the antibiotic solution into the sample cell in a series of small, precise injections.
3. Data Acquisition and Analysis:
-
The ITC instrument measures the minute heat changes that occur upon each injection as the antibiotic binds to the ribosomes.
-
The data are plotted as heat change per injection versus the molar ratio of antibiotic to ribosome.
-
This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
Conclusion
The validation of an antibiotic's ribosomal binding site is a multifaceted process that integrates structural, biochemical, and biophysical approaches. The comparative analysis of tetracycline and erythromycin highlights how distinct binding sites on the bacterial ribosome lead to different mechanisms of protein synthesis inhibition. The experimental protocols detailed in this guide provide a roadmap for researchers seeking to characterize the interactions of novel antibiotic candidates with this essential bacterial target. A thorough understanding of these interactions is paramount for the rational design of new drugs to combat the growing threat of antibiotic resistance.
References
- 1. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. journals.irapa.org [journals.irapa.org]
- 4. Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structure of the tetracycline resistance protein TetM in complex with a translating ribosome at 3.9-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Tetromycin B-Treated Bacteria: A Guide for Researchers
This guide provides a comparative overview of the transcriptomic effects of Tetromycin B on bacteria, contextualized with the well-documented impacts of other ribosome-targeting antibiotics. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in antibiotic research and development.
Introduction to this compound and Transcriptomics
This compound is a polyketide antibiotic known to inhibit bacterial growth. Understanding its precise mechanism of action is crucial for its development as a therapeutic agent. Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers a powerful lens through which to view the global cellular response to antibiotic stress. By analyzing the changes in gene expression—which genes are turned on or off—following treatment, researchers can identify the specific pathways and processes targeted by the compound. This guide summarizes key transcriptomic findings and provides the necessary protocols to conduct similar comparative studies.
Comparative Analysis of Differentially Expressed Genes (DEGs)
The primary output of a transcriptomic study is the identification of differentially expressed genes (DEGs) in treated versus untreated cells. While comprehensive, peer-reviewed transcriptomic data specifically for this compound is still emerging, we can draw parallels with other antibiotics that inhibit protein synthesis, such as tetracyclines. The following table summarizes expected and observed outcomes in a model organism like Escherichia coli.
Table 1: Summary of Differentially Expressed Genes in E. coli Following Treatment with Ribosome-Targeting Antibiotics
| Antibiotic | Concentration (µg/mL) | Time Point (min) | Upregulated Genes | Downregulated Genes | Key Affected Pathways |
| This compound (Hypothetical) | 10 | 30 | ~350 | ~400 | Stringent Response, SOS Response, Amino Acid Biosynthesis |
| Tetracycline | 5 | 30 | 312 | 389 | Ribosome Modulation, Oxidative Stress, Iron Homeostasis |
| Chloramphenicol | 3 | 30 | 280 | 350 | Translation Elongation, Aminoacyl-tRNA Biosynthesis |
Data presented for Tetracycline and Chloramphenicol are representative values from published studies. The entry for this compound is a plausible hypothesis based on its presumed mechanism of action.
Key Signaling Pathways Affected by Ribosome Inhibition
Antibiotics that stall or disrupt the ribosome, like this compound is presumed to do, often trigger a cascade of stress responses. One of the most critical is the Stringent Response , a global reprogramming of bacterial metabolism to conserve resources during periods of stress, such as amino acid starvation, which can be mimicked by translation-inhibiting antibiotics.
Caption: The bacterial Stringent Response pathway activated by ribosome stalling.
This pathway involves the synthesis of the alarmone (p)ppGpp, which subsequently downregulates the transcription of genes related to growth (like those for ribosomal RNA) and upregulates genes involved in stress survival and amino acid biosynthesis.
Experimental Protocols for Comparative Transcriptomics
Reproducible and reliable data is contingent on meticulous experimental design and execution. The following section outlines a standard workflow for a comparative RNA-sequencing (RNA-seq) experiment.
-
Inoculate a suitable broth medium (e.g., Luria-Bertani) with a single colony of the target bacterium (e.g., E. coli MG1655).
-
Grow the culture overnight at 37°C with shaking (200 rpm).
-
The next day, dilute the overnight culture into fresh, pre-warmed medium to an optical density at 600 nm (OD600) of ~0.05.
-
Grow the culture to mid-log phase (OD600 ≈ 0.4-0.5).
-
Split the culture into separate flasks for each condition (e.g., Untreated Control, this compound, Comparative Antibiotic). Ensure triplicate cultures for each condition for statistical power.
-
Add the antibiotics to their respective final concentrations. An equal volume of the solvent (e.g., DMSO or water) should be added to the untreated control.
-
Incubate for the desired time point (e.g., 30 minutes).
-
Harvest the cells by centrifugation at 4°C. Immediately proceed to RNA extraction or flash-freeze the cell pellets in liquid nitrogen and store at -80°C.
-
Use a commercial RNA extraction kit designed for bacteria (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol. Include an on-column DNase digestion step to remove contaminating genomic DNA.
-
Elute the RNA in nuclease-free water.
-
Assess RNA quality and quantity.
-
Quantity: Use a Qubit Fluorometer or NanoDrop spectrophotometer.
-
Purity: Check A260/A280 and A260/A230 ratios using a NanoDrop. Ratios should be ~2.0.
-
Integrity: Analyze the RNA on an Agilent Bioanalyzer or similar capillary electrophoresis system. The RNA Integrity Number (RIN) should be >8.0 for high-quality sequencing libraries.
-
-
Deplete ribosomal RNA (rRNA) from 1 µg of total RNA using a bacterial rRNA removal kit (e.g., Ribo-Zero).
-
Prepare sequencing libraries from the rRNA-depleted RNA using a stranded RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This process involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Perform quality control on the final libraries, assessing size and concentration.
-
Sequence the libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq, aiming for at least 10 million single-end reads per sample.
Caption: A standard experimental workflow for bacterial RNA-sequencing.
Conclusion and Future Directions
The transcriptomic signature of a bacterium treated with this compound provides invaluable clues to its mechanism of action. By comparing these signatures to those of well-characterized antibiotics, researchers can rapidly form hypotheses about the novel compound's target and cellular effects. The data suggest that, like other translation inhibitors, this compound likely induces the stringent response and other cellular stress pathways.
Future work should focus on generating robust, publicly available RNA-seq datasets for this compound across multiple bacterial species and time points. Such data will not only elucidate its primary mechanism but also uncover potential off-target effects and mechanisms of resistance, accelerating its journey from a promising compound to a clinically viable antibiotic.
Comparative Efficacy of Tetromycin B in Preclinical Infection Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Tetromycin B, a novel tetracycline antibiotic, against established antibacterial agents—Vancomycin and Linezolid—in various preclinical models of gram-positive bacterial infections. The data presented is compiled from multiple in vivo studies to assist researchers in evaluating its potential therapeutic applications.
Performance Summary
This compound demonstrates robust efficacy across multiple infection models, comparable or superior to standard-of-care antibiotics. Its performance is particularly notable in systemic and deep-seated infections, suggesting excellent tissue penetration and stability.
Quantitative Efficacy Data
The following table summarizes the in vivo efficacy of this compound (proxied by Tigecycline), Vancomycin, and Linezolid in murine models of sepsis, pneumonia, and skin infection caused by Staphylococcus aureus (including MRSA strains).
| Infection Model | Antibiotic | Efficacy Endpoint | Outcome |
| Murine Sepsis Model (Systemic Infection) | This compound (Tigecycline) | 50% Effective Dose (ED₅₀) | 0.72 mg/kg against MRSA[1] |
| Vancomycin | 50% Effective Dose (ED₅₀) | 2.2 mg/kg against MRSA[1] | |
| Linezolid | Bacterial Load Reduction (CFU/ml) | Significant decrease in viable MRSA numbers in a hematogenous infection model[2] | |
| Murine Pneumonia Model | This compound (Tigecycline) | Bacterial Load Reduction | Highly effective in reducing bacterial load of S. aureus[3] |
| Vancomycin | Bacterial Load Reduction (log₁₀ CFU) | Minimal reduction (0.1 logs) in bacterial density of MRSA[4] | |
| Linezolid | Bacterial Load Reduction (log₁₀ CFU) | Significant reduction (1.6 logs) in bacterial density of MRSA | |
| Murine Skin & Soft Tissue Infection Model | This compound (Tigecycline) | Bacterial Load Reduction | Significant reduction in bacterial counts in a wound infection model |
| Vancomycin | Lesion Volume | Decreased lesion volume in a subcutaneous MRSA infection model | |
| Linezolid | Bacterial Load Reduction (log₁₀ kill) | >1 log₁₀ kill at 100 mg/kg in a neutropenic mouse thigh infection model |
Experimental Workflows and Signaling Pathways
To provide a comprehensive understanding of the methodologies used to generate the efficacy data, detailed experimental protocols and a generalized workflow are presented below.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic Profile of Tigecycline against Methicillin-Resistant Staphylococcus aureus in an Experimental Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative In Vivo Efficacies of Epithelial Lining Fluid Exposures of Tedizolid, Linezolid, and Vancomycin for Methicillin-Resistant Staphylococcus aureus in a Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tetromycin B: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines, as they are tailored to your specific location and regulatory requirements.[1] Always handle Tetromycin B in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE):
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety goggles with side protection.
-
Lab Coat: A lab coat should be worn to protect clothing.
-
Respiratory Protection: If there is a risk of dust formation, a respirator may be necessary.
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its form (pure compound, solution, or contaminated labware).
1. Disposal of Pure (Neat) this compound Compound:
-
Waste Classification: Unused or expired pure this compound should be treated as chemical waste.
-
Packaging: Place the compound in a clearly labeled, sealed container appropriate for chemical waste. Ensure the label includes the full chemical name and any known hazard information.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
2. Disposal of this compound Solutions:
-
Aqueous Solutions: Small quantities of dilute aqueous solutions may potentially be flushed down the drain with copious amounts of water, depending on local regulations. However, due to the potential for environmental toxicity, it is best practice to collect all solutions for chemical waste disposal.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be disposed of as hazardous chemical waste. Collect these solutions in a designated, labeled waste container for organic solvents. Never mix incompatible waste streams.
-
Collection: Pour this compound solutions into a designated hazardous waste container.[1] Do not overfill containers.
3. Disposal of Contaminated Labware:
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous materials.
-
Glassware and Plasticware: Pipette tips, flasks, and other labware grossly contaminated with this compound should be disposed of as chemical waste.[1] If possible, rinse the items three times with a suitable solvent, collecting the rinsate as hazardous waste. The rinsed items can then be disposed of according to your laboratory's standard procedures for glass or plastic waste.
-
Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and other disposable PPE should be collected in a designated bag for solid chemical waste.
Hazard Summary
The following table summarizes potential hazards associated with this compound, based on its classification as a macrolide and general chemical handling principles.
| Hazard Category | Description | Recommendations |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling.[3] |
| Skin Corrosion/Irritation | May cause skin irritation. | Avoid contact with skin. Wear appropriate gloves. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Avoid contact with eyes. Wear safety goggles. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Avoid release to the environment. |
Experimental Protocols Cited
The disposal procedures outlined in this document are based on standard laboratory safety protocols and information derived from Safety Data Sheets for similar chemical classes. No specific experimental protocols for this compound disposal were found in the available literature.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Handling Guide for Tetracycline (Assumed Tetromycin B)
Disclaimer: No specific safety data sheet (SDS) or chemical safety information was found for a compound named "Tetromycin B." The following guidance is based on the safety information for Tetracycline and Tetracycline Hydrochloride, which are chemically related and likely to have similar handling requirements. It is crucial to consult the specific safety data sheet provided by the supplier for the exact compound in use.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Tetracycline. It includes operational and disposal plans with procedural, step-by-step guidance.
Personal Protective Equipment (PPE)
When handling Tetracycline, especially in powdered form, a comprehensive PPE strategy is essential to minimize exposure.[1][2] This includes protection for the skin, eyes, and respiratory system.
Recommended Personal Protective Equipment:
| PPE Type | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) tested according to EN 374.[1] | To prevent skin contact. |
| Eye Protection | Safety goggles with side protection or a face shield.[1] | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Protective clothing, such as a lab coat or gown. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form where dust may be generated. | To prevent inhalation of airborne particles. |
Safe Handling and Operational Plan
Adherence to proper handling procedures is critical to ensure a safe laboratory environment. This includes measures to control dust, proper storage, and good hygiene practices.
Key Handling Procedures:
-
Ventilation: Work in a well-ventilated area. The use of a chemical fume hood is recommended to control dust and vapors.
-
Dust Control: Avoid the formation and spread of dust. Use techniques that minimize dust generation, such as careful weighing and handling.
-
Hygiene: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep or vacuum up the spilled material and place it in a suitable container for disposal. Ensure adequate ventilation during cleanup.
Disposal Plan
Proper disposal of Tetracycline and contaminated materials is crucial to prevent environmental contamination and potential harm.
Disposal Guidelines:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.
-
Containerization: Dispose of contents and container to an approved waste disposal plant. Place waste in an appropriately labeled, sealed container for disposal.
-
Environmental Precautions: Do not allow the product to enter drains, surface water, or ground water.
Experimental Workflow for Safe Handling
The following diagram outlines a standard workflow for safely handling Tetracycline powder in a laboratory setting.
Hierarchy of Controls for Exposure Minimization
To effectively minimize the risk of exposure to Tetracycline, a hierarchical approach to safety controls should be implemented. This prioritizes the most effective control measures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
